(3-Aminopropyl)dimethylmethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXOMWIZZCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369998 | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-26-7 | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopropyl)(methoxy)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[methoxy(dimethyl)silyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Aminopropyl)dimethylmethoxysilane: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropyl)dimethylmethoxysilane (APDMS) is an organosilane compound featuring a reactive methoxysilyl group and a primary amine. This unique bifunctional structure allows it to act as a versatile coupling agent and surface modifier, enabling the linkage of organic and inorganic materials. Its primary application lies in the functionalization of surfaces to introduce amino groups, which can then be used for further covalent attachment of a wide range of molecules. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and common experimental protocols involving APDMS.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. This data is essential for understanding its behavior in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H17NOSi | [1][2] |
| Molecular Weight | 147.29 g/mol | [1][2] |
| IUPAC Name | 3-[methoxy(dimethyl)silyl]propan-1-amine | [1][2] |
| CAS Number | 31024-26-7 | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 87°C @ 50 mmHg | |
| Density | 0.87 g/mL | |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Table 2: Spectroscopic and Other Properties
| Property | Value/Description | Source |
| Refractive Index | Not available | |
| Flash Point | Not available | |
| Canonical SMILES | CO--INVALID-LINK--(C)CCCN | [2] |
| InChI | InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | [2] |
| InChIKey | MCLXOMWIZZCOCA-UHFFFAOYSA-N | [2] |
Chemical Reactivity and Mechanisms
The utility of this compound stems from the reactivity of its methoxysilyl group. This group undergoes hydrolysis in the presence of water to form a reactive silanol intermediate. The silanol can then condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent bonds.
Hydrolysis and Condensation Pathway
The primary reaction mechanism involves a two-step process:
-
Hydrolysis: The methoxy group (-OCH3) on the silicon atom reacts with water to form a silanol group (-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[3][4][5]
-
Condensation: The newly formed silanol group is highly reactive and can condense with hydroxyl groups present on a substrate surface, forming a stable siloxane bond (Si-O-Substrate) and releasing a molecule of water. Alternatively, the silanol can condense with another silanol molecule to form a disiloxane, though this is less common for monofunctional silanes like APDMS compared to their trialkoxy counterparts.
The following diagram illustrates the hydrolysis and condensation of this compound on a hydroxylated surface.
Caption: Hydrolysis and condensation of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in surface modification. These should be optimized for specific substrates and applications.
Protocol 1: Surface Functionalization of Silica or Glass Substrates
This protocol describes the process of creating a monolayer of APDMS on a silica-based surface.
Materials:
-
This compound (APDMS)
-
Anhydrous toluene or acetone
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the substrate by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For a thorough cleaning and hydroxylation, immerse the substrate in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APDMS in anhydrous toluene or acetone in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrate in the APDMS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or for 30 minutes at 60°C, with gentle agitation.
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or acetone) to remove any physisorbed silane.
-
-
Curing:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.
-
-
Characterization:
-
The success of the surface modification can be verified by techniques such as contact angle measurements (which should show a decrease in hydrophilicity), X-ray photoelectron spectroscopy (XPS) to detect the presence of nitrogen, or by further derivatization of the amino groups followed by spectroscopic analysis.
-
The following workflow diagram illustrates the surface functionalization process.
Caption: Experimental workflow for surface functionalization with APDMS.
Analytical Characterization
The structure and purity of this compound and the success of surface modification can be assessed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of APDMS would be expected to show characteristic signals for the aminopropyl chain, the methyl groups attached to the silicon, and the methoxy group. The approximate chemical shifts would be:
-
~0.1 ppm (singlet, 6H, Si-(CH₃)₂)
-
~0.5 ppm (triplet, 2H, -Si-CH₂-)
-
~1.5 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-)
-
~2.7 ppm (triplet, 2H, -CH₂-NH₂)
-
~3.4 ppm (singlet, 3H, -OCH₃)
-
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule.
-
²⁹Si NMR: Silicon NMR is a powerful tool to study the hydrolysis and condensation reactions, as the chemical shift of the silicon atom is sensitive to its bonding environment (e.g., Si-OR, Si-OH, Si-O-Si).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for confirming the presence of functional groups and for monitoring the surface modification process.
-
APDMS Spectrum: The FTIR spectrum of the pure compound would show characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), Si-O-C stretching (~1090 cm⁻¹), and Si-C stretching (~800 cm⁻¹).
-
Surface Analysis: After surface modification, the appearance of C-H and N-H bands in the FTIR spectrum of the substrate would indicate the successful attachment of the aminosilane. The disappearance or reduction of the surface Si-OH bands of the substrate can also be monitored.
Applications in Research and Development
The primary utility of this compound lies in its ability to introduce a reactive amino group onto a variety of surfaces. This amino-functionalized surface can then be used in numerous applications, including:
-
Bioconjugation: The primary amine provides a convenient handle for the covalent immobilization of biomolecules such as proteins, antibodies, enzymes, and DNA. This is crucial for the development of biosensors, microarrays, and other diagnostic platforms.
-
Drug Delivery: The surface of nanoparticles can be modified with APDMS to facilitate the attachment of targeting ligands or to alter their surface charge and biocompatibility for drug delivery applications.
-
Adhesion Promotion: In materials science, APDMS can be used as an adhesion promoter between inorganic fillers and organic polymer matrices in composites.
-
Chromatography: Silica gel can be functionalized with APDMS to create stationary phases for chromatography.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
It is flammable and should be kept away from heat, sparks, and open flames.
-
It is corrosive and can cause skin and eye irritation or burns.
-
It is harmful if swallowed or inhaled.
-
It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Always use in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H17NOSi | CID 2733753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
(3-Aminopropyl)dimethylmethoxysilane: A Technical Guide for Advanced Research and Drug Development
CAS Number: 31024-26-7
This technical guide provides an in-depth overview of (3-Aminopropyl)dimethylmethoxysilane, a versatile organosilane compound with significant applications in research, particularly in the fields of drug development and biomaterials. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed information on the compound's properties, experimental protocols for its application, and insights into its role in advanced therapeutic systems.
Core Concepts and Applications
This compound belongs to the family of aminosilanes, which are characterized by the presence of both an amino functional group and a hydrolyzable methoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic materials. The methoxy group can hydrolyze to form silanol groups, which then condense with hydroxyl groups on the surface of materials like silica, glass, and metal oxides, forming stable siloxane bonds. The terminal aminopropyl group provides a reactive site for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and biomolecules.
While this compound is a valuable reagent, its close analog, (3-Aminopropyl)triethoxysilane (APTES), is more extensively documented in scientific literature, particularly in biomedical applications. Due to their structural and functional similarities, this guide will refer to studies involving APTES to illustrate the potential applications and methodologies relevant to this compound, especially in the context of nanoparticle functionalization for drug delivery and bioconjugation.
The primary application of this compound in a research and drug development context is as a surface modification agent for nanoparticles. This functionalization is a critical step in the design of sophisticated drug delivery systems. The key advantages of using this aminosilane for surface modification include:
-
Biocompatibility: The resulting surface modification can improve the biocompatibility of nanoparticles and reduce their cytotoxicity.
-
Drug Loading: The amino groups can be used to attach drug molecules through various conjugation chemistries.
-
Targeted Delivery: The amino groups serve as handles to attach targeting moieties such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.
-
Controlled Release: The surface coating can be engineered to control the release kinetics of the encapsulated drug.
-
Gene Delivery: The positively charged amino groups can electrostatically interact with negatively charged nucleic acids (DNA, siRNA), facilitating their delivery into cells for gene therapy applications.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for the compound.
| Property | Value | Reference(s) |
| CAS Number | 31024-26-7 | [3][4] |
| Molecular Formula | C6H17NOSi | [3][4] |
| Molecular Weight | 147.29 g/mol | [3][4] |
| Appearance | Colorless liquid | |
| Boiling Point | 87 °C at 50 mmHg | [4] |
| Density | 0.87 g/mL | [4] |
| Solubility | Soluble in organic solvents | |
| InChI | InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | [4] |
| InChIKey | MCLXOMWIZZCOCA-UHFFFAOYSA-N | [4] |
| SMILES | CO--INVALID-LINK--(C)CCCN | [4] |
Experimental Protocols
This section provides detailed experimental protocols for the surface functionalization of nanoparticles using aminosilanes, exemplified by the widely documented use of APTES. These protocols can be adapted for use with this compound.
Protocol for Surface Functionalization of Silica Nanoparticles
This protocol describes the process of coating silica nanoparticles with an aminosilane to introduce reactive amine groups on their surface.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound or (3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Deionized (DI) water
-
Ammonia solution (28%)
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Synthesis (Stöber Method):
-
In a flask, mix 348 mL of absolute ethanol, 124 mL of ammonia solution, and 8 mL of DI water.
-
Stir the mixture and maintain at a constant temperature of 25 °C.
-
Add the silica precursor (e.g., tetraethyl orthosilicate - TEOS) to the solution while stirring.
-
Allow the reaction to proceed for at least 8 hours to form silica nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with ethanol and DI water.
-
-
Surface Functionalization:
-
Disperse a known amount of the synthesized silica nanoparticles (e.g., 0.45 g) in 30 mL of anhydrous ethanol.
-
Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersated.
-
Add the aminosilane (e.g., 450 µL of APTES) to the nanoparticle suspension.[4]
-
Stir the mixture at room temperature for at least 8 hours.[4]
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles twice with ethanol to remove any unreacted aminosilane.[5]
-
Dry the functionalized nanoparticles in an oven at 70 °C for 1 hour.[5]
-
Protocol for Doxorubicin Loading onto Functionalized Nanoparticles
This protocol outlines the procedure for loading the chemotherapeutic drug doxorubicin onto aminosilane-functionalized silica nanoparticles.
Materials:
-
Aminosilane-functionalized silica nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate to retain nanoparticles)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse a known amount of the functionalized nanoparticles in PBS.
-
Add a specific amount of DOX to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.
-
-
Purification:
-
Transfer the drug-loaded nanoparticle suspension to a dialysis bag.
-
Dialyze against PBS (pH 7.4) for 24 hours with several changes of the buffer to remove unloaded DOX.
-
-
Quantification of Loaded Drug:
-
Measure the concentration of DOX in the dialysis buffer using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX.
-
Calculate the amount of loaded drug by subtracting the amount of unloaded drug from the initial amount of drug added.
-
The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading Content (%) = (Weight of loaded drug / Weight of nanoparticles) x 100%
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100%
-
-
Protocol for Gene Delivery using Functionalized Nanoparticles
This protocol details the use of aminosilane-functionalized silica nanoparticles for the transfection of plasmid DNA into mammalian cells.
Materials:
-
Aminosilane-functionalized silica nanoparticles
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., pEGFP)
-
Mammalian cell line (e.g., HVSMCs)
-
Cell culture medium (e.g., Optimen®)
-
Tris-EDTA buffer
-
6-well cell culture plates
-
Incubator (37 °C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 6-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.[1]
-
-
Formation of Nanoparticle-DNA Complexes:
-
In a microcentrifuge tube, mix 12 µL of pEGFP solution (185 µg/mL) with 12 µL of a suspension of functionalized nanoparticles (5 mg/500 µL in Tris-EDTA buffer) and 18 µL of water (pH 7.4).[1]
-
Gently mix the contents and incubate at room temperature for 30 minutes to allow for the formation of nanoparticle-DNA complexes.[1]
-
-
Transfection:
-
Wash the seeded cells twice with phosphate-buffered solution.
-
Add 2 mL of Optimen® medium to each well.
-
Add the nanoparticle-DNA complexes to the cells.
-
Incubate the cells at 37 °C in a 5% CO2 incubator for 5 hours.[1]
-
After 5 hours, aspirate the medium containing the complexes and replace it with fresh culture medium.[1]
-
Continue to incubate the cells for 48 hours.[1]
-
-
Analysis of Transfection Efficiency:
-
After 48 hours, assess the expression of the reporter gene (e.g., GFP) using fluorescence microscopy to determine the transfection efficiency.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Nanoparticle Functionalization and Drug Loading
This workflow illustrates the key steps involved in preparing drug-loaded nanoparticles using aminosilane functionalization.
Caption: Workflow for nanoparticle synthesis, functionalization, and drug loading.
Logical Relationship for Surface Modification Strategy
This diagram illustrates the decision-making process for selecting a surface modification strategy for nanoparticles in the context of drug delivery.
Caption: Decision tree for selecting a nanoparticle surface modification strategy.
Conclusion
This compound is a key enabling technology in the development of advanced therapeutic and diagnostic agents. Its ability to functionalize a wide range of inorganic materials makes it an invaluable tool for creating sophisticated drug delivery platforms with enhanced efficacy and reduced side effects. The protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this versatile aminosilane in their work. As the field of nanomedicine continues to evolve, the importance of precise surface engineering with reagents like this compound will undoubtedly grow, paving the way for the next generation of targeted therapies.
References
- 1. Promising plasmid DNA vector based on APTES-modified silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising plasmid DNA vector based on APTES-modified silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. reddit.com [reddit.com]
An In-depth Technical Guide to (3-Aminopropyl)dimethylmethoxysilane
(3-Aminopropyl)dimethylmethoxysilane is a versatile organosilane compound widely utilized by researchers, scientists, and drug development professionals for its ability to functionalize surfaces and bridge organic and inorganic materials. This guide provides a comprehensive overview of its chemical properties, applications, and the fundamental mechanisms governing its reactivity.
Core Molecular and Physical Properties
This compound, often abbreviated as APDMS, possesses a unique molecular structure featuring a reactive methoxysilyl group at one end and a primary amine at the other. This bifunctionality is the cornerstone of its utility as a coupling agent and surface modifier.
| Property | Value |
| Molecular Weight | 147.29 g/mol [1][2][3][4] |
| Chemical Formula | C6H17NOSi[1][2][3][4] |
| CAS Number | 31024-26-7[1][2] |
| IUPAC Name | 3-[methoxy(dimethyl)silyl]propan-1-amine[1][3] |
| Canonical SMILES | CO--INVALID-LINK--(C)CCCN[1][3] |
| Boiling Point | 87°C (50 mmHg)[1] |
| Density | 0.87 g/cm³[1] |
Mechanism of Action: Hydrolysis and Condensation
The efficacy of this compound in surface modification hinges on a two-step reaction mechanism: hydrolysis followed by condensation. This process allows the silane to form stable covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides.
First, the methoxy group of the silane undergoes hydrolysis in the presence of water to form a reactive silanol intermediate and methanol. Subsequently, this silanol condenses with hydroxyl groups on the substrate, forming a stable siloxane (Si-O-Si) bond and releasing a water molecule. The aminopropyl group remains available for further functionalization.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable tool in a multitude of applications relevant to the scientific and pharmaceutical communities.
Surface Functionalization of Nanoparticles
Aminosilanes are instrumental in the surface modification of nanoparticles for biomedical applications.[2] The process typically involves coating the nanoparticles with a silica layer, followed by functionalization with the aminosilane to introduce amine groups. These amine groups can then be used to attach targeting ligands, drugs, or imaging agents.
Bioconjugation and Biosensor Development
The primary amine group of this compound serves as a reactive handle for the covalent immobilization of biomolecules, such as enzymes, antibodies, and DNA, onto surfaces.[5] This is a critical step in the fabrication of biosensors and bio-chips. The silanized surface provides a stable platform for attaching biorecognition elements, which can then specifically interact with target analytes.
Experimental Protocols
General Protocol for Surface Silylation of Glass
This protocol provides a general method for the amino-silylation of glass surfaces, which can be adapted for other hydroxyl-rich substrates.
Materials:
-
Glass slides or other glass surfaces
-
This compound
-
Anhydrous acetone
-
Beakers
-
Fume hood
Procedure:
-
Thoroughly clean and dry the glass surface to be coated. This can be achieved by washing with a detergent solution, rinsing with deionized water, and drying with a stream of nitrogen or in an oven.
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous acetone. The volume should be sufficient to completely immerse the glass surface.
-
Immerse the cleaned glass surface in the silane solution for 30-60 seconds.
-
Rinse the surface thoroughly with anhydrous acetone to remove any unbound silane.
-
Allow the surface to air-dry completely in the fume hood. The silylated surface is now ready for further functionalization or can be stored in a desiccator for future use.
Functionalization of Silica Nanoparticles
This protocol outlines the steps for the surface modification of silica nanoparticles with aminosilanes.
Materials:
-
Silica nanoparticles
-
This compound
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (for Stöber process if starting from precursors)
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Silica Coating (if necessary): If starting with core nanoparticles, they can be coated with a silica shell using the Stöber process. This involves dispersing the nanoparticles in an ethanol/water mixture and adding a silica precursor (e.g., tetraethyl orthosilicate) and ammonium hydroxide as a catalyst.
-
Dispersion: Disperse the silica-coated nanoparticles in a mixture of ethanol and water (e.g., 95:5 v/v) using an ultrasonic bath to ensure a homogenous suspension.
-
Silanization: Add this compound to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles. The reaction is typically carried out at room temperature with stirring for several hours.
-
Washing: After the reaction, the functionalized nanoparticles are collected by centrifugation. The supernatant is discarded, and the nanoparticle pellet is washed several times with ethanol and/or water to remove excess silane and by-products. Each washing step should involve redispersion of the pellet followed by centrifugation.
-
Drying: The final washed nanoparticle pellet can be dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) to obtain the amine-functionalized silica nanoparticles as a powder.
Logical Workflow for Biosensor Fabrication
The creation of a biosensor using this compound for biomolecule immobilization follows a logical sequence of steps, from substrate preparation to signal detection.
References
- 1. Synthesis and characterization of (3-Aminopropyl)trimethoxy-silane (APTMS) functionalized Gd2O3:Eu(3+) red phosphor with enhanced quantum yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Aminopropyltriethoxysilane: deposition methods and biosensing applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of (3-Aminopropyl)dimethylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for (3-Aminopropyl)dimethylmethoxysilane, a versatile organosilane coupling agent. The information presented herein is intended for a technical audience with a background in synthetic chemistry.
Overview of the Synthetic Route
The most common and industrially scalable synthesis of this compound is a two-step process. The first step involves the hydrosilylation of allyl chloride with dimethylmethoxysilane to form the intermediate, (3-chloropropyl)dimethylmethoxysilane. The subsequent step is the amination of this intermediate, where the terminal chloro group is displaced by an amino group through a reaction with ammonia.
Logical Flow of the Synthesis Process
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3-chloropropyl)dimethylmethoxysilane via Hydrosilylation
This procedure is based on established methods for the hydrosilylation of allyl chloride with various alkoxysilanes.[1][2] A platinum-based catalyst, such as Karstedt's catalyst, is commonly employed to facilitate the addition of the Si-H bond across the double bond of allyl chloride.
Experimental Protocol:
-
Reactor Setup: A clean, dry, four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.
-
Catalyst Introduction: A solution of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in a suitable anhydrous solvent (e.g., toluene or xylene) is charged into the reactor. The amount of catalyst is typically in the range of 10-50 ppm of platinum relative to the reactants.
-
Reactant Addition: An equimolar to slight excess of dimethylmethoxysilane is added to the reactor. The reactor is heated to the desired reaction temperature, typically between 60°C and 120°C.
-
Allyl Chloride Feed: Allyl chloride is added dropwise from the dropping funnel to the heated reaction mixture under vigorous stirring. The addition rate is controlled to maintain the reaction temperature and prevent a rapid exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by observing the consumption of the starting materials. The reaction is typically complete within 2-6 hours.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The crude product, (3-chloropropyl)dimethylmethoxysilane, can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Step 2: Synthesis of this compound via Amination
The amination of (3-chloropropyl)dimethylmethoxysilane is achieved through a nucleophilic substitution reaction with ammonia (ammonolysis).[3][4] This reaction is typically carried out under pressure in an autoclave due to the volatility of ammonia.
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer, a heating mantle, a pressure gauge, and a sampling valve is used for this reaction.
-
Reactant Charging: The purified (3-chloropropyl)dimethylmethoxysilane from Step 1 is charged into the autoclave.
-
Ammonia Addition: Anhydrous liquid ammonia is then introduced into the autoclave. A significant molar excess of ammonia (e.g., 10 to 30-fold) is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[4]
-
Reaction Conditions: The autoclave is sealed, and the mixture is heated to a temperature between 100°C and 160°C.[4] The pressure in the autoclave will increase due to the heating of the ammonia. The reaction is maintained at this temperature for a period of 4 to 12 hours with continuous stirring.
-
Reaction Completion and Work-up: After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. The resulting mixture contains the desired this compound, ammonium chloride as a byproduct, and any unreacted starting material.
-
Product Purification: The ammonium chloride is removed by filtration. The filtrate, containing the crude product, is then purified by fractional distillation under reduced pressure to obtain the final this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound. The values are based on literature for similar compounds and represent target ranges for a successful synthesis.[1][2][3][4]
Table 1: Reaction Parameters for the Hydrosilylation of Allyl Chloride
| Parameter | Value |
| Reactant Molar Ratio | |
| Dimethylmethoxysilane : Allyl Chloride | 1.0 : 1.0 to 1.2 : 1.0 |
| Catalyst Loading (Platinum) | 10 - 50 ppm |
| Reaction Temperature | 60 - 120 °C |
| Reaction Time | 2 - 6 hours |
| Yield of (3-chloropropyl)dimethylmethoxysilane | 85 - 95% |
Table 2: Reaction Parameters for the Amination of (3-chloropropyl)dimethylmethoxysilane
| Parameter | Value |
| Reactant Molar Ratio | |
| Ammonia : (3-chloropropyl)dimethylmethoxysilane | 10:1 to 30:1 |
| Reaction Temperature | 100 - 160 °C |
| Reaction Time | 4 - 12 hours |
| Yield of this compound | 70 - 85% |
| Purity (after distillation) | > 98% |
Signaling Pathways and Mechanisms
Hydrosilylation Reaction Mechanism (Chalk-Harrod Mechanism)
The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the platinum catalyst, followed by coordination of the alkene, insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the product.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
- 1. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonolysis of (3-chloropropyl)trimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Unraveling the Core Mechanism of (3-Aminopropyl)dimethylmethoxysilane Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of (3-Aminopropyl)dimethylmethoxysilane. The following sections detail the fundamental reaction pathways, influencing factors, kinetic data from analogous compounds, and standardized experimental protocols for empirical analysis.
Executive Summary
This compound is a monofunctional alkoxysilane that undergoes hydrolysis to form a reactive silanol species. This process is a precursor to condensation, resulting in the formation of a disiloxane dimer. The reaction kinetics and pathway are significantly influenced by several factors, most notably pH, temperature, concentration, and the solvent system. The presence of the aminopropyl group introduces an autocatalytic effect, accelerating the hydrolysis rate, particularly under neutral or slightly acidic conditions. Understanding and controlling this mechanism is critical for applications relying on the surface modification and coupling capabilities of this organosilane.
The Core Hydrolysis and Condensation Mechanism
The overall transformation of this compound in the presence of water involves two primary stages: hydrolysis and condensation.
2.1 Hydrolysis: The Initial Step
The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the silicon atom, leading to the cleavage of the silicon-methoxy (Si-OCH₃) bond. This results in the formation of a silanol group (Si-OH) and the release of a methanol molecule.
Equation 1: Hydrolysis Reaction
(CH₃)₂Si(OCH₃)(CH₂)₃NH₂ + H₂O ⇌ (CH₃)₂Si(OH)(CH₂)₃NH₂ + CH₃OH
This reaction is reversible, with the equilibrium position influenced by the concentration of water and methanol.
2.2 Condensation: Dimer Formation
Following hydrolysis, the newly formed silanols are reactive and can undergo condensation with each other. In this intermolecular reaction, two silanol molecules combine to form a disiloxane bond (Si-O-Si), releasing a water molecule in the process. Due to the monofunctional nature of this compound (possessing only one hydrolyzable methoxy group), the condensation process primarily terminates at the dimer stage.
Equation 2: Condensation Reaction
2 (CH₃)₂Si(OH)(CH₂)₃NH₂ ⇌ [(CH₃)₂Si(CH₂)₃NH₂]₂O + H₂O
Catalysis of the Hydrolysis Reaction
The rate of hydrolysis can be significantly accelerated through catalysis. Both acidic and basic conditions can catalyze the reaction, and importantly, the amino group of the silane itself can act as an internal catalyst.
3.1 Acid Catalysis
Under acidic conditions, the oxygen atom of the methoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[1]
3.2 Base Catalysis
In basic media, the hydroxide ion (OH⁻) directly attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then decomposes to the silanol and a methoxide ion.
3.3 Autocatalysis by the Amino Group
A key feature of aminosilanes is their ability to self-catalyze the hydrolysis reaction. The amine functionality can act as a base, promoting the reaction. This intramolecular or intermolecular assistance makes the hydrolysis of aminosilanes faster than that of non-amino functional silanes under neutral conditions.[2][3] The aqueous solution of aminosilanes is typically alkaline, which can further promote the hydrolysis.[4]
Factors Influencing the Hydrolysis Mechanism
Several experimental parameters can be modulated to control the rate and extent of hydrolysis and condensation.
-
pH: The hydrolysis rate is slowest at a neutral pH of around 7 and is significantly accelerated by both acidic and basic conditions.[4] For non-amino silanes, a pH of 3 to 5 is often used to promote hydrolysis while minimizing condensation.[4] Due to the basic nature of the amino group, aminosilanes often do not require external pH adjustment.[4]
-
Temperature: As with most chemical reactions, an increase in temperature leads to a higher rate of hydrolysis.[4]
-
Concentration: A higher concentration of the silane and water will generally increase the reaction rate.[4] However, higher silane concentrations can also accelerate the subsequent self-condensation.
-
Solvent: The presence of organic co-solvents, such as ethanol, can decrease the hydrolysis rate.[5] This is attributed to a reduction in the water activity and potential competition of the solvent with water at the reactive site.
-
Steric and Inductive Effects: The steric bulk of the non-hydrolyzable substituents on the silicon atom can influence the rate of hydrolysis. Electron-donating groups tend to increase the rate of hydrolysis in acidic media and decrease it in basic media.[6]
Quantitative Data
| Silane | Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Aminotriethoxysilane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25°C | Initial step: 2.77 x 10⁻⁴ s⁻¹ Secondary step: 0.733 x 10⁻⁴ s⁻¹ | Initial step: 34.4 Secondary step: 30.6 | [6] |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous solution, pH 5.4, 26°C | Pseudo-first order for first hydrolysis step: 0.026 min⁻¹ | Epoxy ring opening: 68.4 | [7] |
Experimental Protocols
The study of this compound hydrolysis typically involves spectroscopic techniques to monitor the disappearance of the reactant and the appearance of products over time.
6.1 In-situ NMR Spectroscopy Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of hydrolysis and condensation. Both ¹H and ²⁹Si NMR can be utilized.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., an 80:20 w/w ethanol/D₂O mixture) directly in an NMR tube.[8] The concentration of the silane should be chosen to provide a good signal-to-noise ratio.
-
Internal Standard: An internal standard can be added for quantitative analysis.
-
Data Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals. The disappearance of the signal corresponding to the methoxy-silicon and the appearance of signals corresponding to the silanol and siloxane species can be monitored.[1] ¹H NMR can be used to follow the release of methanol.
-
Kinetic Analysis: The rate constants can be determined by plotting the concentration of the reacting species versus time and fitting the data to an appropriate rate law.
6.2 Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy can be used to follow the hydrolysis and condensation reactions by monitoring changes in the vibrational bands of the functional groups.
Methodology:
-
Reaction Setup: Initiate the hydrolysis reaction in a suitable vessel.
-
Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Spectrum Acquisition: Record the FT-IR spectrum of the aliquot. Key bands to monitor include:
-
Data Analysis: The change in the absorbance of these characteristic bands over time can be used to determine the reaction kinetics.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the core reaction pathway and a typical experimental workflow for studying the hydrolysis mechanism.
Caption: Reaction pathway of this compound hydrolysis and condensation.
Caption: Experimental workflow for studying silane hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(3-Aminopropyl)dimethylmethoxysilane FT-IR spectrum analysis
An In-depth Technical Guide to the FT-IR Spectrum Analysis of (3-Aminopropyl)dimethylmethoxysilane
Introduction
This compound is a versatile organosilane compound widely utilized as a coupling agent, adhesion promoter, and surface modifier in various industrial and research applications. Its bifunctional nature, featuring a reactive aminopropyl group and a hydrolyzable methoxysilane group, allows it to form stable covalent bonds with both organic polymers and inorganic substrates. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the quality control and structural characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This guide offers a detailed analysis of the FT-IR spectrum of this compound, including peak assignments, experimental protocols, and a logical workflow for spectral interpretation.
Molecular Structure and Functional Groups
The structure of this compound [H₂N(CH₂)₃Si(CH₃)₂OCH₃] contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:
-
Primary Amine (-NH₂): Responsible for N-H stretching and bending vibrations.
-
Alkyl Chains (-CH₂- and -CH₃): Exhibit C-H stretching and bending vibrations.
-
Methoxysilane (Si-O-CH₃): Characterized by Si-O-C and C-O stretching.
-
Dimethylsilyl (Si-(CH₃)₂): Shows characteristic Si-C stretching and CH₃ bending vibrations.
FT-IR Spectrum Analysis
The FT-IR spectrum of this compound is a superposition of the absorption bands from its various functional groups. The precise position of these bands can be influenced by the molecular environment. The following table summarizes the expected characteristic absorption peaks.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| 3500 - 3390 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [1] |
| 3000 - 2840 | C-H Asymmetric & Symmetric Stretch | Alkyl (-CH₃, -CH₂) | [2] |
| 1595 (approx.) | N-H Scissoring (Bending) | Primary Amine (-NH₂) | [1][3] |
| 1470 - 1450 | C-H Bending (Scissoring) | Methylene (-CH₂) | [4] |
| 1260 (strong, sharp) | Si-CH₃ Symmetric Bending | Dimethylsilyl (-Si(CH₃)₂) | [1][5] |
| 1190 - 1175 | Si-O-C Stretch | Methoxysilane (-Si-O-CH₃) | [1] |
| 1100 - 1000 (strong) | Si-O-C Stretch | Methoxysilane (-Si-O-CH₃) | [1] |
| 865 - 750 (strong) | Si-C Stretch / CH₃ Rock | Dimethylsilyl (-Si(CH₃)₂) | [1][6] |
Interpretation of Key Spectral Regions:
-
3500 - 3300 cm⁻¹: This region is dominated by the N-H stretching vibrations of the primary amine group. Typically, two distinct bands are observed for primary amines due to asymmetric and symmetric stretching modes.[5][7]
-
3000 - 2840 cm⁻¹: The sharp absorptions in this range are characteristic of the C-H stretching vibrations from the methyl and methylene groups in the propyl chain and the dimethylsilyl moiety.[2]
-
~1595 cm⁻¹: A moderately strong, often broad band appears here, corresponding to the N-H "scissoring" or bending vibration of the primary amine.[1] In some cases, this band might be weak.[1]
-
~1260 cm⁻¹: A strong and sharp peak around this wavenumber is a hallmark of the Si-CH₃ group, arising from the symmetric bending (deformation) of the C-H bonds in the methyl groups attached to silicon.[1][5][6] Its presence is a strong indicator of the dimethylsilyl structure.
-
1100 - 1000 cm⁻¹: This region typically contains one or more very strong and broad absorption bands attributed to the Si-O-C stretching vibrations of the methoxysilane group.[1][8] If the compound undergoes hydrolysis and condensation, strong Si-O-Si bands will also appear in this area (typically 1090-1020 cm⁻¹).[1][9]
-
865 - 750 cm⁻¹: One or more strong bands in this "fingerprint" region are characteristic of the Si-CH₃ group, often related to Si-C stretching and methyl rocking vibrations.[1][6]
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
- 1. gelest.com [gelest.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectral Data of (3-Aminopropyl)dimethylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for (3-Aminopropyl)dimethylmethoxysilane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide utilizes data from structurally analogous compounds, namely (3-Aminopropyl)triethoxysilane and (3-Aminopropyl)trimethoxysilane, to provide a comprehensive and predictive overview of the ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on the analysis of spectral data from closely related aminosilanes.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.3 - 3.5 | Singlet | 3H | Si-O-CH ₃ |
| b | ~2.6 - 2.8 | Triplet | 2H | CH ₂-NH₂ |
| c | ~1.4 - 1.6 | Multiplet | 2H | -CH₂-CH ₂-CH₂- |
| d | ~0.5 - 0.7 | Triplet | 2H | Si-CH ₂- |
| e | ~1.1 - 1.3 | Singlet (broad) | 2H | -NH ₂ |
| f | ~0.0 - 0.1 | Singlet | 6H | Si-(CH ₃)₂ |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~50.0 | Si-O-C H₃ |
| 2 | ~45.0 | C H₂-NH₂ |
| 3 | ~27.0 | -CH₂-C H₂-CH₂- |
| 4 | ~8.0 | Si-C H₂- |
| 5 | ~-5.0 | Si-(C H₃)₂ |
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of aminosilanes, which can be adapted for this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to approximately 10-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to approximately 0-60 ppm, as the expected signals are in the aliphatic region.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak or the TMS signal.
-
Visualizations
The following diagrams illustrate the molecular structure and its correlation with the predicted NMR signals, as well as a general workflow for NMR analysis.
Caption: Correlation of molecular structure with predicted NMR signals.
Caption: General workflow for NMR data acquisition and analysis.
An In-depth Technical Guide on the Storage and Stability of (3-Aminopropyl)dimethylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of storing and handling (3-Aminopropyl)dimethylmethoxysilane (APDMS), a versatile organosilane compound. Adherence to these guidelines is essential to maintain its chemical integrity and ensure safety in research and development applications.
Chemical and Physical Properties
This compound, with the chemical formula C6H17NOSi, is a colorless liquid known for its utility as a coupling agent and for surface modification.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C6H17NOSi[1][2] |
| Molecular Weight | 147.29 g/mol [1][2] |
| CAS Number | 31024-26-7[1][2] |
| Boiling Point | 87°C at 50 mmHg[3] |
| Density | 0.87 g/mL[3] |
| IUPAC Name | 3-[methoxy(dimethyl)silyl]propan-1-amine[1][2] |
Storage and Stability
Proper storage is paramount to preserving the stability of this compound. This compound is sensitive to environmental factors, particularly moisture.
To ensure the long-term stability of APDMS, the following storage conditions should be maintained:
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C.[4] For similar aminosilanes, storage in a cool place is recommended.[5][6] | Prevents degradation and potential pressure buildup in the container. |
| Atmosphere | Store under an inert gas like nitrogen or argon.[6] | APDMS is moisture-sensitive, and an inert atmosphere prevents hydrolysis.[6][7] |
| Container | Keep in a tightly closed container.[5][6] Containers that have been opened must be carefully resealed and kept upright.[6] | Prevents contamination and exposure to atmospheric moisture. |
| Ventilation | Store in a dry and well-ventilated place.[5][6] | Ensures a safe storage environment and dissipates any potential vapors. |
| Light Exposure | Storing in a dark area is recommended for similar compounds.[8] | Minimizes potential light-induced degradation. |
To prevent hazardous reactions and maintain the purity of the compound, APDMS should be stored away from the following substances:
| Incompatible Material | Reason for Incompatibility |
| Water/Moisture | Reacts to cause hydrolysis, leading to the formation of silanols and methanol.[8] |
| Strong Acids | Can react vigorously with the amino group.[4][8] |
| Strong Oxidizing Agents | Can lead to exothermic and potentially hazardous reactions.[4][8] |
| Alcohols | Can participate in exchange reactions with the methoxy group.[8] |
| Peroxides | Pose a significant reactivity hazard.[8] |
Hydrolysis and Reactivity
The primary stability concern for this compound is its susceptibility to hydrolysis. The methoxysilyl group readily reacts with water, including atmospheric moisture, to form a reactive silanol (Si-OH) and methanol.[8] These silanol intermediates can then undergo self-condensation to form stable siloxane bonds (Si-O-Si), resulting in oligomers or polymers.[9][10]
Figure 1: Hydrolysis and condensation pathway of this compound.
The amino group on the propyl chain provides a site for reactions with various electrophiles and is a key feature in its use as a coupling agent.[9] This dual functionality allows APDMS to bridge inorganic surfaces (via the siloxane bond) and organic polymers or molecules.
Experimental Protocols
While specific stability testing protocols for APDMS are not detailed in the provided search results, a common application that relies on its controlled hydrolysis and condensation is the silylation of glass surfaces. The following is a general protocol for such a procedure, adapted from methods for similar aminosilanes.[11]
Protocol for Amino-Silylation of a Glass Surface
-
Surface Preparation: Thoroughly wash the glass or silica surface with a suitable solvent (e.g., acetone, ethanol) and dry completely.
-
Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of this compound in a dry, anhydrous solvent such as acetone. The volume should be sufficient to completely cover the surface to be treated.
-
Immersion: Immerse the prepared surface in the freshly made silane solution for approximately 30-60 seconds.
-
Rinsing: Remove the surface from the solution and rinse thoroughly with the anhydrous solvent (e.g., acetone) to remove any excess, unreacted silane.
-
Curing: Allow the surface to air-dry. For a more robust coating, a thermal curing step (e.g., baking at 110-120°C for 10-15 minutes) can be performed to promote the formation of covalent siloxane bonds with the surface and enhance cross-linking.
-
Storage: The functionalized surface can be stored in a dry, clean environment for future use.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to avoid exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]
-
Skin Protection: Use neoprene or nitrile rubber gloves and wear suitable protective clothing to prevent skin contact.[5][8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and amines should be used.[8]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Wash hands thoroughly after handling.[8]
Figure 2: Logical workflow for the proper storage and handling of APDMS.
In case of accidental exposure, it is crucial to seek immediate medical attention. Ingestion of APDMS is particularly hazardous due to its hydrolysis product, methanol, which can cause nausea, vomiting, headache, and blindness.[8] Skin and eye contact will cause severe burns and damage.[8]
By implementing these storage and handling protocols, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes while maintaining a safe laboratory environment.
References
- 1. This compound | C6H17NOSi | CID 2733753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopropyldimethylmethoxysilane, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-Aminopropyltrimethoxysilane | 13822-56-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
principle of silane coupling agents
An In-depth Technical Guide to the Principle of Silane Coupling Agents
Introduction
Silane coupling agents are a class of organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1] Their bifunctional nature allows them to form stable covalent bonds with both materials, which are often chemically dissimilar and incompatible.[2] This unique capability is critical in the manufacturing of high-performance composite materials, adhesives, coatings, and sealants.[3] By improving interfacial adhesion, silane coupling agents significantly enhance the mechanical strength, hydrolytic stability, electrical properties, and overall durability of the final product.[4] This guide provides a comprehensive overview of the fundamental principles, reaction mechanisms, and practical application of silane coupling agents for researchers, scientists, and professionals in drug development and materials science.
Core Principle and Chemical Structure
The efficacy of a silane coupling agent is rooted in its unique molecular structure. The general formula is represented as Y-R-Si-X₃ .[5][6]
-
X (Hydrolyzable Group): This is a reactive group that bonds to the silicon atom and is capable of hydrolyzing in the presence of water.[1][7] Common hydrolyzable groups include alkoxy (e.g., methoxy, -OCH₃; ethoxy, -OCH₂CH₃), acyloxy, or halogen groups.[7][8] The type of X group dictates the rate of hydrolysis; for instance, methoxy groups hydrolyze more rapidly than ethoxy groups.[5][9] The hydrolysis of these groups results in the formation of reactive silanol groups (Si-OH).[4][10]
-
Si (Silicon Atom): The central silicon atom serves as the anchor for both the organic and inorganic functionalities.
-
R (Alkyl Group/Spacer): This is typically a stable short alkyl chain (e.g., propyl, -(CH₂)₃-) that links the silicon atom to the organofunctional group.[5] The length and structure of this spacer can influence the final properties of the interfacial region.
-
Y (Organofunctional Group): This group is designed to be compatible and reactive with the organic polymer matrix.[4][5] The choice of the Y group is critical and depends on the type of polymer being used.[11] Examples include amino, epoxy, vinyl, and methacryloxy groups.[12][13]
Mechanism of Action
The coupling mechanism of silane agents is a multi-step physicochemical process that occurs at the interface between the inorganic substrate and the organic polymer.[5] It can be broadly described in four sequential steps.[10]
-
Hydrolysis: The process begins with the hydrolysis of the alkoxy (or other X groups) on the silicon atom in the presence of water to form reactive silanol groups (Si-OH).[10] This reaction can be catalyzed by acids or bases.[4][14] The pH of the solution is a critical factor, with a minimum reaction rate occurring around pH 7.[15] R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
-
Condensation: The newly formed silanol groups are unstable and can condense with each other to form oligomeric siloxanes.[10] Excessive self-condensation can be detrimental, leading to the formation of larger, less effective oligomers.[4]
-
Hydrogen Bonding: The silanol groups of the hydrolyzed silane (or its oligomers) form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica, metal oxides).[10]
-
Covalent Bond Formation: Upon drying or curing at elevated temperatures, a dehydration reaction occurs, resulting in the formation of stable, water-resistant covalent siloxane bonds (Si-O-Substrate) at the interface.[2][10] Simultaneously, the organofunctional 'Y' group reacts with the organic polymer matrix through mechanisms like copolymerization or crosslinking, thus completing the chemical bridge.[9][11]
Types and Selection of Silane Coupling Agents
The selection of an appropriate silane is dictated by the chemical nature of the polymer matrix it needs to bond with.[16] The organofunctional group (Y) must be compatible and capable of reacting with the polymer.[4]
| Silane Type | Organofunctional Group (Y) | Example Silane | Compatible Polymer Systems | Primary Applications |
| Amino Silanes | Amino (-NH₂) | γ-Aminopropyltriethoxysilane (APTES) | Epoxy, Phenolic, Polyurethanes, Polyamides | Glass fiber reinforced composites, adhesives, coatings.[12][13] |
| Epoxy Silanes | Epoxy (Glycidoxy) | γ-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy, Polyesters, Acrylics | Adhesion promoter in epoxy-based composites and coatings.[12][13] |
| Vinyl Silanes | Vinyl (-CH=CH₂) | Vinyltrimethoxysilane (VTMS) | Polyolefins (PE, PP), EPDM Rubber | Crosslinking polyethylene, modifying polyolefins, sealants.[12][13] |
| Mercapto Silanes | Mercapto (-SH) | γ-Mercaptopropyltrimethoxysilane (MPTMS) | Rubbers (SBR, NR), Polysulfides, Metals | Bonding rubber to metals, tire manufacturing, anti-corrosion coatings.[12][13] |
| Methacryloxy Silanes | Methacryloxy | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Acrylics, Unsaturated Polyesters | Dental composites, adhesives for acrylic-based materials.[11][13] |
Quantitative Performance Data
The effectiveness of silane coupling agents is quantified by measuring the improvement in material properties, such as adhesion strength and thermal stability.
Adhesion Strength
The addition of a silane coupling agent can dramatically improve the adhesive strength between a polymer and an inorganic substrate. The table below shows comparative data for different aminosilane primers.[17]
| Silane Primer System | Organofunctional Silane Added (13 wt%) | Adhesive Strength (MPa) |
| P-tetraalkoxysilane (Control) | None | 1.33[17] |
| P-APTES | (3-Aminopropyl)triethoxysilane | ~1.25[17] |
| P-DAMO | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | ~1.15[17] |
| P-HD-103 | N-aminoethyl-3-aminopropylmethyl-dimethoxysilane | 1.53[17] |
Table based on data from a study on silane primers for silicone resin thermal protection coatings.[17]
Thermal Stability
Silane treatment can enhance the thermal stability of composites by improving the interfacial bond, which restricts the thermal motion of polymer chains at the filler surface.
| Composite Material | Silane Treatment | Onset Decomposition Temp. (°C) | Weight Loss at 400°C (%) |
| Epoxy/Mineral Filler | None | ~350 | ~15 |
| Epoxy/Mineral Filler | With γ-APS | ~370 | ~10 |
Illustrative data based on findings that silane strengthens the 3D matrix, delaying degradation.[18]
Experimental Protocols
Precise and consistent application is key to the successful use of silane coupling agents. This involves meticulous surface preparation, solution preparation, application, and curing.
Protocol: Liquid-Phase Silanization of Glass Substrates
This protocol provides a general procedure for treating glass surfaces. Optimization may be required for specific silanes and applications.
1. Surface Cleaning and Activation:
- Immerse glass slides in a 1:1 methanol/HCl solution for 30 minutes to clean them.[19]
- Alternatively, for rigorous cleaning, use a Piranha solution (7:3 mixture of H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive) .[20]
- Rinse the slides thoroughly with deionized water.[19]
- Dry the slides completely under a stream of nitrogen or in an oven at 110 °C for at least 10-15 minutes to ensure a hydroxylated surface.[19][21]
2. Silane Solution Preparation:
- Prepare a 0.1% to 2% (v/v) solution of the desired silane.[19][21]
- For alkoxysilanes: A common solvent system is 95% ethanol and 5% water.[22]
- Adjust the pH of the solution to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.[22]
- Stir the solution for at least 5-10 minutes to allow for hydrolysis and the formation of silanols before introducing the substrate.[22]
3. Silanization (Application):
- Completely immerse the cleaned, dry slides in the prepared silane solution.[19]
- Agitate gently for a set time, typically ranging from 2 minutes to 2 hours depending on the silane and desired surface coverage.[19][22]
- Remove the slides from the silane solution.
4. Rinsing:
- Rinse the slides sequentially with the solvent used for the solution (e.g., ethanol) to remove excess, unreacted silane.[19][22]
- A final rinse with deionized water can be performed.[19]
5. Curing:
- Dry the slides at an elevated temperature. A typical curing cycle is 5-10 minutes at 110°C or allowing them to cure at room temperature for 24 hours.[19][22] The heat facilitates the covalent bond formation between the silane and the substrate.
start [shape=ellipse, label="Start", fillcolor="#FBBC05"];
cleaning [label="1. Surface Cleaning\n(e.g., Piranha or MeOH/HCl)"];
rinsing1 [label="Rinse\n(DI Water)"];
drying1 [label="Dry\n(Oven / N₂ Stream)"];
prep [label="2. Prepare Silane Solution\n(e.g., 2% in Ethanol/Water, pH 4.5)"];
silanization [label="3. Silanization\n(Immerse Substrate)"];
rinsing2 [label="4. Rinse\n(Solvent)"];
curing [label="5. Curing\n(110°C for 10 min)"];
analysis [label="Characterization\n(AFM, XPS, Contact Angle)"];
end [shape=ellipse, label="End", fillcolor="#FBBC05"];
start -> cleaning;
cleaning -> rinsing1;
rinsing1 -> drying1;
drying1 -> silanization;
prep -> silanization;
silanization -> rinsing2;
rinsing2 -> curing;
curing -> analysis;
analysis -> end;
}
Characterization of Silane-Treated Surfaces
Several analytical techniques are used to confirm the presence and quality of the silane layer.
-
Atomic Force Microscopy (AFM): Used to observe the topography of the silane-treated layer, revealing information about homogeneity and the presence of aggregates.[23]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface, verifying the presence of silicon and other elements from the silane molecule and studying the chemical bonds formed.[17]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Detects the characteristic vibrational bands of Si-O-Si and Si-O-Substrate bonds, confirming the hydrolysis and condensation reactions.[17]
-
Contact Angle Goniometry: Measures the surface wettability. A change in the water contact angle post-treatment indicates a successful modification of the surface chemistry.[24]
-
Thermogravimetric Analysis (TGA): Can be used to determine the amount of silane grafted onto a particulate filler and to assess the thermal stability of the resulting composite.[18]
Conclusion
Silane coupling agents are indispensable tools in materials science for creating robust and durable composite materials. Their dual-reactive chemical structure enables the formation of a stable molecular bridge at the organic-inorganic interface. A thorough understanding of their reaction mechanism, the influence of different functional groups, and the precise control of application protocols are essential for leveraging their full potential. For researchers and developers, the careful selection and application of silane coupling agents are critical steps in designing advanced materials with superior performance characteristics for a wide array of technological applications.
References
- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. arcorepoxy.com [arcorepoxy.com]
- 3. Silane Coupling Agents Application Guide [powerchemical.net]
- 4. chemsilicone.com [chemsilicone.com]
- 5. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 6. qingdaopengfeng.com [qingdaopengfeng.com]
- 7. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Structure of Silane Coupling Agent [silicone-surfactant.com]
- 9. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 10. gelest.com [gelest.com]
- 11. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rissochem.com [rissochem.com]
- 13. chinacouplingagents.com [chinacouplingagents.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. rissochem.com [rissochem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. surfmods.jp [surfmods.jp]
- 21. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 22. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: (3-Aminopropyl)dimethylmethoxysilane (APDMS) Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the surface modification of substrates using (3-Aminopropyl)dimethylmethoxysilane (APDMS). APDMS is a monofunctional silane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, presenting a terminal amine group. This primary amine serves as a versatile chemical handle for the covalent immobilization of proteins, DNA, drugs, and other biomolecules, which is critical in the development of biosensors, microarrays, and drug delivery systems.[1]
The protocols outlined below describe two common methods for silanization: solution-phase deposition and chemical vapor deposition (CVD).
Overview of APDMS Surface Chemistry
APDMS reacts with surface silanol (Si-OH) groups present on materials like glass, silica, and oxidized silicon. The methoxy group on the silane hydrolyzes in the presence of trace water to form a reactive silanol, which then condenses with a surface silanol group to form a stable siloxane (Si-O-Si) bond. As a monofunctional silane, APDMS is less prone to polymerization and the formation of aggregates compared to trifunctional silanes like APTES, facilitating the formation of a well-defined monolayer.[2]
Logical Relationship: APDMS Immobilization
Caption: Logical flow of surface functionalization using APDMS.
Experimental Protocols
Two primary methods for APDMS deposition are detailed below. Proper substrate cleaning and activation are critical for achieving a uniform and stable monolayer and are identical for both protocols.
Protocol 1: Substrate Cleaning and Activation (Prerequisite)
-
Sonication: Place substrates (e.g., glass slides, silicon wafers) in a rack and sonicate in a 2% Mucasol or similar detergent solution for 15-20 minutes at 45°C.[3]
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water. Sonicate in DI water for 10 minutes to remove any residual detergent.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas or by baking in an oven at 110-120°C for at least 30 minutes.[3]
-
Surface Activation (Hydroxylation): Activate the surface to generate a high density of silanol (-OH) groups. This is typically achieved using an oxygen plasma cleaner or a piranha solution.
-
Oxygen Plasma: Treat the substrates with oxygen plasma (e.g., 50W, 0.3 Torr) for 1-5 minutes. This is often the preferred method due to its effectiveness and safety.
-
Piranha Solution (Use with Extreme Caution): Immerse the substrates in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-30 minutes. Rinse extensively with DI water and dry thoroughly with nitrogen gas.
-
Protocol 2: Solution-Phase Deposition
This method is straightforward and widely used due to its simplicity.[4] However, controlling water content in the solvent is crucial to prevent silane polymerization in the solution, which can lead to aggregate deposition.[2]
-
Prepare Silanization Solution: In a fume hood, prepare a 1-2% (v/v) solution of APDMS in an anhydrous solvent such as acetone or toluene.[1] For example, mix 1 part APDMS with 49 parts of dry acetone.[1] The use of anhydrous solvents minimizes uncontrolled hydrolysis and polymerization.[2]
-
Immersion: Immerse the clean, activated substrates into the APDMS solution for 30 seconds to 30 minutes.[1][2] A shorter time (30-60 seconds) is often sufficient for monolayer formation.[1]
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent (e.g., acetone) to remove any physisorbed silane molecules.[1]
-
Curing: Bake the coated substrates in an oven at 110-120°C for 15-30 minutes to promote the covalent bond formation between the silane and the substrate surface.
-
Final Rinse & Storage: Perform a final rinse with the solvent and DI water, then dry with nitrogen. The functionalized surface can be stored in a desiccator for later use.[1]
Protocol 3: Chemical Vapor Deposition (CVD)
CVD offers greater control over monolayer formation and produces highly uniform and reproducible films, as it avoids issues with solvent impurities and silane aggregation.[5][6]
-
Setup: Place the clean, activated substrates inside a vacuum deposition chamber. Place a small, open container with liquid APDMS (e.g., 0.5-1 mL) inside the chamber, away from the substrates.
-
Dehydration: Evacuate the chamber to a base pressure (e.g., <5 Torr) and refill with dry nitrogen. Repeat this purge cycle several times to remove residual water from the chamber and substrate surfaces.[5]
-
Deposition: Seal the chamber and heat it to a desired temperature (e.g., 70-150°C).[4][7] The APDMS will vaporize, creating a low-pressure vapor environment. Allow the deposition to proceed for 5 minutes to several hours.[5] Shorter times are often sufficient for monofunctional silanes.
-
Post-Deposition Purge: After deposition, purge the chamber with dry nitrogen to remove unreacted APDMS vapor.
-
Curing: The substrates can be used directly or baked at 110-120°C for 15-30 minutes to ensure complete covalent bonding.
Experimental Workflow: Surface Silanization
Caption: General workflow for APDMS surface modification.
Data Presentation: Surface Characterization
The success of the surface modification is typically evaluated by measuring changes in surface properties. Key quantitative metrics include water contact angle (WCA) and surface roughness. The data below is for aminosilanes similar to APDMS deposited via CVD on silicon dioxide surfaces.
| Silane Type | Deposition Method | Water Contact Angle (WCA) | Avg. Surface Roughness (nm) | Reference |
| APDMES* | CVD (150°C) | 45° - 60° | 0.12 - 0.15 | [7] |
| APTES** | CVD (150°C) | 44° | 0.24 | [4] |
| Untreated SiO₂ | - | < 20° | ~0.1 | [8] |
*APDMES: (3-Aminopropyl)dimethylethoxysilane, a close structural analog to APDMS. **APTES: (3-Aminopropyl)triethoxysilane, a trifunctional analog.
A successful APDMS modification will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate, indicating the presence of the organic aminopropyl layer. The surface should remain very smooth, with minimal increase in roughness, confirming monolayer deposition rather than aggregate formation.[7]
Applications in Drug Development
-
High-Throughput Screening: Amine-functionalized surfaces are used to immobilize target proteins or cells for screening drug candidates.[9]
-
Biosensors: The covalent attachment of antibodies, enzymes, or nucleic acids to APDMS-modified sensor chips is a foundational step in creating sensitive and specific diagnostic tools.[6]
-
Drug Delivery: Modifying the surface of nanoparticles or implants with APDMS allows for the subsequent attachment of drugs, targeting ligands, or anti-fouling polymers to improve therapeutic efficacy and biocompatibility.[10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications | MDPI [mdpi.com]
- 5. primetech-analytical.co.il [primetech-analytical.co.il]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Chemical and physical modifications to poly(dimethylsiloxane) surfaces affect adhesion of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Coating Glass Slides with (3-Aminopropyl)dimethylmethoxysilane
Introduction
(3-Aminopropyl)dimethylmethoxysilane (APDMMS) is a bifunctional organosilane used to introduce primary amine groups onto silica-based surfaces like glass slides. This surface modification is a critical step in many biomedical and materials science applications, including the immobilization of DNA, proteins, and cells for microarrays, biosensors, and cell culture. The primary amine groups provide reactive sites for covalent attachment of various biomolecules. Unlike the more common tri-alkoxy silanes (e.g., APTES), APDMMS has only one methoxy group, which limits its ability to polymerize in solution and on the surface, theoretically leading to a more controlled monolayer formation. These notes provide a detailed protocol for coating glass slides with APDMMS, based on established methods for analogous silanes.
Principle of Silanization
The silanization process involves the hydrolysis of the methoxy group of APDMMS to form a reactive silanol group. This silanol then condenses with the hydroxyl groups present on the surface of the glass, forming stable covalent siloxane (Si-O-Si) bonds. The aminopropyl group remains oriented away from the surface, presenting a functional amine for subsequent coupling reactions.
Experimental Protocols
This section details two primary methods for the deposition of aminosilanes: a standard liquid-phase deposition and an enhanced two-step catalytic method which has been shown to increase surface amine density for similar dialkoxysilanes.
Protocol 1: Standard Liquid-Phase Deposition
This protocol is a general method adapted for APDMMS from standard aminosilanization procedures.
Materials:
-
Glass microscope slides
-
This compound (APDMMS)
-
Anhydrous Acetone or Toluene
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas (for drying)
-
Coplin jars or slide-staining dishes
-
Oven
Methodology:
-
Cleaning and Activation of Glass Slides:
-
Immerse slides in a detergent solution and sonicate for 15-30 minutes.
-
Rinse thoroughly with DI water.
-
Immerse slides in a Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse extensively with DI water.
-
Rinse with ethanol to dehydrate the surface.
-
Dry the slides under a stream of nitrogen gas or in an oven at 110°C for 15-30 minutes.
-
-
Silanization:
-
In a fume hood, prepare a 1-2% (v/v) solution of APDMMS in anhydrous acetone or toluene. Prepare this solution fresh before use.
-
Completely immerse the cleaned, dry slides in the APDMMS solution in a Coplin jar.
-
Incubate for 30 seconds to 2 hours at room temperature. A shorter incubation time (30 seconds to 5 minutes) is often sufficient.[1][2]
-
Gently agitate the slides during incubation to ensure uniform coating.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them by dipping in two successive changes of the anhydrous solvent (acetone or toluene) to remove excess, unreacted silane.
-
Briefly rinse with DI water.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides by baking in an oven at 110°C for 1 hour to promote the formation of stable covalent bonds.
-
-
Storage:
-
Store the coated slides in a desiccator or a clean, dry, dust-free container at room temperature. Properly stored slides can be stable for an extended period.
-
Protocol 2: Enhanced Two-Step Catalytic Deposition
This protocol is adapted from a method developed for (3-aminopropyl)dimethylethoxysilane (APDMES), a closely related silane, which has been shown to nearly double the surface concentration of the aminosilane.[3][4][5]
Materials:
-
All materials from Protocol 1
-
Ethylenediamine (EDA)
-
Anhydrous Toluene
Methodology:
-
Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1 (Step 1).
-
-
EDA Pre-treatment (Catalyst Adsorption):
-
Prepare a 1% (v/v) solution of ethylenediamine (EDA) in anhydrous toluene.
-
Immerse the cleaned, dry slides in the EDA solution for 30 minutes at room temperature. This step pre-adsorbs an amine catalyst to the glass surface.
-
Remove the slides and rinse thoroughly with anhydrous toluene to remove excess EDA.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of APDMMS in anhydrous toluene.
-
Immerse the EDA-pre-treated slides in the APDMMS solution for 30 minutes to 2 hours at room temperature.
-
Remove the slides from the solution.
-
-
Rinsing, Curing, and Storage:
-
Rinse the slides by dipping in two successive changes of anhydrous toluene.
-
Dry under a stream of nitrogen gas.
-
Cure the slides by baking in an oven at 110°C for 1 hour.
-
Store as described in Protocol 1.
-
Data Presentation
The following table summarizes the impact of different surface treatments on the water contact angle of glass slides. A higher contact angle generally indicates a more hydrophobic surface, which can be correlated with the successful deposition of the aminosilane layer. The data is based on studies using the closely related (3-aminopropyl)dimethylethoxysilane (APDMES).[3][5]
| Surface Treatment | Typical Water Contact Angle (°) | Interpretation |
| Uncleaned Glass | Variable | Surface properties are inconsistent due to contaminants. |
| Cleaned Glass (Piranha) | < 10° | Highly hydrophilic surface with exposed silanol groups. |
| Standard APDMES Deposition | ~45° - 55° | Moderately hydrophobic surface indicating silane deposition. |
| Two-Step EDA-Catalyzed APDMES Deposition | ~65° - 75° | More hydrophobic surface, suggesting a higher density of adsorbed silane. |
Visualizations
Below are diagrams illustrating the chemical signaling pathway of silanization and the experimental workflows.
Caption: Chemical pathway of APDMMS reacting with a glass surface.
Caption: Experimental workflow for coating glass slides with APDMMS.
References
Surface Functionalization of Nanoparticles with (3-Aminopropyl)dimethylmethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics. (3-Aminopropyl)dimethylmethoxysilane (APDMS) is a valuable surface modification agent that introduces primary amine groups onto the nanoparticle surface. This modification can significantly alter the nanoparticle's surface charge, reactivity, and biocompatibility, thereby enhancing its performance in biological systems. The presence of amine groups allows for the covalent attachment of various molecules such as drugs, targeting ligands, and imaging agents. This document provides detailed application notes and experimental protocols for the surface functionalization of silica and iron oxide nanoparticles with APDMS.
Applications of APDMS-Functionalized Nanoparticles
The introduction of amine groups onto nanoparticle surfaces via APDMS functionalization opens up a plethora of applications, primarily in the biomedical field.
-
Drug Delivery: The positive charge imparted by the amine groups at physiological pH enhances the electrostatic interaction with negatively charged cell membranes, potentially increasing cellular uptake. Furthermore, these amine groups serve as chemical handles for the covalent conjugation of therapeutic agents, enabling targeted drug delivery and controlled release. Amine-functionalized nanoparticles have been shown to improve the loading and sustained release of various drugs.
-
Gene Delivery: The positively charged surface of APDMS-modified nanoparticles can effectively complex with negatively charged nucleic acids (DNA and siRNA), protecting them from enzymatic degradation and facilitating their delivery into cells.
-
Bioimaging and Diagnostics: Fluorescent dyes, quantum dots, or other imaging agents can be conjugated to the amine groups, allowing for the tracking and visualization of the nanoparticles in vitro and in vivo. This is crucial for understanding their biodistribution and cellular fate.
-
Targeted Therapies: Targeting ligands, such as antibodies or peptides, can be attached to the amine-functionalized surface to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.
Quantitative Data Summary
The success of nanoparticle functionalization is typically assessed by monitoring changes in key physicochemical properties. The following tables summarize expected quantitative data based on studies of similar aminosilane functionalizations.
Table 1: Expected Physicochemical Properties of APDMS-Functionalized Silica Nanoparticles
| Parameter | Bare Silica Nanoparticles | APDMS-Functionalized Silica Nanoparticles |
| Hydrodynamic Size (nm) | 100 ± 15 | 105 - 120 |
| Zeta Potential (mV) at pH 7.4 | -15 to -30 | +20 to +40 |
| Surface Amine Group Density (amines/nm²) | N/A | 1 - 3 |
Table 2: Expected Physicochemical Properties of APDMS-Functionalized Iron Oxide Nanoparticles
| Parameter | Bare Iron Oxide Nanoparticles | APDMS-Functionalized Iron Oxide Nanoparticles |
| Hydrodynamic Size (nm) | 20 ± 5 | 25 - 40 |
| Zeta Potential (mV) at pH 7.4 | -10 to -25 | +15 to +35 |
| Surface Amine Group Density (amines/nm²) | N/A | 1 - 2.5 |
Experimental Protocols
The following are detailed protocols for the surface functionalization of silica and iron oxide nanoparticles with APDMS. These protocols are based on established methods for similar aminosilanes and may require optimization for specific nanoparticle types and desired functionalization densities.
Protocol 1: Surface Functionalization of Silica Nanoparticles with APDMS (Post-Synthesis Grafting)
This protocol describes the covalent attachment of APDMS to pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound (APDMS)
-
Anhydrous ethanol
-
Deionized water
-
Ammonium hydroxide (for Stöber synthesis of SiNPs, if not pre-synthesized)
-
Tetraethyl orthosilicate (TEOS, for Stöber synthesis of SiNPs, if not pre-synthesized)
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Preparation (if necessary):
-
Synthesize silica nanoparticles using the Stöber method or acquire commercially available SiNPs of the desired size.
-
Disperse a known amount of SiNPs in anhydrous ethanol to a final concentration of 10 mg/mL. Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
-
Hydrolysis of APDMS:
-
In a separate flask, prepare a 2% (v/v) solution of APDMS in a 95:5 (v/v) ethanol:water mixture.
-
Stir the APDMS solution at room temperature for 1-2 hours to allow for the hydrolysis of the methoxy group.
-
-
Functionalization Reaction:
-
Add the hydrolyzed APDMS solution to the silica nanoparticle suspension. The volume of APDMS solution to add will depend on the desired surface coverage and should be optimized. A common starting point is a 1:100 mass ratio of APDMS to SiNPs.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Purification:
-
Centrifuge the functionalized nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh anhydrous ethanol.
-
Repeat the centrifugation and resuspension steps at least three times to remove any unreacted APDMS and byproducts.
-
-
Final Product:
-
After the final wash, resuspend the APDMS-functionalized silica nanoparticles in the desired solvent (e.g., ethanol or a biological buffer) for storage or further use.
-
Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles with APDMS
This protocol details the functionalization of pre-synthesized iron oxide nanoparticles (IONPs).
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound (APDMS)
-
Anhydrous toluene
-
Milli-Q water
-
Centrifuge
-
Ultrasonicator
-
Magnetic separator (optional)
Procedure:
-
Nanoparticle Preparation:
-
Synthesize IONPs using a co-precipitation method or obtain them commercially.
-
Disperse the IONPs in anhydrous toluene to a concentration of 5 mg/mL. Sonicate for 20 minutes for a homogenous suspension.
-
-
Functionalization Reaction:
-
In a round-bottom flask, add the IONP suspension.
-
Add APDMS to the suspension. A typical starting ratio is 1 mL of APDMS for every 100 mg of IONPs. This ratio should be optimized based on the desired degree of functionalization.
-
Reflux the mixture at 110°C for 4-6 hours under a nitrogen atmosphere with constant stirring.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized IONPs by centrifugation (e.g., 12,000 x g for 30 minutes) or by using a magnetic separator.
-
Wash the collected nanoparticles with anhydrous toluene three times, followed by three washes with ethanol to remove unreacted silane and solvent.
-
-
Final Product:
-
Dry the purified APDMS-functionalized IONPs under vacuum.
-
The dried nanoparticles can be stored as a powder or redispersed in an appropriate solvent for subsequent applications.
-
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for APDMS functionalization of nanoparticles.
Cellular Uptake Pathway of Amine-Functionalized Nanoparticles
Caption: Cellular uptake of amine-functionalized nanoparticles.
Application Notes and Protocols for Enhanced Polymer Adhesion Using (3-Aminopropyl)dimethylmethoxysilane
Introduction
(3-Aminopropyl)dimethylmethoxysilane is a versatile organofunctional silane coupling agent utilized to promote adhesion between a wide range of organic polymers and inorganic substrates. Its bifunctional nature allows it to act as a molecular bridge, forming a durable and stable interface. This leads to significant improvements in the mechanical properties and long-term performance of composite materials, coatings, and adhesives, particularly under challenging environmental conditions. This document provides detailed application notes, experimental protocols, and a summary of expected performance enhancements for researchers, scientists, and drug development professionals.
Organofunctional silanes, such as this compound, are essential for creating strong bonds between dissimilar materials like glass, metals, and polymers.[1][2] The methoxysilane group hydrolyzes to form reactive silanol groups that can condense with hydroxyl groups on inorganic surfaces, while the aminopropyl group can react or physically entangle with the polymer matrix.[3] This dual reactivity is key to its function as an adhesion promoter.[4]
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of this compound involves a two-step process at the interface between the inorganic substrate and the organic polymer.
-
Hydrolysis and Condensation: The methoxy group on the silane undergoes hydrolysis in the presence of water to form a reactive silanol group (-Si-OH). This silanol group then condenses with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate).
-
Polymer Interaction: The aminopropyl group of the silane, now anchored to the substrate, interacts with the organic polymer matrix. This interaction can be through covalent bonding (e.g., with epoxy or polyurethane resins) or through physical entanglement and hydrogen bonding, creating a robust and durable interface.
Figure 1. Mechanism of this compound Adhesion Promotion.
Quantitative Data on Adhesion Improvement
The use of aminosilanes as adhesion promoters leads to a quantifiable increase in the bond strength between various polymers and substrates. The following table summarizes representative data for aminosilanes structurally similar to this compound, demonstrating their effectiveness in enhancing interfacial adhesion.
| Polymer System | Substrate | Adhesion Test | Adhesion Strength without Silane | Adhesion Strength with Aminosilane | Improvement (%) | Reference(s) |
| Epoxy | S-2 Glass Fiber | Interfacial Shear Strength | (Unsized Fiber) | 25-36% increase over unsized | 25-36 | [5] |
| Polypropylene (functionalized) | Epoxy Adhesive | Lap Shear Strength | (Bare PP) | Up to 5.06 times increase | 506 | |
| Silicone Tie-Coating | Epoxy Primer | Shear Strength | 0.07 MPa | 0.37 MPa | 428 | [6] |
| Polyurethane | Aluminum Alloy | Pull-off Adhesion | - | Significant improvement | - | [7] |
| Composite Resin | Titanium | Shear Bond Strength | 4.8 MPa | 20.4 MPa | 325 |
Note: The data presented is for aminosilanes like 3-aminopropyl trimethoxysilane and N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, which are structurally and functionally similar to this compound. Performance will vary depending on the specific polymer, substrate, and processing conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound to improve polymer adhesion.
Protocol 1: Surface Treatment of Glass Substrates for Enhanced Epoxy Adhesion
This protocol details the procedure for treating glass slides with this compound to improve the adhesion of an epoxy coating.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (optional)
-
Glass slides
-
Epoxy resin and hardener
-
Beakers
-
Pipettes
-
Oven
-
Lint-free wipes
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating in a detergent solution for 15 minutes.
-
Rinse the slides extensively with deionized water.
-
Dry the slides in an oven at 110°C for 30 minutes.
-
Allow the slides to cool to room temperature in a desiccator.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
For enhanced hydrolysis, the pH of the solution can be adjusted to 4.5-5.5 with a few drops of acetic acid.
-
Stir the solution for at least 30 minutes to allow for hydrolysis of the methoxy group to the reactive silanol group.
-
-
Surface Treatment:
-
Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes with gentle agitation.
-
Remove the slides from the solution and rinse them briefly with fresh ethanol to remove any excess, unreacted silane.
-
Allow the slides to air dry for 5-10 minutes.
-
-
Curing:
-
Cure the silane-treated slides in an oven at 110°C for 15-30 minutes to promote the condensation reaction between the silanol groups and the glass surface.
-
Allow the slides to cool to room temperature before applying the polymer.
-
-
Polymer Application:
-
Prepare the epoxy resin and hardener mixture according to the manufacturer's instructions.
-
Apply a uniform layer of the epoxy mixture onto the silane-treated glass surface.
-
Cure the epoxy as per the manufacturer's recommendations.
-
-
Adhesion Testing:
-
Evaluate the adhesion of the cured epoxy to the glass substrate using a standard adhesion test method, such as ASTM D3359 (cross-hatch adhesion) or a lap shear test (ASTM D1002).
-
Figure 2. Experimental Workflow for Silane Treatment and Adhesion Testing.
Protocol 2: Incorporation of this compound into a Polyurethane Adhesive Formulation
This protocol describes the method for incorporating this compound as an additive to a two-component polyurethane adhesive to enhance its adhesion to a metal substrate.
Materials:
-
This compound
-
Two-component polyurethane adhesive (polyol and isocyanate components)
-
Metal substrates (e.g., aluminum, steel)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Mixing equipment
-
Applicator for adhesive
Procedure:
-
Substrate Preparation:
-
Degrease the metal substrates by wiping with a solvent-soaked lint-free cloth.
-
For optimal adhesion, the surface can be abraded (e.g., with fine-grit sandpaper) and then cleaned again with solvent to remove any loose particles.
-
Ensure the substrates are completely dry before applying the adhesive.
-
-
Adhesive Formulation:
-
In a suitable mixing vessel, add the polyol component of the polyurethane adhesive.
-
While stirring, add 0.5-2.0% by weight of this compound to the polyol component.
-
Mix thoroughly for 5-10 minutes to ensure homogeneous dispersion of the silane.
-
Add the isocyanate component according to the manufacturer's recommended mix ratio.
-
Mix the two components until a uniform consistency is achieved.
-
-
Application and Curing:
-
Apply the formulated polyurethane adhesive to one of the prepared metal substrates.
-
Join the second substrate to form the desired bond geometry (e.g., a lap shear joint).
-
Apply uniform pressure to the joint and secure it in place.
-
Allow the adhesive to cure according to the manufacturer's instructions (typically at room temperature for 24-72 hours, or accelerated with heat).
-
-
Adhesion Testing:
-
After the full curing period, evaluate the bond strength of the adhesive joint using a lap shear test (ASTM D1002) or a peel test (ASTM D1876, "T-peel").
-
Troubleshooting and Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture. Store in a tightly sealed container in a dry environment. The silane solution for surface treatment should be used within a few hours of preparation for optimal results.
-
Substrate Cleanliness: The presence of contaminants on the substrate surface can significantly hinder the effectiveness of the silane treatment. Thorough cleaning is crucial for achieving good adhesion.
-
Silane Concentration: The optimal concentration of the silane in a treatment solution or as an additive will depend on the specific application. It is recommended to perform a concentration optimization study for new systems.
-
Curing Conditions: Adequate curing time and temperature are essential for the formation of a stable siloxane network on the substrate surface. Inadequate curing can lead to poor adhesion.
Conclusion
This compound is a highly effective adhesion promoter for a variety of polymer and substrate combinations. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers and professionals can significantly enhance the interfacial adhesion and overall performance of their materials. The quantitative data provided serves as a benchmark for the expected improvements, although optimization for specific systems is always recommended.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Supplier of 3-AMINOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Amine-Terminated Surfaces using (3-Aminopropyl)dimethylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropyl)dimethylmethoxysilane (APDMMS) is a monofunctional organosilane that is increasingly utilized for the surface modification of various substrates to introduce primary amine functionalities. These amine-terminated surfaces are of significant interest in biomedical research and drug development due to their ability to facilitate the covalent immobilization of biomolecules such as proteins, peptides, DNA, and drugs. The primary amine groups provide reactive sites for crosslinking reactions, enabling the creation of bioactive surfaces for applications ranging from biosensors and diagnostic devices to drug delivery systems and cell culture platforms.
This document provides detailed application notes and experimental protocols for the use of APDMMS in creating amine-terminated surfaces. It includes quantitative data on surface characterization, step-by-step methodologies for surface modification, and visualizations of relevant workflows and biological signaling pathways.
Applications
Amine-terminated surfaces created using APDMMS offer a versatile platform for a multitude of applications in research and drug development:
-
Drug Delivery Systems: The amine groups can be used to covalently attach drug molecules, enabling the development of targeted drug delivery systems. These systems can enhance the therapeutic efficacy of drugs while minimizing off-target side effects.[1][2][3] The controlled release of therapeutics from these functionalized surfaces is a key area of investigation.
-
Biosensors: The immobilization of biorecognition elements, such as antibodies or aptamers, onto amine-terminated surfaces is a fundamental step in the fabrication of various biosensors.[4][5][6][7] These sensors can be used for the sensitive and specific detection of biomarkers, pathogens, and other analytes.[4][5][6][7]
-
Cell Culture and Tissue Engineering: Amine-rich surfaces have been shown to promote cell adhesion, proliferation, and differentiation.[8][9][10][11][12] The positive charge of the amine groups can interact favorably with the negatively charged cell membrane, facilitating initial cell attachment.[10][12][13][14] This makes APDMMS-modified substrates suitable for creating biocompatible scaffolds and surfaces for tissue engineering applications.
-
Immobilization of Biomolecules: The primary amine groups serve as versatile handles for the covalent attachment of a wide range of biomolecules using common crosslinking chemistries. This is crucial for applications such as enzyme immobilization, DNA microarrays, and proteomics.[15]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of untreated and APDMMS-treated surfaces. Note that some data may be derived from studies using structurally similar aminosilanes like (3-aminopropyl)dimethylethoxysilane (APDMES) or (3-aminopropyl)triethoxysilane (APTES) due to the limited availability of specific data for APDMMS.
Table 1: Water Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Untreated Glass | 30 - 55 | [16][17] |
| Untreated Silicon Wafer | < 10 | [18] |
| Untreated Mica | < 10 | [19][20] |
| APDMES-treated Glass | ~70-80 | [21] |
| APTES-treated Glass | 55 - 85 | [16] |
| APTES-treated PDMS | Decreased from ~110° to ~60-70° | [22] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | N 1s Atomic (%) | Si 2p Atomic (%) | C 1s Atomic (%) | O 1s Atomic (%) | Reference |
| Untreated Silicon Wafer | 0 | ~35 | ~15 | ~50 | [18][23] |
| APDMES-treated Silicon Wafer | Present | Increased | Increased | Decreased | [24] |
| APTES-treated Silicon Wafer | 4 - 8 | ~30-35 | ~20-30 | ~30-40 | [18][25][26] |
Table 3: Atomic Force Microscopy (AFM) Surface Roughness Analysis
| Surface | Root Mean Square (RMS) Roughness (nm) | Reference |
| Untreated Glass | ~0.2 - 0.5 | [27] |
| Untreated Silicon Wafer | < 0.2 | [18] |
| Untreated Mica | < 0.2 | [19][20][28] |
| APDMES-treated Silicon Wafer | 0.12 - 0.15 | [24] |
| APTES-treated Mica | ~0.2 | [19] |
Experimental Protocols
This section provides detailed protocols for the creation of amine-terminated surfaces on common laboratory substrates using this compound.
Protocol 1: Silanization of Glass or Silicon Substrates in Solution Phase
This protocol describes a common method for modifying glass slides, coverslips, or silicon wafers.
Materials:
-
Glass or silicon substrates
-
This compound (APDMMS)
-
Anhydrous toluene or acetone
-
Deionized (DI) water
-
Ethanol
-
Nitrogen or argon gas
-
Staining jars or beakers
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in a sequence of DI water, ethanol, and then DI water for 15 minutes each.
-
Alternatively, for a more rigorous cleaning, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with DI water and dry them under a stream of nitrogen or argon gas.
-
-
Surface Activation (Optional but Recommended):
-
To generate hydroxyl groups on the surface, treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APDMMS in anhydrous toluene or acetone in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the APDMMS solution.
-
Incubate for 1-4 hours at room temperature with gentle agitation. The reaction can also be performed at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes) to accelerate the process.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the same solvent (toluene or acetone) to remove any unbound silane.
-
Follow with a rinse in ethanol and then DI water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
-
Storage:
-
Store the amine-terminated substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the amine groups.
-
Protocol 2: Vapor Phase Deposition of APDMMS
Vapor phase silanization can provide a more uniform and controlled monolayer deposition.
Materials:
-
Glass or silicon substrates
-
This compound (APDMMS)
-
Vacuum desiccator
-
Vacuum pump
-
Small vial or container for the silane
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean and activate the substrates as described in Protocol 1 (Steps 1 and 2).
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of APDMMS inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Silanization:
-
Evacuate the desiccator using a vacuum pump for 15-30 minutes to allow the APDMMS to vaporize and deposit onto the substrate surfaces.
-
The deposition time can be varied to control the surface density of the amine groups.
-
-
Rinsing and Curing:
-
Vent the desiccator and remove the substrates.
-
Rinse the substrates with anhydrous toluene or acetone to remove any physisorbed silane.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates as described in Protocol 1.
-
Visualizations
Experimental Workflow for Surface Functionalization
References
- 1. Aptamer-Based Targeted Drug Delivery Systems: Current Potential and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in aptamer-based targeted drug delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamer-Mediated Targeted Delivery of Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Application of Aptamer-Based Biosensors in Detection of Low Molecular Weight Pollutants in Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aptamer-Based Biosensors for Environmental Monitoring [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine functionalized nanodiamond promotes cellular adhesion, proliferation and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Grafting amine-terminated branched architectures from poly(L-lactide) film surfaces for improved cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spm.com.cn [spm.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Surface Functionalization: Solution Phase Deposition of (3-Aminopropyl)dimethylmethoxysilane for Advanced Research and Drug Development
For Immediate Release
[City, State] – [Date] – In a significant stride forward for materials science and biomedical engineering, the application of (3-Aminopropyl)dimethylmethoxysilane (APDMMS) through solution phase deposition is proving to be a cornerstone technique for the functionalization of surfaces. This method offers a straightforward and cost-effective approach to creating amine-terminated self-assembled monolayers (SAMs), which are pivotal for a myriad of applications, including the development of advanced biosensors, targeted drug delivery systems, and platforms for fundamental cell biology research. These application notes provide detailed protocols and critical data for researchers, scientists, and drug development professionals seeking to leverage this versatile surface modification technique.
The unique properties of APDMMS, with its single methoxy group, allow for the formation of well-defined monolayers with minimal polymerization, a common challenge with tri-alkoxy silanes. This results in a more uniform and reproducible surface, which is paramount for the reliability and performance of biomedical devices and experimental platforms. The terminal amine groups serve as versatile chemical handles for the covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids.
Application in Cell Adhesion and Drug Development
A primary application of APDMMS-functionalized surfaces is in the controlled study of cell adhesion and the development of more effective drug delivery vehicles. By immobilizing extracellular matrix (ECM) proteins such as fibronectin or collagen onto the amine-terminated surface, researchers can create biocompatible interfaces that promote cell attachment, proliferation, and differentiation. This is particularly valuable in tissue engineering and for studying the cellular response to therapeutic agents. The ability to control the surface chemistry at the molecular level allows for the systematic investigation of how cells interact with their environment, providing insights into disease progression and wound healing.
High-Performance Biosensor Fabrication
The amine-functionalized surfaces created by APDMMS deposition are also instrumental in the fabrication of highly sensitive and specific biosensors. The terminal amine groups provide a robust platform for the covalent attachment of biorecognition elements, such as antibodies or aptamers, which can then be used to detect specific disease biomarkers. This has profound implications for early disease diagnosis and personalized medicine. The uniformity of the APDMMS monolayer ensures a consistent orientation and density of the immobilized bioreceptors, leading to enhanced sensor performance and reliability.
Experimental Protocols
Protocol 1: Solution Phase Deposition of APDMMS on Silicon Dioxide Surfaces
This protocol details the procedure for forming a self-assembled monolayer of APDMMS on a silicon dioxide surface, such as a glass slide or silicon wafer.
Materials:
-
This compound (APDMMS)
-
Anhydrous Toluene
-
Silicon dioxide substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Acetone, reagent grade
-
Isopropanol, reagent grade
-
Nitrogen gas (for drying)
-
Glassware for cleaning and deposition
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silicon dioxide substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the substrates extensively with DI water.
-
Immerse the substrates in Piranha solution for 30 minutes at 80°C to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of APDMMS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.
-
Immerse the cleaned and dried substrates in the APDMMS solution.
-
Allow the deposition to proceed for 2 hours at room temperature with gentle agitation.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Further rinse the substrates with isopropanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of covalent siloxane bonds with the surface.
-
-
Characterization:
-
The quality of the APDMMS monolayer can be assessed using contact angle goniometry, ellipsometry, and atomic force microscopy (AFM).
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of aminosilane monolayers, using (3-Aminopropyl)dimethylethoxysilane (APDMES) as a close analog to APDMMS. The data is sourced from a comparative study of solution and vapor phase deposition methods.
Table 1: Film Thickness of APDMES Monolayers on Silicon Dioxide
| Deposition Method | Deposition Time (min) | Film Thickness (Å) |
| Solution Phase (Toluene) | 10 | 6.8 ± 0.5 |
| Solution Phase (Toluene) | 30 | 7.1 ± 0.3 |
| Solution Phase (Toluene) | 120 | 7.5 ± 0.4 |
| Vapor Phase | 10 | 6.5 ± 0.6 |
| Vapor Phase | 120 | 7.2 ± 0.2 |
Table 2: Water Contact Angle of APDMES Monolayers on Silicon Dioxide
| Deposition Method | Deposition Time (min) | Water Contact Angle (°) |
| Solution Phase (Toluene) | 10 | 55 ± 2 |
| Solution Phase (Toluene) | 30 | 58 ± 3 |
| Solution Phase (Toluene) | 120 | 60 ± 2 |
| Vapor Phase | 10 | 54 ± 2 |
| Vapor Phase | 120 | 59 ± 3 |
Table 3: Surface Roughness of APDMES Monolayers on Silicon Dioxide
| Deposition Method | Deposition Time (min) | Surface Roughness (nm) |
| Solution Phase (Toluene) | 120 | 0.26 |
| Vapor Phase | 120 | 0.20 |
| Bare Silicon Dioxide | - | 0.18 |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for solution phase deposition of APDMMS.
Caption: Integrin-mediated signaling pathway upon cell adhesion.
These detailed application notes and protocols are intended to empower researchers to harness the full potential of APDMMS for their specific research and development needs, ultimately contributing to advancements in medicine and biotechnology.
Application Notes: Vapor Phase Deposition of (3-Aminopropyl)dimethylmethoxysilane for Amine-Terminated Monolayers
Introduction
The functionalization of surfaces with amine groups is a critical step in many biomedical and drug development applications. (3-Aminopropyl)dimethylmethoxysilane (APDMS) is an organosilane used to create amine-terminated surfaces, which serve as platforms for the immobilization of biomolecules, nanoparticles, or cells. Vapor phase deposition is a superior method for creating high-quality, uniform silane monolayers.[1] Compared to traditional solution-phase techniques, vapor deposition is a solvent-free process that minimizes contamination and provides excellent conformal coating on complex, three-dimensional structures.[2][3] This method is crucial for fabricating reproducible surfaces for biosensors, microarrays, and cell adhesion studies.[4][5]
The quality of the self-assembled monolayer (SAM) is highly dependent on process parameters such as substrate preparation, deposition temperature, pressure, and duration.[2] APDMS is a monofunctional silane, meaning it has only one reactive methoxy group. This characteristic is advantageous for forming well-defined monolayers, as it prevents the uncontrolled polymerization that can occur with di- or tri-functional silanes (like APTES), leading to smoother and more uniform surfaces.[6]
Reaction Mechanism
The deposition process involves a covalent reaction between the methoxy group of the APDMS molecule and hydroxyl (-OH) groups present on the substrate surface (e.g., silicon dioxide, glass, or other metal oxides). This condensation reaction forms a stable siloxane bond (Si-O-Si) that anchors the molecule to the surface, leaving the aminopropyl group exposed. Proper surface hydroxylation is therefore a critical prerequisite for achieving a dense and stable monolayer.
Caption: Covalent attachment of APDMS to a hydroxylated surface.
Experimental Protocols
This section provides a detailed protocol for the vapor phase deposition of APDMS on silicon-based substrates.
1. Materials and Equipment
-
This compound (APDMS)
-
Substrates: Silicon wafers, glass slides, or other oxide-surfaced materials.
-
Solvents: Acetone, Isopropanol, Deionized (DI) water (reagent grade).
-
Acids/Bases: Piranha solution (7:3 H₂SO₄:H₂O₂) or RCA SC-1 solution (5:1:1 DI H₂O:NH₄OH:H₂O₂) for cleaning (handle with extreme caution).
-
Equipment:
-
Vacuum oven or Chemical Vapor Deposition (CVD) reactor.
-
Vacuum pump capable of reaching <1 Torr.
-
Small glass vial for silane.
-
Nitrogen or Argon gas source for drying and purging.
-
Sonicator bath.
-
Oxygen plasma cleaner (recommended for enhanced hydroxylation).
-
2. Detailed Experimental Workflow
The entire process, from cleaning to characterization, requires meticulous attention to detail to ensure the formation of a high-quality monolayer.
Caption: Workflow for vapor phase deposition of APDMS monolayers.
3. Step-by-Step Procedure
3.1. Substrate Preparation (Cleaning & Hydroxylation)
-
Objective: To remove organic and inorganic contaminants and generate a high density of surface hydroxyl groups.
-
Sonicate substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates thoroughly under a stream of nitrogen or argon gas.
-
For enhanced hydroxylation, treat the substrates with oxygen plasma for 5-10 minutes.[2] Alternatively, use a wet chemical treatment like Piranha or RCA SC-1 (Note: These are highly corrosive and require appropriate safety precautions).
-
Rinse extensively with DI water and dry again with nitrogen/argon. The substrate must be completely anhydrous before deposition.
3.2. Vapor Deposition
-
Objective: To expose the hydroxylated surface to APDMS vapor in a controlled environment.
-
Place the clean, dry substrates inside the vacuum chamber or CVD reactor.
-
Pipette 100-200 µL of APDMS into a small, open glass vial and place it inside the chamber, ensuring it does not touch the substrates.[2]
-
Evacuate the chamber to a base pressure of <1 Torr.[2]
-
Heat the chamber to a temperature between 80°C and 150°C.[2][7] A temperature of 150°C can facilitate the reaction.[7]
-
Allow the deposition to proceed for 2-4 hours.[2] The elevated temperature increases the vapor pressure of the APDMS and accelerates the surface reaction.
3.3. Post-Deposition Treatment
-
Objective: To remove non-covalently bonded (physisorbed) silane molecules and cure the monolayer. This step is critical for film stability.[8][9]
-
Turn off the heat and allow the chamber to cool to room temperature.
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the substrates and immediately rinse them with an anhydrous solvent like toluene to remove excess unreacted silane.[2]
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes to further remove any physisorbed molecules.[2]
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure (anneal) the substrates in an oven at 100-120°C for 1 hour to strengthen the covalent bonds.[2]
Data Presentation: Characterization of Aminosilane Monolayers
The resulting monolayers can be characterized using various surface analysis techniques to confirm their quality, thickness, and chemical composition.
-
Spectroscopic Ellipsometry: Measures the thickness of the deposited film.
-
Contact Angle Goniometry: Measures the surface wettability (hydrophobicity/hydrophilicity), which changes upon successful silanization.
-
Atomic Force Microscopy (AFM): Assesses the surface topography and roughness. A smooth surface indicates a uniform monolayer.[7]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of nitrogen from the amine group.[7]
Quantitative Data Summary
The following table summarizes typical characterization data for vapor-deposited aminosilane monolayers on silicon dioxide surfaces. Data for APDMES is presented as a close analog to APDMS, alongside the commonly used APTES for comparison.
| Parameter | APDMES (Monofunctional) | APTES (Trifunctional) | Reference |
| Film Thickness (Å) | 4.6 ± 0.2 | 4.2 ± 0.3 | [6] |
| Water Contact Angle (°) | 59.0 ± 0.8 | 40.0 ± 1.0 | [6] |
| Surface Roughness (nm) | ~0.12 - 0.20 | ~0.12 - 0.20 | [6][7] |
Note: The theoretical thickness of a fully formed APTES monolayer is approximately 5-10 Å.[5][10] The slightly lower measured values suggest that a complete, densely packed monolayer may not always be achieved.[6] Vapor phase deposition consistently produces extremely smooth films with roughness values comparable to the underlying substrate.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Surface Modification Method via Vapor-phase Deposited Functional Polymer Films for Biomedical Device Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarscommons.fgcu.edu]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primetech-analytical.co.il [primetech-analytical.co.il]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Vapor-Phase Deposition and Electronic Characterization of 3-Aminopropyltriethoxysilane Self-Assembled Monolayers on Silicon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
Immobilizing Biomolecules with (3-Aminopropyl)dimethylmethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropyl)dimethylmethoxysilane (APDMS) is a monofunctional organosilane commonly utilized for the surface modification of various substrates to enable the covalent immobilization of biomolecules. Its single methoxy group allows for the formation of a well-defined monolayer with primary amine groups presented for subsequent bioconjugation. This controlled surface chemistry is crucial for the development of high-performance biosensors, microarrays, and other biomedical devices where precise orientation and density of immobilized biomolecules are paramount.
These application notes provide detailed protocols and quantitative data for the use of APDMS in immobilizing proteins, antibodies, and nucleic acids.
Key Applications
-
Biosensors: Functionalization of sensor surfaces (e.g., silicon, glass, gold) to create a bio-receptive layer for the capture of specific analytes.
-
Immunoassays: Covalent attachment of antibodies to solid phases for ELISA, microarrays, and other diagnostic platforms.
-
DNA Microarrays: Immobilization of oligonucleotides for gene expression analysis and genotyping.
-
Cell Adhesion Studies: Modification of cell culture surfaces to study cell-surface interactions.
-
Drug Delivery: Functionalization of nanoparticles for targeted drug delivery systems.
I. Surface Functionalization with APDMS
The foundational step for biomolecule immobilization is the preparation of an amine-terminated surface using APDMS. This process, known as silanization, involves the hydrolysis of the methoxy group and subsequent condensation with hydroxyl groups on the substrate surface.
Experimental Workflow for Surface Silanization
Caption: Workflow for surface functionalization with APDMS.
Protocol 1: Silanization of Glass or Silicon Surfaces
This protocol describes the liquid-phase deposition of APDMS on glass or silicon-based substrates.
Materials:
-
This compound (APDMS)
-
Anhydrous Toluene or Acetone
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Glass or silicon substrates
-
Coplin jars or suitable incubation chambers
Procedure:
-
Substrate Cleaning:
-
Immerse substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Alternatively, treat the surface with oxygen plasma for 2-5 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APDMS in anhydrous toluene or acetone in a clean, dry container.
-
Immerse the cleaned, dry substrates in the APDMS solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Post-Silanization:
-
Remove the substrates from the silane solution and rinse with fresh anhydrous solvent to remove excess, unbound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Store the functionalized substrates in a desiccator until use.
-
Quantitative Parameters for Silanization
| Parameter | Value | Notes |
| APDMS Concentration | 1-5% (v/v) | Higher concentrations may lead to multilayer formation. |
| Solvent | Anhydrous Toluene, Acetone | Anhydrous conditions are critical to prevent premature silane polymerization in solution. |
| Incubation Time | 30-60 minutes | Longer times may not significantly improve surface coverage. |
| Curing Temperature | 110-120°C | Promotes covalent bond formation and removes residual water. |
| Curing Time | 30-60 minutes | Ensures a stable silane layer. |
II. Immobilization of Proteins and Antibodies
Once the surface is functionalized with amine groups, biomolecules can be covalently attached using various crosslinking strategies. A common method involves the use of a homobifunctional crosslinker such as glutaraldehyde or a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Experimental Workflow for Protein Immobilization via Glutaraldehyde
Caption: Protein immobilization using glutaraldehyde crosslinker.
Protocol 2: Antibody Immobilization using Glutaraldehyde
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
Glutaraldehyde solution (2.5% in PBS)
-
Antibody solution (e.g., 10-100 µg/mL in PBS, pH 7.4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) solution (50 mM in PBS) - TOXIC
-
Blocking buffer (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Activation of Amine Surface:
-
Immerse the amine-functionalized substrates in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature.
-
Rinse thoroughly with DI water and then with PBS.
-
-
Antibody Immobilization:
-
Incubate the activated substrates with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Reduction (Optional but Recommended):
-
To form a stable secondary amine bond, immerse the substrates in a 50 mM sodium cyanoborohydride solution for 30 minutes at room temperature. (Caution: Handle NaBH₃CN in a fume hood).
-
Rinse with PBS.
-
-
Blocking:
-
Incubate the substrates in blocking buffer for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.
-
-
Final Washes:
-
Wash the substrates with PBST and then with PBS to remove any unbound material.
-
The antibody-immobilized surface is now ready for use.
-
Quantitative Parameters for Antibody Immobilization
| Parameter | Value | Notes |
| Glutaraldehyde Conc. | 0.5 - 2.5% | Higher concentrations can lead to protein cross-linking. |
| Antibody Concentration | 10 - 100 µg/mL | Optimal concentration depends on the antibody and application. |
| Immobilization Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C can improve efficiency. |
| Blocking Agent | 1% BSA, 1M Ethanolamine | BSA is a common protein blocker; ethanolamine specifically quenches unreacted aldehyde groups. |
III. Immobilization of DNA
Amine-modified DNA can be immobilized on an APDMS-functionalized surface using NHS-ester chemistry. The surface amine groups are first reacted with a homobifunctional NHS-ester crosslinker, which then reacts with the amine group on the modified DNA.
Logical Relationship for DNA Immobilization
Caption: DNA immobilization via BS3 crosslinker chemistry.
Protocol 3: DNA Oligonucleotide Immobilization
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
5'- or 3'-amine-modified DNA oligonucleotides
-
Bis(sulfosuccinimidyl) suberate (BS³), water-soluble crosslinker
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
DNA immobilization buffer (e.g., 50 mM sodium phosphate, pH 8.5)
-
Blocking solution (e.g., 100 mM ethanolamine in buffer)
-
Wash buffer (e.g., 2x SSC with 0.1% SDS)
Procedure:
-
Surface Activation:
-
Dissolve BS³ in reaction buffer to a final concentration of 1-5 mM immediately before use.
-
Incubate the amine-functionalized substrates with the BS³ solution for 30-60 minutes at room temperature.
-
Rinse with DI water and dry.
-
-
DNA Immobilization:
-
Spot or immerse the activated substrates with the amine-modified DNA solution (10-50 µM in immobilization buffer).
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Quench unreacted NHS-ester groups by incubating with the blocking solution for 30 minutes.
-
-
Final Washes:
-
Wash the substrates with wash buffer to remove non-covalently bound DNA, followed by a rinse with DI water.
-
Dry under a stream of nitrogen.
-
Quantitative Parameters for DNA Immobilization
| Parameter | Value | Notes |
| BS³ Concentration | 1-5 mM | Prepare fresh as NHS-esters hydrolyze in aqueous solutions. |
| DNA Concentration | 10-50 µM | Higher concentrations can lead to steric hindrance. |
| Immobilization pH | pH 8.0-8.5 | Favors the reaction between the NHS-ester and the primary amine on the DNA. |
| Incubation Time | 2-4 hours at RT | Longer times may be needed for lower DNA concentrations. |
Disclaimer: These protocols provide a general framework. Optimization of concentrations, incubation times, and other parameters may be necessary for specific applications and substrates. Always follow appropriate laboratory safety procedures.
Application Note: Surface Modification of Silicon Wafers using (3-Aminopropyl)dimethylmethoxysilane for Biomedical and Electronics Applications
Introduction
Surface functionalization of silicon wafers is a critical process in a multitude of advanced applications, ranging from the immobilization of biomolecules for diagnostic arrays to the enhancement of adhesion for semiconductor packaging.[1] Silanization, the process of covalently bonding organofunctional silanes to a surface, provides a versatile method to tailor the surface chemistry of silicon-based materials.[2] (3-Aminopropyl)dimethylmethoxysilane (APDMS) is a monofunctional aminosilane that forms a self-assembled monolayer (SAM) on silicon surfaces, presenting reactive primary amine groups. These amine groups serve as anchor points for the subsequent covalent attachment of various molecules, including proteins, DNA, and other organic linkers.[3][4] This application note details the protocol for the silanization of silicon wafers with APDMS, discusses its applications, and provides key characterization data.
Principle of Silanization
The silanization process with APDMS involves the hydrolysis of the methoxy group in the presence of surface-adsorbed water on the silicon wafer, forming a reactive silanol group. This silanol group then condenses with the hydroxyl groups present on the cleaned silicon surface, forming a stable covalent siloxane bond (Si-O-Si).[5] The aminopropyl group extends away from the surface, creating a functional layer ready for further modification.[6] Being a monofunctional silane, APDMS is less prone to polymerization in solution and on the surface compared to trifunctional silanes like APTES, which can lead to more uniform and reproducible monolayers.[7]
Applications
The primary amine groups introduced by APDMS modification are versatile for numerous applications:
-
Biomolecule Immobilization: The amine groups can be readily used for the covalent attachment of proteins, antibodies, or DNA through common crosslinking chemistries (e.g., using glutaraldehyde), which is fundamental for the development of biosensors and microarrays.[4][8]
-
Adhesion Promotion: In the microelectronics industry, aminosilane layers act as adhesion promoters between the silicon substrate and subsequent layers of polymers or metals, enhancing the reliability of electronic devices.[1]
-
Surface Energy Modification: Silanization alters the surface energy of the silicon wafer, which can be tailored for applications in microfluidics and cell culture.
Experimental Protocols
1. Cleaning and Hydroxylation of Silicon Wafers
Proper cleaning and hydroxylation of the silicon wafer surface are crucial for achieving a uniform silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.[2][9]
Procedure (Piranha Solution Method - Use with extreme caution):
-
Immerse the silicon wafers in a Piranha solution (a 7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. [10] Extreme Caution: Piranha solutions are highly corrosive and react violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Copiously rinse the wafers with deionized (DI) water.[10]
-
Dry the wafers under a stream of high-purity nitrogen gas immediately before silanization.[10]
Alternative Procedure (RCA-1 Clean):
-
Prepare an RCA-1 cleaning solution by mixing 5 parts DI water, 1 part 30% H₂O₂, and 1 part concentrated NH₄OH.
-
Immerse the wafers in the RCA-1 solution at 75-80°C for 10-15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of nitrogen.
2. Silanization with this compound
Both vapor-phase and liquid-phase deposition methods can be employed for silanization. Vapor-phase deposition is often preferred for achieving monolayer coverage and minimizing contamination.[7][11]
Vapor-Phase Deposition Protocol:
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
In a small, open container (e.g., an aluminum foil cap), place a few drops of this compound. Place this container inside the desiccator with the wafers, ensuring the liquid does not touch the wafers.[11]
-
Evacuate the desiccator to a low pressure (a few Torr) to facilitate the vaporization of the silane.[7]
-
Allow the deposition to proceed for 1-2 hours at room temperature. For more robust layers, the deposition can be carried out at an elevated temperature (e.g., 150°C).[7]
-
After deposition, vent the desiccator and remove the wafers.
-
To cure the silane layer and remove any physisorbed molecules, bake the wafers at 110-150°C for 10-30 minutes.[11]
Liquid-Phase Deposition Protocol:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or dry acetone.[3] The presence of a small, controlled amount of water can aid in the hydrolysis of the silane.
-
Immerse the cleaned and dried silicon wafers in the silane solution for 30 seconds to 2 minutes.[3]
-
Rinse the wafers with the anhydrous solvent (e.g., acetone) to remove excess silane.[3]
-
Allow the wafers to air-dry or dry under a stream of nitrogen.[3]
-
Cure the wafers by baking at 110°C for 15-30 minutes to promote covalent bonding to the surface and remove residual solvent.
Data Presentation
Surface Characterization
The quality of the APDMS layer can be assessed using several surface analytical techniques. The following table summarizes typical expected values for key parameters.
| Parameter | Technique | Typical Value | Reference |
| Layer Thickness | Spectroscopic Ellipsometry | ~0.7 - 1.5 nm | [12] |
| Water Contact Angle | Goniometry | 40° - 60° | [13] |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | 0.12 - 0.15 nm | [7] |
Note: The exact values can vary depending on the specific process parameters such as deposition method, time, temperature, and surface cleanliness.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the silanization of silicon wafers with APDMS.
Signaling Pathway of Silanization
Caption: Reaction mechanism of APDMS with a hydroxylated silicon surface.
References
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolinscientific.com [biolinscientific.com]
- 10. surfmods.jp [surfmods.jp]
- 11. hms.harvard.edu [hms.harvard.edu]
- 12. details | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (3-Aminopropyl)dimethylmethoxysilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropyl)dimethylmethoxysilane is a versatile organofunctional silane that serves as a crucial coupling agent in the formulation of advanced composite materials. Its unique molecular structure enables it to form a durable bridge between inorganic fillers or reinforcements (such as glass fibers, silica, and metal oxides) and organic polymer matrices. This interfacial bonding significantly enhances the mechanical strength, adhesion, and thermal stability of the resulting composite materials. These enhanced material properties are of high interest in various fields, including the development of robust drug delivery systems, medical devices, and advanced materials for scientific research.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a coupling agent in composites. While specific data for this compound is limited in publicly available literature, the data presented herein is based on closely related and structurally similar aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS), which are widely documented and serve as excellent reference points for predicting its performance.
Chemical Structure
Caption: Chemical structure of this compound.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its bifunctional nature. The methoxysilane group reacts with inorganic substrates, while the aminopropyl group interacts with the polymer matrix.
Caption: Mechanism of this compound as a coupling agent.
Data Presentation: Impact on Composite Properties
The following tables summarize the quantitative effects of aminosilane coupling agents on the mechanical and thermal properties of various polymer composites.
Table 1: Enhancement of Mechanical Properties in Polymer Composites
| Polymer Matrix | Filler/Reinforcement | Aminosilane Used | Concentration | Property Improvement | Reference |
| Epoxy | Alumina | (3-aminopropyl) triethylsilane | Not specified | Improved mechanical properties | [1] |
| Epoxy | Woven Basalt Fibers | (3-aminopropyl) triethoxy silane | Not specified | Flexural Strength: +298.1%, Tensile Strength: +353.8% | [2] |
| Poly(lactic acid)/Poly(butylene adipate-co-terephthalate) | Kenaf Fiber | (3-aminopropyl)trimethoxysilane (2%) | 2% | Tensile Strength: +42.46%, Flexural Strength: +62.71%, Impact Strength: +22.00% | |
| Poly(butylene succinate) | Oil Palm Mesocarp Fiber | (3-aminopropyl)trimethoxysilane (2 wt. %) | 2 wt. % | Tensile Strength: +16%, Flexural Strength: +30%, Impact Strength: +15% | |
| Polypropylene (MAPP) | Carbon Fiber | Aminosilane | Not specified | Interfacial Shear Strength: +~450% | [3] |
| Polyurethane | Graphene | (3-aminopropyl)triethoxysilane (0.2 wt%) | 0.2 wt% | Tensile Strength: +227%, Elongation at Break: +71.7% | [4] |
Table 2: Enhancement of Thermal Properties in Polymer Composites
| Polymer Matrix | Filler/Reinforcement | Aminosilane Used | Property Improvement | Reference |
| Epoxy | Alumina | (3-aminopropyl) triethylsilane | Increased thermal stability | [1] |
| Poly(lactic acid)/Poly(butylene adipate-co-terephthalate) | Kenaf Fiber | (3-aminopropyl)trimethoxysilane | Improved thermal properties | |
| Epoxy | Titanate Nanotubes | (3-aminopropyl)trimethoxy silane | Increased glass transition temperature and rubbery state modulus | |
| Polyurethane | Graphene | (3-aminopropyl)triethoxysilane | Thermal degradation temperature enhanced by almost 50 °C | [4] |
Experimental Protocols
The following are detailed protocols for the surface treatment of fillers, fabrication of composites, and their subsequent characterization.
Protocol 1: Surface Treatment of Fillers
This protocol describes a general procedure for treating inorganic fillers with this compound.
Materials:
-
Inorganic filler (e.g., silica, glass fibers)
-
This compound
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (optional, to adjust pH to 4.5-5.5)
-
Beaker or flask
-
Magnetic stirrer
-
Oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator.
-
Silane Solution Preparation: Prepare a 1-2% by weight solution of this compound in an ethanol/water mixture. For example, for 100 mL of solution, add 1-2 mL of the silane to 95 mL of ethanol and 5 mL of deionized water.
-
Hydrolysis: Stir the solution for 30-60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups. If desired, adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis.
-
Filler Treatment: Add the dried filler to the silane solution. The amount of filler should be such that it can be well-dispersed in the solution (e.g., 5-10 g of filler per 100 mL of solution).
-
Stirring: Stir the mixture continuously for 1-2 hours at room temperature to ensure uniform coating of the filler particles.
-
Washing: Filter the treated filler and wash it with ethanol to remove any unreacted silane.
-
Drying and Curing: Dry the treated filler in an oven at 80-100°C for 2-4 hours to remove the solvent. Subsequently, cure the silane layer by heating at 110-120°C for 1-2 hours to promote the condensation reaction between the silanol groups and the filler surface.
-
Storage: Store the surface-modified filler in a desiccator until further use.
Protocol 2: Composite Fabrication (Melt Blending)
This protocol outlines the fabrication of a polymer composite using the surface-treated filler via a melt blending technique.
Materials:
-
Polymer matrix (e.g., polypropylene, polyethylene pellets)
-
Surface-treated filler
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molding machine
-
Mold
Procedure:
-
Drying: Dry both the polymer pellets and the surface-treated filler in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for 4 hours) to remove any moisture.
-
Melt Blending:
-
Preheat the internal mixer or extruder to the processing temperature of the polymer matrix.
-
Add the polymer pellets to the mixer and allow them to melt and form a homogenous melt.
-
Gradually add the desired amount of surface-treated filler to the molten polymer.
-
Mix for a specified time (e.g., 5-10 minutes) at a set rotor speed to ensure uniform dispersion of the filler within the polymer matrix.
-
-
Collection: Once mixing is complete, collect the molten composite material.
-
Compression Molding:
-
Preheat the compression molding machine to the molding temperature of the polymer.
-
Place the composite material into the preheated mold.
-
Apply a specific pressure for a set time to form the desired shape (e.g., sheets for mechanical testing).
-
Cool the mold under pressure to solidify the composite.
-
-
Specimen Preparation: Cut the molded composite sheets into specimens of standard dimensions for characterization as per ASTM standards.
Protocol 3: Characterization Techniques
This protocol provides a summary of the procedure for determining the tensile properties of the fabricated polymer composites.[5][6]
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and load cell
-
Extensometer
-
Caliper or micrometer
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped or rectangular specimens according to ASTM D3039 standards.[7] Measure the width and thickness of the gauge section of each specimen.
-
Machine Setup: Set up the UTM with the appropriate grips and load cell. Set the crosshead speed (e.g., 2 mm/min).[6]
-
Specimen Mounting: Mount the specimen in the grips of the UTM, ensuring it is aligned with the loading axis. Attach the extensometer to the gauge section of the specimen.
-
Testing: Start the test and record the load and extension data until the specimen fractures.
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
This protocol outlines the steps for assessing the thermal stability of the composites.[8][9]
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the composite material (5-10 mg) into a TGA sample pan.[10]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).[11]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of residual mass at the end of the test.
This protocol describes the preparation and examination of composite fracture surfaces to evaluate interfacial adhesion.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater
-
Liquid nitrogen (for cryogenic fracture)
Procedure:
-
Sample Fracturing: Fracture the composite specimen. To observe the internal morphology and interfacial adhesion, it is often best to induce a brittle fracture by immersing the sample in liquid nitrogen for a few minutes before fracturing.[12]
-
Mounting: Mount the fractured specimen on an SEM stub with the fracture surface facing up using conductive carbon tape.
-
Coating: Since polymers and many fillers are non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater to prevent charging under the electron beam.[12]
-
Imaging: Introduce the coated sample into the SEM chamber.
-
Analysis: Acquire images of the fracture surface at different magnifications. Examine the images for evidence of filler pull-out, voids, and the quality of adhesion between the filler and the polymer matrix. Good adhesion is typically characterized by a fracture surface where the polymer is still adhered to the filler particles.
Experimental Workflow
Caption: A comprehensive experimental workflow for composite preparation and analysis.
References
- 1. Effect of (3-aminopropyl) triethylsilane treatment on mechanical and thermal properties of alumina-filled epoxy composites | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. Tensile Testing Composite ASTM D3039 [intertek.com]
- 7. store.astm.org [store.astm.org]
- 8. mdpi.com [mdpi.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. azom.com [azom.com]
Troubleshooting & Optimization
preventing (3-Aminopropyl)dimethylmethoxysilane aggregation during deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of (3-Aminopropyl)dimethylmethoxysilane during deposition, ensuring the formation of uniform and stable monolayers.
Troubleshooting Guide
This section addresses common issues encountered during the deposition of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hazy or non-uniform film | 1. Silane Aggregation in Solution: Premature hydrolysis and condensation of the silane in the deposition solution due to the presence of water.[1][2] 2. High Silane Concentration: Leads to multilayer formation and aggregation on the substrate surface.[2] 3. Substrate Contamination: Organic residues or particulates on the substrate can interfere with uniform monolayer formation.[2] 4. High Environmental Humidity: Accelerates hydrolysis and condensation reactions both in solution and on the substrate.[2][3] | 1. Use Anhydrous Solvents: Employ high-purity anhydrous solvents (e.g., toluene, hexane) for the deposition solution.[2] 2. Prepare Fresh Solution: Always prepare the silane solution immediately before use to minimize exposure to atmospheric moisture.[2] 3. Optimize Silane Concentration: Reduce the silane concentration. A typical starting point for solution deposition is in the range of 1-5 mM. 4. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha etch, UV-ozone treatment) to ensure a pristine and well-hydroxylated surface.[2] 5. Control Deposition Environment: Perform the deposition in a controlled low-humidity environment, such as a glove box or a desiccator.[2] |
| Poor Adhesion of the Silane Layer | 1. Incomplete Hydroxylation of Substrate: Insufficient number of surface silanol (Si-OH) groups for covalent bonding. 2. Ineffective Rinsing: Leaving behind physisorbed or weakly bound silane molecules.[1] | 1. Proper Substrate Activation: Ensure the cleaning method effectively generates a high density of hydroxyl groups on the substrate surface. 2. Thorough Rinsing: After deposition, rinse the substrate thoroughly with a fresh anhydrous solvent to remove unbound silane.[2] |
| Inconsistent Results Between Experiments | 1. Variations in Environmental Conditions: Fluctuations in ambient temperature and humidity.[1][3] 2. Age of Silane: Using an old or improperly stored bottle of this compound can lead to pre-polymerization in the stock container. | 1. Standardize Deposition Parameters: Maintain consistent temperature, humidity, and deposition times across all experiments. 2. Use Fresh Silane: It is recommended to use a fresh bottle of silane or one that has been stored under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation during deposition?
A1: The primary cause of aggregation is the premature hydrolysis and self-condensation of the silane molecules.[1][2] This process is initiated by the presence of water, which reacts with the methoxy group of the silane to form a reactive silanol. These silanols can then condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and larger aggregates in the solution or on the substrate surface.
Q2: How can I minimize water contamination during the deposition process?
A2: To minimize water contamination, it is crucial to use anhydrous solvents for preparing the silane solution and to work in a controlled, low-humidity environment such as a glove box or a desiccator.[2] Preparing the silane solution immediately before use is also a key step to prevent moisture absorption from the atmosphere.[2]
Q3: What is the difference between solution-phase and vapor-phase deposition for preventing aggregation?
A3: Vapor-phase deposition is often preferred for producing highly uniform and reproducible monolayers with minimal aggregation.[4] This is because in the vapor phase, individual silane molecules are transported to the substrate, reducing the likelihood of solution-based aggregation.[4] Solution-phase deposition is simpler to implement but requires stricter control over water content and silane concentration to prevent aggregation.[4]
Q4: What is a recommended starting concentration for this compound in a solution-phase deposition?
A4: A typical starting concentration for solution-phase deposition is in the range of 1-5 mM in an anhydrous solvent like toluene.[2] The optimal concentration may vary depending on the substrate and specific experimental conditions, so it is advisable to perform a concentration series to determine the best results for your application.
Q5: How does the functionality of the silane affect aggregation?
A5: this compound is a monofunctional silane, meaning it has only one reactive methoxy group. This significantly reduces the tendency for extensive cross-linking and three-dimensional aggregation compared to di- or trifunctional silanes like (3-Aminopropyl)triethoxysilane (APTES).[4][5] However, even with a monofunctional silane, aggregation can still occur if proper precautions are not taken to exclude water.
Experimental Protocols
Solution-Phase Deposition Protocol
This protocol outlines a general procedure for the deposition of this compound from a solution to form a self-assembled monolayer.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Cleaning reagents (e.g., acetone, isopropanol, piranha solution - Caution: Piranha solution is extremely corrosive and reactive )
-
Inert gas (Nitrogen or Argon)
-
Glove box or desiccator
Procedure:
-
Substrate Cleaning and Activation:
-
Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate with a stream of inert gas.
-
To create a hydroxylated surface, treat the substrate with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry with an inert gas.
-
-
Silane Solution Preparation (in an inert atmosphere):
-
Immediately before use, prepare a 1-5 mM solution of this compound in anhydrous toluene inside a glove box or under an inert atmosphere.
-
-
Deposition:
-
Immerse the cleaned and activated substrates in the silane solution.
-
Carry out the deposition for 1-2 hours at room temperature in the controlled environment.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrates with a stream of inert gas.
-
To promote covalent bonding, cure the coated substrates in an oven at 100-120°C for 1 hour.[2]
-
Vapor-Phase Deposition Protocol
This protocol describes a general method for the vapor-phase deposition of this compound.
Materials:
-
This compound
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum deposition chamber or a sealed container (e.g., a desiccator with a vacuum port)
-
Schlenk flask (optional, for introducing the silane)
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same substrate cleaning and activation procedure as described in the solution-phase deposition protocol.
-
-
Deposition Setup:
-
Place the cleaned and activated substrates inside the deposition chamber.
-
Place a small, open vial containing a few drops of this compound in the chamber, ensuring it does not touch the substrates.
-
-
Deposition:
-
Post-Deposition Treatment:
-
After the deposition time, vent the chamber with an inert gas.
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or isopropanol) to remove any physisorbed molecules.
-
Dry the substrates with a stream of inert gas.
-
A post-deposition curing step in an oven at 100-120°C for 1 hour can be performed to stabilize the monolayer.
-
Quantitative Data
The following table summarizes key parameters for the deposition of this compound (APDMES) and a closely related monofunctional aminosilane.
| Parameter | Value | Deposition Method | Substrate | Reference |
| Film Thickness | ~4.6 Å | Vapor Phase | Silicon Dioxide | [4] |
| Water Contact Angle | 59.0° ± 0.8° | Vapor Phase | Silicon Dioxide | [4] |
| Surface Roughness (AFM) | 0.12 - 0.15 nm | Chemical Vapor Deposition | Silicon Dioxide | [5][6] |
| Deposition Temperature | 150°C | Chemical Vapor Deposition | Silicon Dioxide | [5][6] |
| Deposition Time | 5 minutes | Chemical Vapor Deposition | Silicon Dioxide | [6] |
Visualizations
Caption: The hydrolysis and self-condensation pathway leading to aggregation.
Caption: A logical workflow for troubleshooting non-uniform film deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primetech-analytical.co.il [primetech-analytical.co.il]
Technical Support Center: (3-Aminopropyl)dimethylmethoxysilane Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Aminopropyl)dimethylmethoxysilane and other aminosilanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound involves the reaction of its methoxy group (-OCH3) with water to form a silanol group (-Si-OH) and methanol as a byproduct. This reaction is often catalyzed by the amine functionality present in the molecule itself. Following hydrolysis, the resulting silanols are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).
Q2: What are the key factors influencing the rate of hydrolysis?
A2: Several factors significantly impact the hydrolysis rate of aminosilanes:
-
pH: The hydrolysis rate is slowest at a neutral pH of 7 and increases in both acidic and basic conditions.[1][2]
-
Water Concentration: The amount of water available is crucial. Stoichiometric amounts of water are required to hydrolyze all the alkoxy groups.[3][4]
-
Solvent: The choice of solvent can affect both the hydrolysis rate and the stability of the hydrolyzed silane.[3][5][6] For instance, the presence of ethanol can delay the hydrolysis reaction.[3][6]
-
Temperature: Higher temperatures generally increase the rate of the hydrolysis reaction.[2][7]
-
Silane Concentration: Higher concentrations of the silane can lead to a faster hydrolysis rate but may also increase the likelihood of uncontrolled self-condensation and polymerization in solution.[7]
Q3: How does the amine group in aminosilanes affect the hydrolysis and stability of the resulting layer?
A3: The amine group in aminosilanes has a dual role. It can act as an internal catalyst for the hydrolysis of siloxane bonds, which can be beneficial for the initial reaction.[8] However, this same catalytic activity can become a problem in aqueous environments, leading to the loss of the covalently attached silane layer from a surface over time.[8] This amine-catalyzed detachment can be influenced by the length of the alkyl chain connecting the amine group to the silicon atom.[8]
Troubleshooting Guide
Problem 1: My aminosilane solution becomes cloudy or forms a precipitate shortly after adding water.
-
Cause: This is a common issue caused by the rapid, uncontrolled self-condensation and polymerization of the hydrolyzed silane molecules in the solution.[8] The amine functionality can catalyze this process.
-
Solution:
-
Control the Water Addition: Instead of adding the silane to pure water, consider pre-hydrolyzing the silane in a water/alcohol mixture (e.g., 95% ethanol/5% water). This can slow down the condensation reaction.
-
Adjust the pH: For non-amino silanes, adjusting the pH to an acidic range (3-5) can help stabilize the hydrolyzed species and slow down condensation.[1][7] However, for aminosilanes, which are alkaline, this may not be necessary.
-
Lower the Concentration: Using a more dilute solution of the aminosilane can reduce the rate of self-polymerization.[7]
-
Use Freshly Prepared Solutions: Hydrolyzed aminosilane solutions are not stable for long periods. It is best to prepare them fresh before each use.
-
Problem 2: The surface I modified does not show the expected amine functionality or has poor surface coverage.
-
Cause: This could be due to incomplete hydrolysis, premature condensation in solution before surface reaction, or the formation of unstable multilayers.
-
Solution:
-
Ensure Complete Hydrolysis: Allow sufficient time for the hydrolysis to occur before introducing the substrate. The reaction time can be influenced by pH and temperature.
-
Optimize Deposition Conditions: The choice of solvent is critical. Deposition from aqueous solutions tends to produce thinner, more stable layers, while deposition from non-anhydrous organic solvents like toluene can lead to the formation of unstable multilayers.[5][9]
-
Substrate Preparation: Ensure the substrate surface is clean and has a sufficient number of hydroxyl groups for the silane to react with. Plasma cleaning or piranha etching are common methods for activating surfaces.
-
Rinsing and Curing: After deposition, a thorough rinsing with the appropriate solvent is necessary to remove any physically adsorbed, unreacted silane.[8] A subsequent curing step (e.g., heating) can promote the formation of covalent bonds with the surface.[8][10]
-
Problem 3: The aminosilane layer detaches from the substrate in an aqueous environment.
-
Cause: The amine group can catalyze the hydrolysis of the siloxane bonds that anchor the silane to the surface, leading to instability and detachment, especially at elevated temperatures.[8]
-
Solution:
-
Optimize Curing: A proper curing step at an elevated temperature can create a more cross-linked and hydrolytically stable silane layer.
-
Consider the Silane Structure: The hydrolytic stability of the aminosilane layer is dependent on its molecular structure. For instance, aminosilanes with a longer alkyl chain between the amine group and the silicon atom, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), have shown improved stability by reducing the intramolecular catalytic effect of the amine group.[8][11] Silanes with secondary amines may also offer enhanced stability.[11]
-
Control the Reaction Environment: Preparing denser silane layers in anhydrous toluene at elevated temperatures has been shown to improve hydrolytic stability compared to vapor phase deposition or room temperature reactions.[8]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Hydrolysis Half-life | pH 9.0, 24.7 °C | 0.15 hours | [12][13] |
| pH 9.0, 10 °C | 0.78 hours | [12] | |
| pH 9.0, 37 °C | 0.043 hours | [12] | |
| Biodegradation | 28 days, aerobic | 67% degradation (primarily due to hydrolysis) | [12][13] |
| Layer Formation | Aqueous solution | Thinner and more stable layers | [5][9] |
| Toluene | Unstable multilayers | [5][9] |
Experimental Protocol: General Procedure for Surface Silanization
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and expose surface hydroxyl groups. Common methods include sonication in solvents (e.g., acetone, isopropanol), followed by oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Preparation of Silane Solution:
-
Prepare a solution of this compound in a suitable solvent. A common starting point is a 1-2% (v/v) solution.
-
For controlled hydrolysis, a mixture of 95% ethanol and 5% deionized water is often used as the solvent.
-
Allow the solution to stir for a specific time (e.g., 1-2 hours) to allow for hydrolysis to occur.
-
-
Surface Deposition:
-
Immerse the cleaned and dried substrate into the freshly prepared silane solution.
-
Allow the deposition to proceed for a set time, typically ranging from 30 minutes to several hours, depending on the desired layer thickness and quality.
-
-
Rinsing:
-
Remove the substrate from the silane solution.
-
Rinse it thoroughly with the same solvent used for the solution (e.g., ethanol) to remove any excess, unbound silane. This step is critical for achieving a stable monolayer.[8]
-
-
Curing:
Visualizations
Caption: Troubleshooting workflow for common issues encountered during aminosilane hydrolysis and surface modification.
Caption: The two-step process of aminosilane hydrolysis to form reactive silanols, followed by condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. gelest.com [gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimizing (3-Aminopropyl)dimethylmethoxysilane (APDMS) for Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of (3-Aminopropyl)dimethylmethoxysilane (APDMS) for the formation of high-quality self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound (APDMS) solution-phase deposition?
A1: While the optimal concentration is system-dependent, a common starting point for aminosilanes like APDMS is a 1-2% (v/v) solution in an anhydrous solvent such as acetone or toluene.[1][2][3] The ideal concentration should be determined empirically for your specific substrate and application.
Q2: How does the concentration of APDMS affect the resulting monolayer?
A2: The concentration of the APDMS solution directly influences the rate of silanization and the quality of the resulting film. Too low a concentration may lead to incomplete monolayer formation, while excessively high concentrations can result in the formation of aggregates and multilayers due to polymerization of the silane in solution.[4]
Q3: What are the critical factors for achieving a uniform APDMS monolayer?
A3: Several factors are crucial for forming a high-quality APDMS monolayer:
-
Substrate Preparation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur.
-
Anhydrous Conditions: The presence of water in the solvent or on the substrate can lead to premature hydrolysis and polymerization of APDMS in solution, resulting in aggregates on the surface.[4]
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete monolayer formation without promoting multilayer growth.[5][6]
-
Purity of APDMS: Use high-purity APDMS to avoid contaminants that could interfere with the self-assembly process.
Q4: How can I verify the successful formation of an APDMS monolayer?
A4: Several surface analysis techniques can be employed to confirm the presence and quality of the APDMS monolayer:
-
Contact Angle Goniometry: A successful monolayer of APDMS will alter the surface energy, which can be observed as a change in the water contact angle.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and identify the presence of aggregates or incomplete coverage.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of silicon, nitrogen, and carbon from the APDMS molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Monolayer / Low Surface Coverage | 1. Insufficient APDMS Concentration: The concentration of the silane solution may be too low for the given reaction time. 2. Inadequate Reaction Time: The substrate may not have been immersed in the APDMS solution for a sufficient duration. 3. Poor Substrate Hydroxylation: The substrate surface may not have enough hydroxyl groups for the silane to bind to. 4. Degraded APDMS: The APDMS reagent may have hydrolyzed due to improper storage. | 1. Incrementally increase the APDMS concentration (e.g., from 1% to 2% v/v). 2. Increase the immersion time. 3. Ensure a thorough substrate cleaning and activation procedure (e.g., piranha etch, UV/Ozone treatment). 4. Use fresh, high-purity APDMS and store it under an inert atmosphere. |
| Formation of Aggregates on the Surface | 1. APDMS Concentration is Too High: Excess silane in the solution can lead to polymerization and the formation of aggregates.[4] 2. Presence of Water: Moisture in the solvent or on the substrate can cause the APDMS to polymerize before it binds to the surface.[4] 3. Insufficient Rinsing: Residual, unreacted APDMS and aggregates may remain on the surface if not rinsed properly. | 1. Decrease the concentration of the APDMS solution. 2. Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glove box). 3. Immediately after deposition, thoroughly rinse the substrate with fresh, anhydrous solvent. |
| High Variability Between Samples | 1. Inconsistent Substrate Preparation: Variations in the cleaning and activation of the substrate will lead to inconsistent results. 2. Fluctuations in Humidity: Changes in the ambient humidity can affect the reproducibility of the monolayer formation. 3. Aging of APDMS Solution: The APDMS solution can degrade over time, especially if exposed to moisture. | 1. Standardize the substrate preparation protocol and ensure it is followed precisely for every sample. 2. Control the humidity of the reaction environment, for instance, by using a desiccator or a glove box. 3. Always use a freshly prepared APDMS solution for each experiment.[1] |
| Poor Adhesion of Subsequent Layers | 1. Incomplete Monolayer Formation: A sparse APDMS layer will present fewer amine groups for subsequent functionalization. 2. Formation of a Multilayer: A thick, disordered multilayer of APDMS can be unstable and may not present the desired amine functionality at the surface. | 1. Re-optimize the APDMS concentration and reaction time to ensure complete monolayer coverage. 2. Reduce the APDMS concentration and ensure anhydrous conditions to favor monolayer formation over multilayering. |
Experimental Protocols
Substrate Preparation (Glass Slides)
-
Place glass slides in a slide rack.
-
Sonicate the slides in a 2% solution of Hellmanex III in deionized water for 20 minutes.
-
Rinse the slides thoroughly with deionized water (10-15 times).
-
Rinse the slides with methanol.
-
Dry the slides with a stream of nitrogen or argon and then bake in an oven at 110°C for 15-20 minutes.
-
Activate the surface by treating with an oxygen plasma cleaner for 2-5 minutes to generate hydroxyl groups.
APDMS Solution Preparation and Deposition (Solution-Phase)
-
Work in a fume hood or a glove box with low humidity.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of APDMS to 99 mL of anhydrous toluene.
-
Immediately after plasma activation, immerse the dried substrates into the freshly prepared APDMS solution.
-
Allow the deposition to proceed for 30-60 minutes at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse the substrates with methanol or acetone.
-
Dry the substrates under a stream of inert gas.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
Visualizations
Caption: Experimental workflow for APDMS monolayer formation.
Caption: A logical workflow for troubleshooting common issues.
Caption: Chemical pathway of APDMS binding to a hydroxylated surface.
References
Technical Support Center: (3-Aminopropyl)dimethylmethoxysilane (APDMS) Coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on (3-Aminopropyl)dimethylmethoxysilane (APDMS) coatings. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems and provides solutions for issues that may arise during the APDMS coating process, with a focus on temperature-related effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion or Delamination of the Coating | Incomplete Curing: The curing temperature may be too low or the curing time too short, leading to insufficient formation of a stable siloxane network.[1] | Increase the curing temperature or prolong the curing time. A typical starting point is curing at 110-120°C.[1] Ensure the substrate is properly cleaned and activated before coating. |
| Contaminated Surface: The substrate surface may have organic residues, dust, or moisture, preventing proper bonding. | Thoroughly clean the substrate using appropriate solvents or plasma treatment before silanization. | |
| Inconsistent or Non-uniform Coating | Inconsistent Deposition Temperature: Fluctuations in the solution or vapor deposition temperature can lead to uneven coating thickness. | Use a temperature-controlled bath or deposition chamber to maintain a stable temperature throughout the coating process. |
| Incorrect Solution Temperature: A solution temperature that is too low can result in a less dense and more disordered silane layer.[2] | For solution-phase deposition, consider pre-annealing the APDMS solution to a moderate temperature (e.g., ~70°C) to improve film quality.[2] | |
| Cracking of the Coating | Excessive Curing Temperature or Rapid Curing: High temperatures or a rapid heating rate can induce stress in the coating, leading to cracks. | Lower the curing temperature and use a slower heating and cooling ramp rate. Applying the coating in thinner layers can also help mitigate stress. |
| Bubbles or Pinholes in the Coating | Trapped Solvents or Moisture: Rapid heating during curing can cause trapped solvent or moisture to vaporize, creating bubbles or pinholes. | Allow for a solvent evaporation step at a lower temperature before the final high-temperature cure. Ensure the substrate is completely dry before coating. |
| Reduced Hydrolytic Stability of the Coating | Low Curing Temperature: Insufficient cross-linking due to low curing temperatures can result in a coating that is more susceptible to hydrolysis.[3] | Optimize the curing temperature to promote a higher degree of cross-linking. Higher curing temperatures generally lead to denser films with better water-barrier performance.[4] |
| Room Temperature Deposition: Coatings prepared at room temperature may be less stable in aqueous environments compared to those prepared at elevated temperatures.[2][3] | For applications requiring high hydrolytic stability, consider depositing the APDMS from an anhydrous solvent at an elevated temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature for an APDMS coating?
A1: The optimal curing temperature depends on the substrate and the desired properties of the coating. Generally, a curing temperature between 110°C and 120°C is recommended to ensure the formation of a stable and cross-linked siloxane network.[1] However, for some applications, lower temperatures may be sufficient, while higher temperatures can lead to denser and more stable films, but also risk thermal degradation of the organic aminopropyl group.[4]
Q2: How does the temperature of the APDMS solution affect the coating quality?
A2: For solution-phase deposition, a higher solution temperature generally results in a denser and thinner APDMS layer for a given immersion time.[2] Pre-annealing the silane solution at a temperature around 70°C can lead to a more structured and ordered film with improved stability in water.[2]
Q3: What is the thermal stability of an APDMS coating?
A3: The thermal degradation of aminosilane coatings typically occurs in stages. The initial weight loss below 200°C is due to the desorption of water and residual solvents. The primary degradation of the organic aminopropyl group occurs in the range of 200°C to 600°C.[1] The inorganic siloxane (Si-O-Si) backbone is much more thermally stable and degrades at temperatures above 600°C.[1]
Q4: Can I perform APDMS coating at room temperature?
A4: Yes, APDMS coating can be performed at room temperature. However, coatings prepared at room temperature may be less dense, less ordered, and exhibit lower hydrolytic stability compared to coatings prepared at elevated temperatures.[2][3] For applications where durability and stability in aqueous environments are critical, a post-deposition curing step at an elevated temperature is highly recommended.
Q5: How does temperature affect the surface energy of the APDMS coating?
A5: The curing temperature influences the degree of cross-linking and the orientation of the aminopropyl groups, which in turn affects the surface energy. A well-cured, dense coating with a high density of aminopropyl groups will have a different surface energy compared to a less-cured or disordered layer. While specific data for APDMS is limited, for aminosilanes in general, a more ordered and densely packed layer, often achieved at higher deposition or curing temperatures, can lead to a more defined and consistent surface energy.
Quantitative Data
The following tables summarize quantitative data on the effect of temperature on aminosilane coatings. Note that much of the available data is for (3-Aminopropyl)triethoxysilane (APTES), a trifunctional aminosilane, which is structurally similar to the monofunctional APDMS and can provide valuable insights.
Table 1: Effect of Solution Temperature on APTES Film Thickness and Stability [2]
| Solution Temperature (°C) | Immersion Time (min) | Film Thickness (Å) | Stability in Deionized Water |
| Room Temperature | 60 | ~12 | Less Stable |
| 70 | 60 | ~8 | More Stable |
Table 2: Thermal Degradation Stages of a Generic Aminosilane Coating [1]
| Temperature Range (°C) | Event |
| 50 - 200 | Desorption of physically adsorbed water and residual solvents. |
| 200 - 600 | Decomposition of the organic aminopropyl moiety. |
| > 600 | Degradation of the inorganic siloxane (Si-O-Si) network. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of APDMS with Temperature Control
This protocol describes a general procedure for depositing an APDMS coating from a solution with controlled temperature.
Materials:
-
This compound (APDMS)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Substrate (e.g., glass slide, silicon wafer)
-
Cleaning agents (e.g., acetone, isopropanol, piranha solution - use with extreme caution )
-
Temperature-controlled bath
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in solvents like acetone and isopropanol.
-
For a high degree of cleaning and hydroxylation of the surface, a piranha solution etch or UV/Ozone treatment can be used.
-
Rinse the substrate extensively with deionized water and dry it with a stream of nitrogen or argon gas.
-
-
Silane Solution Preparation:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a dilute solution of APDMS in an anhydrous solvent. A typical concentration is 1-2% (v/v).
-
For improved film quality, the solution can be pre-annealed by heating it in a sealed container at a controlled temperature (e.g., 70°C) for a specific time before use.[2]
-
-
Deposition:
-
Immerse the cleaned and dried substrate in the APDMS solution.
-
Place the container with the substrate and solution in a temperature-controlled bath set to the desired deposition temperature (e.g., room temperature or an elevated temperature like 70°C).
-
Allow the deposition to proceed for a set amount of time (e.g., 30-60 minutes).
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed silane molecules.
-
-
Curing:
-
Dry the coated substrate with a stream of inert gas.
-
Cure the coating in an oven at a specified temperature (e.g., 110-120°C) for a defined period (e.g., 30-60 minutes) to promote the formation of a stable siloxane network.[1]
-
-
Storage:
-
Store the coated substrates in a clean, dry environment, such as a desiccator.
-
Protocol 2: Vapor-Phase Deposition of APDMS
Vapor-phase deposition can produce thin, uniform aminosilane coatings.
Materials:
-
This compound (APDMS)
-
Vacuum oven or a desiccator with vacuum capability
-
Substrate
-
Cleaning agents
Procedure:
-
Substrate Cleaning:
-
Clean and dry the substrate as described in Protocol 1.
-
-
Deposition Setup:
-
Place the cleaned substrates in a vacuum oven or a vacuum desiccator.
-
Place a small, open container with a few drops of liquid APDMS inside the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a low pressure.
-
Heat the chamber to the desired deposition temperature. The temperature will affect the vapor pressure of the APDMS and the reaction rate on the substrate surface. A temperature range of 50-90°C can be a starting point.
-
Leave the substrates in the APDMS vapor for a predetermined time (e.g., 1-2 hours).
-
-
Curing:
-
After the deposition time, vent the chamber and remove the substrates.
-
Cure the coated substrates in an oven at a higher temperature (e.g., 110-120°C) to complete the cross-linking of the silane layer.
-
Visualizations
The following diagrams illustrate key concepts related to the effect of temperature on APDMS coatings.
References
Technical Support Center: Improving the Stability of (3-Aminopropyl)dimethylmethoxysilane Functionalized Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reproducibility of surfaces functionalized with (3-Aminopropyl)dimethylmethoxysilane (APDMMS) and similar aminosilanes.
Troubleshooting Guide
This guide addresses specific issues encountered during and after the silanization process in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My APDMMS-functionalized surface is losing its functionality or detaching when exposed to aqueous media. What is happening and how can I fix it?
Answer: This is a common issue with 3-aminopropylsilane layers and is primarily due to the degradation of the siloxane bonds that anchor the molecules to the surface.[1][2][3]
-
Primary Cause: The terminal amine group of the aminopropyl chain can catalyze the hydrolysis (breaking) of the Si-O-Si (siloxane) bonds, leading to the detachment of the silane layer from the substrate, especially in aqueous environments.[1][2][3][4][5] This hydrolytic instability is an inherent characteristic of the γ-aminopropylsiloxane structure.[1]
-
Solutions:
-
Optimize Deposition Conditions: Preparing the silane layer in an anhydrous solvent like toluene at an elevated temperature (e.g., 70°C) produces denser, more cross-linked, and hydrolytically stable layers compared to those prepared at room temperature or via vapor phase deposition.[1][2][3][6]
-
Control Layer Thickness: Aim for a uniform monolayer. While thicker, multilayer films can form with longer deposition times, they are often unstable and prone to degradation, leaving behind a more stable residual monolayer.[1][2][6] Starting with conditions that favor monolayer formation (e.g., shorter reaction times) prevents the leaching of degraded silane molecules into your aqueous medium.[1][2]
-
Post-Deposition Curing: After rinsing, cure the functionalized substrate in an oven (e.g., 110-120°C).[7][8][9] This step promotes the formation of stable covalent siloxane bonds and removes residual water.[1]
-
Question 2: I am observing a hazy film or aggregated particles on my substrate after silanization. What is the cause?
Answer: The formation of a hazy film or visible aggregates typically points to uncontrolled polymerization of the silane in the solution before it has a chance to bond to the surface.[7][8]
-
Primary Cause: this compound is highly reactive with water.[1][2] Excess moisture in the solvent or a high-humidity environment can cause premature hydrolysis and self-condensation of the silane molecules in the solution, leading to the formation of oligomers and polymers that then deposit on the surface.[7][10]
-
Solutions:
-
Use Anhydrous Solvents: Employ a dry solvent such as anhydrous toluene for the silanization reaction to minimize premature hydrolysis in the solution.[1][2][8]
-
Control the Environment: Whenever possible, conduct the experiment in a controlled environment with low humidity.[7][9]
-
Optimize Silane Concentration: An excessively high concentration of APDMMS can increase the rate of polymerization in the solution.[11] Start with a lower concentration (e.g., 1-2% v/v) and optimize for your specific application.[7][9]
-
Prepare Fresh Solutions: Always prepare the silane solution immediately before use to minimize its exposure to atmospheric moisture.[7][8]
-
Question 3: The functionalized surface shows inconsistent coating and poor uniformity. How can I achieve a more homogeneous layer?
Answer: A non-uniform coating is often the result of improper substrate preparation or non-optimal reaction conditions.
-
Primary Cause: An uneven distribution of hydroxyl (-OH) groups on the substrate surface, or contaminants that block these reactive sites, will lead to patchy silanization.[11] Additionally, the reaction kinetics can be affected by temperature, leading to uneven deposition.[6]
-
Solutions:
-
Rigorous Substrate Cleaning: Implement a thorough cleaning protocol to remove all organic and particulate contaminants. Common methods include sonication in solvents like acetone and isopropyl alcohol.[4][11]
-
Surface Hydroxylation (Activation): To ensure a high density of reactive hydroxyl groups, activate the surface. Techniques like oxygen plasma treatment, UV/Ozone cleaning, or treatment with piranha solution (for glass/silicon) are highly effective.[7][11]
-
Maintain Stable Reaction Temperature: Perform the reaction at a consistent, elevated temperature (e.g., 70°C in toluene) to promote a uniform reaction rate across the substrate.[1][6]
-
Thorough Rinsing: After deposition, rinse the substrate extensively with a fresh, anhydrous solvent (e.g., toluene) to remove any non-covalently bonded (physisorbed) silane molecules that can contribute to non-uniformity.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism behind the instability of 3-aminopropylsilane layers in water?
A1: The primary mechanism is amine-catalyzed hydrolysis of siloxane (Si-O-Si) bonds.[1][2][3][4] The amine group on the propyl chain can form a stable five-membered cyclic intermediate, which facilitates the cleavage of the siloxane bond that attaches the molecule to the surface or to other silane molecules.[1] This process is particularly pronounced in aqueous or high-humidity environments.[6]
Q2: How does my choice of solvent impact the quality and stability of the final surface?
A2: The choice of solvent is critical. Silanization in anhydrous toluene at elevated temperatures is reported to produce denser and more hydrolytically stable layers than other methods.[1][2][3] Aprotic solvents like toluene are favored because they do not compete with the surface hydroxyl groups for reaction with the silane.[10] In contrast, using aqueous solutions can lead to the formation of thinner, but potentially more stable, layers compared to the unstable multilayers often formed in toluene at room temperature, though control is more difficult.[6]
Q3: What is the importance of the post-deposition curing step?
A3: The curing step, which involves heating the substrate after silanization and rinsing (e.g., 110-120°C), is crucial for driving the condensation reaction to completion.[7][8][9] This process removes residual water and physisorbed solvent molecules, promoting the formation of strong, covalent Si-O-Si bonds between the silane molecules and the substrate, thereby enhancing the stability and durability of the film.[1][9]
Q4: Are there alternative aminosilanes that offer better hydrolytic stability than APDMMS or other 3-aminopropyl silanes?
A4: Yes. The instability is closely linked to the 3-carbon propyl linker. Research has shown that aminosilanes with longer alkyl chains between the silicon atom and the amine group can exhibit significantly improved hydrolytic stability.[1][2][6] For example, N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) forms more stable monolayers because the longer linker discourages the intramolecular amine catalysis that leads to bond cleavage.[1][2][3]
Q5: How can I verify the quality and stability of my functionalized surface?
A5: A multi-technique approach is recommended.
-
Water Contact Angle (WCA) Goniometry: A simple and effective method to assess surface modification. A successful aminosilanization will typically result in a hydrophilic surface with a specific contact angle (e.g., 40-60°).[1][5][12] Measuring the WCA before and after a stability test (like water immersion) reveals changes in the surface.[1]
-
Ellipsometry: This technique measures the thickness of the deposited silane layer with angstrom-level precision, allowing for the quantitative assessment of layer formation and detachment after stability testing.[1][9][13]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding at the surface, confirming the presence of the silane layer and its chemical integrity.[6][14]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology, allowing you to assess the uniformity of the coating and identify the presence of aggregates or islands.[6][14]
Data Presentation
The following table summarizes experimental data on the stability of an aminosilane layer (n-propyldimethylmethoxysilane, APDMES, which is structurally similar to APDMMS) prepared under different conditions and subjected to hydrolysis testing.
Table 1: Hydrolytic Stability of APDMES Layers on Silica [1]
| Silanization Time (hours) | Initial Thickness (Å) | Initial Contact Angle (Advancing/Receding) | Thickness after 24h in H₂O at 40°C (Å) | Contact Angle after 24h | Thickness after 48h in H₂O at 40°C (Å) | Contact Angle after 48h |
| 1 | 11 ± 1 | 49°/21° | 9 ± 1 | 45°/19° | 10 ± 1 | 43°/20° |
| 2 | 14 ± 2 | 51°/17° | 10 ± 3 | 43°/16° | 10 ± 2 | 45°/16° |
| 4 | 22 ± 2 | 50°/19° | 9 ± 3 | 44°/18° | 10 ± 1 | 43°/20° |
| 8 | 27 ± 3 | 50°/22° | 9 ± 1 | 44°/18° | 13 ± 1 | 48°/17° |
| 16 | 30 ± 3 | 55°/23° | 11 ± 1 | 45°/20° | 12 ± 1 | 44°/19° |
| 24 | 39 ± 26 | 54°/18° | 12 ± 1 | 48°/20° | 14 ± 1 | 48°/22° |
Data adapted from a study on 3-aminopropyldimethylethoxysilane (APDMES), which shows that while longer reaction times produce thicker initial layers, they degrade in water to a stable monolayer of approximately 10-14 Å.[1]
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon or Glass)
-
Cleaning: Sonicate the substrates sequentially in acetone, then isopropyl alcohol, for 15 minutes each to remove organic residues.[4]
-
Rinsing: Rinse the substrates thoroughly with deionized (DI) water.
-
Hydroxylation/Activation: Activate the surface to generate a high density of hydroxyl (-OH) groups.
-
Recommended Method: Treat with an oxygen plasma cleaner for 3-5 minutes.
-
Alternative Method (Piranha Etch - Use with extreme caution): Immerse substrates in a freshly prepared 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) for 30 minutes.
-
-
Final Rinse: Rinse extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove all adsorbed water before placing them in the reaction vessel.[7]
Protocol 2: Solution-Phase Silanization for Enhanced Stability
-
Prepare Silane Solution: In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.[7] Prepare this solution immediately before use.
-
Reaction Setup: Place the cleaned, dried, and activated substrates into the reaction vessel. Transfer the silane solution into the vessel, ensuring the substrates are fully submerged.[9]
-
Reaction: Seal the vessel and heat the solution to 70°C.[1][2] Allow the reaction to proceed for 1 hour to form a dense monolayer.[1][2]
-
Rinsing: Remove the substrates from the hot silane solution and rinse them thoroughly with fresh, anhydrous toluene to remove excess, unreacted silane.[8][9] Follow with a rinse in ethanol or isopropanol.
-
Curing: Place the silanized substrates in an oven at 110-120°C for 1-2 hours to cure the silane layer and form stable siloxane bonds.[8][9]
-
Final Cleaning & Storage: Allow the substrates to cool, then briefly sonicate in fresh solvent (e.g., toluene or ethanol) to remove any remaining physisorbed molecules.[9] Dry with nitrogen and store in a desiccator.
Protocol 3: Hydrolytic Stability Testing
-
Initial Characterization: Characterize the freshly prepared and cured APDMMS-functionalized surface using ellipsometry (to measure thickness) and contact angle goniometry.[1]
-
Immersion: Immerse the characterized samples in a beaker of Milli-Q water.[1]
-
Incubation: Place the beaker in an oven or water bath set to a relevant temperature (e.g., 40°C) to simulate conditions in biological media in an accelerated manner.[1][2]
-
Analysis: After set time points (e.g., 24 hours, 48 hours), remove the samples, dry them thoroughly with nitrogen, and re-characterize using ellipsometry and contact angle goniometry to quantify the loss of material and change in surface properties.[1]
Visualizations
Caption: Reaction pathway for APDMMS functionalization on a hydroxylated surface.
Caption: Experimental workflow for creating stable aminosilane surfaces.
Caption: Troubleshooting workflow for diagnosing inconsistent silanization.
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: A Troubleshooting Guide for Silanization with Aminosilanes
For researchers, scientists, and drug development professionals, the functionalization of surfaces with aminosilanes is a foundational technique for a multitude of applications, from microarrays to nanoparticle immobilization. However, the process can be sensitive to environmental and procedural variables, leading to suboptimal or inconsistent results. This guide provides a comprehensive resource for troubleshooting common issues encountered during aminosilanization, ensuring a stable and reactive surface for your downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial quality control checks I should perform on my aminosilane reagent?
A1: Aminosilane reagents are susceptible to hydrolysis upon exposure to moisture. It is crucial to ensure the integrity of the reagent before use. Visually inspect the silane for any cloudiness or precipitates, which may indicate polymerization. For a more quantitative assessment, Fourier Transform Infrared (FTIR) spectroscopy can be used to check for the presence of Si-O-Si bonds, which are indicative of oligomerization. Always use fresh silane from a tightly sealed container stored under an inert atmosphere. Purchasing smaller quantities can help ensure reagent freshness.[1]
Q2: How can I confirm that my substrate is sufficiently cleaned and activated for silanization?
A2: Successful silanization is critically dependent on a clean and well-hydroxylated surface. The surface should be hydrophilic, which can be confirmed by a low water contact angle (typically <10°).[2] Common methods for cleaning and activating surfaces include sonication in solvents like ethanol and acetone, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or exposure to oxygen plasma or UV/Ozone.[1] The chosen method should effectively remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silane attachment.[1]
Q3: What is the difference between solution-phase and vapor-phase deposition, and which should I choose?
A3: Both methods can yield effective silanization, but they differ in their sensitivity to reaction conditions.
-
Solution-phase deposition involves immersing the substrate in a solution containing the aminosilane. While straightforward, it is highly sensitive to the presence of water, which can lead to silane polymerization in the solution and the formation of unstable multilayers on the surface.[3][4] The use of anhydrous solvents is critical for this method.[3][5]
-
Vapor-phase deposition exposes the substrate to volatilized aminosilane in a controlled chamber. This method is less sensitive to ambient humidity and often produces more uniform and reproducible monolayers.[3][4][6] It is generally the preferred method for achieving high-quality, homogeneous surfaces.[5]
Q4: My silanized surface is losing its functionality in an aqueous environment. What is causing this instability?
A4: The loss of surface functionality in aqueous media is often due to the hydrolysis of siloxane (Si-O-Si) bonds that anchor the silane to the surface.[7][8] This hydrolysis can be catalyzed by the amine functionality within the aminosilane molecule itself.[8][9] The stability of the aminosilane layer is influenced by several factors, including the molecular structure of the silane and the deposition conditions.[7][8] Silane layers prepared in anhydrous toluene at elevated temperatures tend to be denser and more hydrolytically stable.[8][9] Additionally, the length of the alkyl linker in the aminosilane can affect stability; for instance, N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) has shown improved stability by minimizing amine-catalyzed detachment.[8][9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your silanization experiments, offering potential causes and actionable solutions.
Problem 1: Incomplete or No Surface Modification
Symptom: The surface remains hydrophilic after silanization, as indicated by a low water contact angle.
| Potential Cause | Solution | Supporting Evidence/Citations |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove all organic contaminants. Employ methods such as sonication in solvents, piranha solution treatment, or oxygen plasma cleaning. Ensure a final rinse with deionized water and complete drying. | [1] |
| Insufficient Surface Hydroxylation | The surface must possess a high density of hydroxyl (-OH) groups for the silane to react. Activate the surface using techniques like oxygen plasma, UV/Ozone treatment, or acid/base baths. | [1] |
| Degraded Aminosilane Reagent | Aminosilanes are moisture-sensitive and can degrade over time. Use a fresh bottle of silane stored under an inert atmosphere. Visually inspect for precipitates or cloudiness before use. | [1] |
| Suboptimal Silane Concentration | A very low concentration may result in incomplete surface coverage. Conversely, an excessively high concentration can lead to uncontrolled polymerization in solution. Optimize the concentration, typically in the range of 1-5% (v/v) for solution-phase deposition. | [1][3] |
Problem 2: Formation of Non-Uniform Films and Aggregates
Symptom: The surface appears hazy or shows visible aggregates under a microscope. This often indicates the formation of thick, unstable multilayers instead of a uniform monolayer.
| Potential Cause | Solution | Supporting Evidence/Citations |
| Excess Water in the Reaction | Water is necessary for the hydrolysis of the silane's alkoxy groups, but excess water leads to rapid polymerization in solution before surface binding can occur. Use anhydrous solvents (e.g., toluene) for solution-phase deposition and ensure all glassware is oven-dried. Conducting the experiment in a low-humidity environment like a glove box is recommended. | [3][5] |
| High Silane Concentration | A high concentration of aminosilane promotes intermolecular reactions, leading to the formation of oligomers that deposit as multilayers. Reduce the silane concentration in your deposition solution. | [3] |
| Inadequate Rinsing Post-Deposition | Physisorbed (weakly bound) silane molecules and oligomers must be removed to achieve a stable monolayer. Implement a stringent washing protocol immediately after silanization using organic solvents followed by distilled water. | [11] |
| Improper Curing | Post-deposition curing helps to drive the condensation reaction, forming stable siloxane bonds with the surface and between adjacent silane molecules. Drying in an oven at 110°C is a common and effective curing step. | [8] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass or Silicon)
-
Solvent Cleaning: Sonicate the substrate in a sequence of acetone, then ethanol, and finally deionized water for 15 minutes each.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Rinse copiously with deionized water.
-
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then in an oven at 110-120°C for at least 30 minutes immediately before silanization.
Protocol 2: Solution-Phase Silanization with APTES
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Deposition: Immerse the freshly cleaned and dried substrates in the APTES solution. Let the reaction proceed for 1-2 hours at room temperature with gentle agitation. For denser layers, the reaction can be carried out at an elevated temperature (e.g., 70°C).[8][9]
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove excess, unreacted silane.
-
Follow with a rinse in ethanol and then deionized water to remove physisorbed molecules.[8]
-
-
Curing: Dry the substrates under a stream of inert gas and then cure in an oven at 110°C for 30-60 minutes to promote the formation of stable covalent bonds.[8]
Visualizing the Process and Troubleshooting Logic
To further aid in understanding the silanization workflow and troubleshooting common issues, the following diagrams are provided.
Caption: A typical experimental workflow for solution-phase aminosilanization.
Caption: A decision tree for troubleshooting common aminosilanization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lehigh.edu [lehigh.edu]
Technical Support Center: (3-Aminopropyl)dimethylmethoxysilane (APDMMS) Film Thickness Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the thickness of (3-Aminopropyl)dimethylmethoxysilane (APDMMS) films.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing APDMMS films?
A1: The most common methods for depositing APDMMS films are solution-phase deposition (including dip-coating and spin-coating) and chemical vapor deposition (CVD).[1] Each method offers distinct advantages and levels of control over film thickness and uniformity.
Q2: How does the functionality of the aminosilane affect film thickness?
A2: The number of reactive methoxy groups on the silane molecule influences its ability to polymerize. APDMMS is a monofunctional silane, meaning it has only one site for covalent attachment to a hydroxylated surface. This characteristic makes it less prone to forming thick, uncontrolled multilayers compared to trifunctional silanes like APTES, which can polymerize in three dimensions.[2]
Q3: What is the expected thickness of a monolayer of aminosilane?
A3: A monolayer of an aminosilane like APTES is typically in the range of 5-10 Å (0.5-1.0 nm).[3][4] The exact thickness can vary depending on the specific molecule and deposition conditions.
Q4: Why is substrate preparation important for controlling film thickness?
A4: Proper substrate preparation is critical for achieving a uniform and covalently bonded aminosilane film. The substrate surface (e.g., silicon dioxide, glass) must be clean and possess a sufficient density of hydroxyl (-OH) groups. These groups are necessary for the covalent attachment of the APDMMS molecules. Inadequate surface hydroxylation can lead to poor film adhesion and non-uniform coverage.
Q5: Can I reuse an APDMMS solution for deposition?
A5: It is generally not recommended to reuse APDMMS solutions. Aminosilanes can hydrolyze and self-condense in solution, especially in the presence of trace amounts of water. This can lead to the formation of aggregates and result in non-uniform, thicker films in subsequent depositions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Film is too thick and/or non-uniform | Excessive APDMMS concentration in solution: Higher concentrations can lead to increased physisorption and multilayer formation. | Reduce the concentration of the APDMMS solution. Typical concentrations range from 1-5% (v/v). |
| Prolonged deposition time (dip-coating): Leaving the substrate in the solution for too long allows for more extensive multilayer formation.[4] | Decrease the immersion time. Monitor film thickness at different time points to establish a reliable process window. | |
| Inadequate rinsing: Residual, non-covalently bonded APDMMS can remain on the surface, increasing the apparent thickness. | After deposition, rinse the substrate thoroughly with the same anhydrous solvent used for the solution (e.g., toluene) to remove physisorbed molecules. | |
| Presence of water in the solvent or on the substrate: Water can cause premature hydrolysis and polymerization of APDMMS in solution or on the surface, leading to aggregate formation.[1] | Use anhydrous solvents and ensure the substrate is completely dry before deposition. Perform the deposition in a controlled, low-humidity environment if possible. | |
| Low spin speed or short spin time (spin-coating): Insufficient centrifugal force will result in a thicker film.[5][6] | Increase the spin speed and/or the duration of the spin cycle. A two-step process with a low-speed spread cycle followed by a high-speed spin-off cycle is often effective. | |
| Film is too thin or absent | Inactive APDMMS: The reagent may have degraded due to improper storage (exposure to moisture). | Use fresh, high-quality APDMMS stored under an inert atmosphere. |
| Insufficient surface hydroxyl groups: The substrate surface may not be sufficiently activated to promote covalent bonding. | Ensure a thorough cleaning and hydroxylation step (e.g., piranha solution, UV/ozone, or oxygen plasma treatment) is performed prior to deposition.[1] | |
| High spin speed or long spin time (spin-coating): Excessive centrifugal force can lead to a very thin or incomplete film.[5] | Reduce the spin speed and/or duration. | |
| Short deposition time (dip-coating): The substrate may not have had enough time to react with the APDMMS solution. | Increase the immersion time. | |
| Poor film adhesion | Inadequate substrate cleaning: Organic or particulate contamination on the surface can interfere with silane bonding. | Implement a rigorous substrate cleaning protocol before the hydroxylation step. |
| Lack of post-deposition curing: The initial bonds may not be fully formed and stabilized. | After deposition and rinsing, cure the film by baking it in an oven (e.g., 100-120 °C for 30-60 minutes) to promote the formation of stable siloxane bonds. |
Quantitative Data Summary
The following table summarizes the effect of various experimental parameters on aminosilane film thickness based on literature data for similar aminosilanes.
| Deposition Method | Parameter | Value/Condition | Resulting Film Thickness (Å) | Reference |
| Vapor Phase Deposition | APTES, APDMES | 150 °C, 5 min | ~4-6 Å | [1] |
| Solution Phase (Toluene) | APTES (1%) | 30 min, 25 °C | 6 Å | [1] |
| APTES (1%) | 72 hours, 25 °C | ~100 Å | [1] | |
| APDMES | - | 9 Å | [4] | |
| Solution Phase (Aqueous) | APTES | < 40 min | Monolayer | [1] |
| Spin Coating | General Principle | Increasing Spin Speed | Decreases Thickness | [5][6] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition (Dip-Coating) of APDMMS
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer or glass slide) by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
APDMMS Solution Preparation:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of APDMMS in an anhydrous solvent (e.g., toluene).
-
-
Deposition:
-
Immerse the cleaned and activated substrate into the APDMMS solution for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed silane.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation.
-
Protocol 2: Spin-Coating Deposition of APDMMS
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in the dip-coating protocol.
-
-
APDMMS Solution Preparation:
-
Prepare a 1-2% (v/v) solution of APDMMS in an anhydrous solvent (e.g., isopropanol).
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the APDMMS solution onto the center of the substrate.
-
Spin the substrate using a two-step program:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Spin-off): 3000-6000 rpm for 30-60 seconds. The final thickness is primarily determined by the speed of this step.[5]
-
-
-
Curing:
-
Transfer the coated substrate to a hotplate or oven and cure at 110-120 °C for 15-30 minutes.
-
Protocol 3: Chemical Vapor Deposition (CVD) of APDMMS
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in the dip-coating protocol. Ensure the substrate is completely dehydrated by baking at 150 °C under vacuum.[7]
-
-
Deposition:
-
Place the dehydrated substrate in a vacuum deposition chamber.
-
Place a small amount of liquid APDMMS in a container within the chamber, away from the substrate.
-
Evacuate the chamber to a base pressure (e.g., <1 Torr).
-
Heat the chamber and substrate to the desired deposition temperature (e.g., 150 °C).[7]
-
Introduce the APDMMS vapor into the chamber, raising the pressure slightly (e.g., 2-3 Torr).[7]
-
Allow the deposition to proceed for a set time (e.g., 5-15 minutes).
-
-
Purging and Curing:
-
After deposition, purge the chamber with an inert gas (e.g., nitrogen) to remove excess APDMMS vapor.[7]
-
The film is typically cured in-situ by the deposition temperature.
-
Visualizations
Caption: General workflow for APDMMS film deposition.
Caption: Troubleshooting logic for film thickness issues.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primetech-analytical.co.il [primetech-analytical.co.il]
Technical Support Center: Uniform Surface Coverage with (3-Aminopropyl)dimethylmethoxysilane (APDMS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve uniform surface coverage with (3-Aminopropyl)dimethylmethoxysilane (APDMS).
Troubleshooting Guide
This guide addresses common issues encountered during the silanization process with APDMS, offering potential causes and actionable solutions to ensure successful and reproducible surface modification.
| Issue | Potential Cause | Recommended Solution |
| Non-uniform or patchy coating | Inadequate Substrate Cleaning: Residual organic contaminants or particulate matter on the surface can obstruct the reaction between APDMS and surface hydroxyl groups, leading to an uneven coating. | Implement a rigorous multi-step cleaning protocol. This may include sonication in a series of solvents (e.g., acetone, ethanol, isopropanol), followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/Ozone or oxygen plasma to ensure a pristine surface. |
| Insufficient Surface Hydroxylation: The substrate may lack a sufficient density of hydroxyl (-OH) groups, which are the primary binding sites for silanes. | Activate the surface prior to silanization. For silica-based substrates like glass or silicon wafers, this can be achieved by oxygen plasma treatment or boiling in deionized water. | |
| Premature Silane Polymerization: APDMS can self-condense in the presence of excess moisture, forming oligomers and aggregates in solution that then deposit unevenly on the surface. | Use anhydrous solvents and freshly opened silane. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient humidity. | |
| Poor or no surface modification (surface remains hydrophobic) | Inactive Silane Reagent: The methoxy group of APDMS is susceptible to hydrolysis upon exposure to moisture, leading to degradation of the reagent over time. | Always use fresh APDMS from a properly sealed container. Store the reagent under an inert, dry atmosphere. |
| Incorrect Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete surface coverage. | Optimize the reaction parameters. For solution-phase deposition, typical reaction times range from 30 minutes to several hours at room temperature or slightly elevated temperatures. For vapor-phase deposition, higher temperatures (e.g., 70-150°C) are often employed for shorter durations. | |
| Formation of thick, unstable multilayers | Excessively High Silane Concentration: A high concentration of APDMS in solution can promote multilayer formation instead of a uniform monolayer. | Use a dilute solution of APDMS, typically in the range of 1-2% (v/v) in an anhydrous solvent. |
| Presence of a Catalyst: The primary amine group in APDMS can catalyze the hydrolysis and condensation of the silane, potentially leading to uncontrolled polymerization. | To gain better control over the reaction, consider a two-step method where a catalyst like ethylenediamine (EDA) is pre-adsorbed onto the surface to promote a more uniform and dense APDMS layer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a monofunctional silane like APDMS compared to a trifunctional silane like (3-Aminopropyl)triethoxysilane (APTES)?
A1: The primary advantage of APDMS is the reduced likelihood of forming thick, cross-linked multilayers. Since APDMS has only one methoxy group, it can form a single covalent bond with the substrate, which helps in achieving a more controlled and uniform monolayer. In contrast, trifunctional silanes like APTES can polymerize both horizontally and vertically, which can lead to the formation of aggregates and a less defined surface structure.[1]
Q2: How can I verify the uniformity and quality of my APDMS coating?
A2: Several surface characterization techniques can be employed:
-
Contact Angle Goniometry: A uniform amine-terminated surface should exhibit a consistent and moderately hydrophilic character. Measuring the water contact angle across different points on the surface can provide a quick assessment of uniformity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, showing the presence of silicon, nitrogen, and carbon from the APDMS molecule.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the coating's smoothness and the identification of any aggregates or defects.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer, which should be consistent with a monolayer (typically around 6-10 Å) for a successful coating.
Q3: What is the importance of the post-silanization curing step?
A3: A post-silanization curing or annealing step, typically at an elevated temperature (e.g., 100-120°C), is crucial for several reasons. It helps to drive the condensation reaction to completion, forming stable covalent siloxane (Si-O-Si) bonds between the APDMS and the substrate. This step also removes any remaining solvent and weakly adsorbed (physisorbed) silane molecules, resulting in a more durable and stable coating.
Q4: Can I perform APDMS coating in an aqueous solution?
A4: While it is possible to perform silanization in aqueous solutions, it is generally not recommended for achieving a uniform monolayer. The presence of water significantly increases the rate of silane hydrolysis and self-condensation in the bulk solution, which can lead to the formation of aggregates and non-uniform deposition.[2] For better control over the coating process, anhydrous solvents are preferred.
Q5: How does the choice of solvent affect the APDMS coating process?
A5: The solvent plays a critical role in the silanization process. Anhydrous solvents such as toluene or acetone are commonly used to prevent premature hydrolysis of the silane. The solvent should be able to dissolve the APDMS without reacting with it. It is also important to ensure the solvent is of high purity to avoid introducing contaminants to the substrate surface.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of APDMS
This protocol describes a general procedure for the solution-phase deposition of APDMS on a silica-based substrate (e.g., glass slide, silicon wafer).
-
Substrate Cleaning and Activation:
-
Sonciate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water and dry with a stream of nitrogen gas.
-
Activate the surface by treating it with an oxygen plasma cleaner for 5 minutes or by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APDMS in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and activated substrates in the APDMS solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature under an inert atmosphere (e.g., by purging the container with nitrogen).
-
Remove the substrates from the solution.
-
-
Rinsing and Curing:
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any excess, unreacted silane.
-
Follow with a rinse in isopropanol and then DI water.
-
Dry the substrates with a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes to form stable covalent bonds.
-
Store the functionalized substrates in a clean, dry environment.
-
Protocol 2: Vapor-Phase Deposition of APDMS
Vapor-phase deposition can often lead to more uniform and reproducible monolayers as it minimizes the risk of silane polymerization in solution.
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Silanization:
-
Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few drops of APDMS inside the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a low pressure and then seal it.
-
Heat the chamber to 70-90°C and maintain this temperature for 1-2 hours to allow the APDMS vapor to deposit on the substrates.
-
-
Rinsing and Curing:
-
Vent the chamber with an inert gas like nitrogen and remove the substrates.
-
Rinse the substrates with isopropanol to remove any physisorbed silane.
-
Dry the substrates with a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 30 minutes.
-
Data Presentation
Table 1: Influence of Deposition Method on APDMS Coating Characteristics
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| Typical Concentration/Amount | 1-2% (v/v) in anhydrous solvent | A few drops in a sealed chamber |
| Common Solvents | Anhydrous Toluene, Acetone | Not applicable |
| Typical Temperature | Room Temperature to 50°C | 70-150°C |
| Typical Duration | 30-120 minutes | 1-4 hours |
| Advantages | Simpler setup | Higher uniformity, better for complex geometries |
| Disadvantages | Higher risk of aggregation | Requires specialized equipment |
Table 2: Characterization of APDMS Coated Surfaces
| Technique | Typical Result for Uniform Monolayer |
| Water Contact Angle | 40° - 60° |
| Layer Thickness (Ellipsometry) | ~ 0.5 - 1.0 nm |
| Surface Roughness (AFM) | Low, comparable to the bare substrate |
Visualizations
Caption: Experimental workflow for achieving a uniform APDMS coating.
Caption: APDMS reaction mechanism on a hydroxylated surface.
References
shelf life and degradation of (3-Aminopropyl)dimethylmethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, degradation, and troubleshooting of (3-Aminopropyl)dimethylmethoxysilane (APDMS).
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: The shelf life of this compound is not definitively established with a specific expiration date by most manufacturers due to its high reactivity. However, when stored under optimal conditions in a tightly sealed container, it is expected to remain stable for an extended period. For products without a specified retest or expiration date on the Certificate of Analysis (CoA), a standard warranty of one year from the date of shipment is often applicable. It is crucial to routinely inspect the product to ensure it performs as expected.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize its shelf life and prevent degradation, this compound should be stored in a cool, dry, and dark place.[1] The container must be tightly sealed to protect it from moisture.[1] For enhanced stability, it is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon, to displace air and moisture.[1]
Q3: How does this compound degrade?
A3: The primary degradation pathway for this compound is through hydrolysis and condensation. The methoxy group (-OCH3) is highly susceptible to reaction with water, leading to the formation of a silanol group (-Si-OH) and methanol. These silanol intermediates are unstable and can then undergo self-condensation to form siloxane bonds (Si-O-Si), resulting in oligomers and polymers. This process is catalyzed by the amine functionality within the molecule itself.[2][3][4]
Q4: Can I use this compound that has been opened previously?
A4: Yes, but with caution. Once the container is opened, it is critical to minimize its exposure to atmospheric moisture. After dispensing the required amount, it is best practice to flush the container with a dry, inert gas like nitrogen or argon before tightly resealing it.[1] If you suspect the quality of the silane has been compromised, it is advisable to perform a quality control test before use.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include increased viscosity or the formation of precipitates or gels in the liquid. However, significant degradation can occur before these signs are visible. Chemical analysis, such as FTIR or NMR spectroscopy, can provide a more definitive assessment of the compound's integrity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy surface coating | 1. Improper substrate cleaning and pre-treatment. 2. Incomplete hydrolysis of the silane. 3. Uncontrolled polymerization of the silane in solution.[3] 4. Ambient humidity affecting the reaction. | 1. Ensure thorough cleaning of the substrate to remove organic contaminants and to generate surface hydroxyl groups. Piranha cleaning is a common method for silica-based substrates.[5] 2. Control the amount of water in the reaction solvent; anhydrous solvents with a trace amount of water are often desirable.[3] 3. Use low concentrations of the silane and control the reaction temperature to prevent rapid polymerization.[3][6] 4. Perform the silanization in a controlled environment, such as a glove box, to manage humidity levels.[6] |
| Poor adhesion of subsequent layers to the silanized surface | 1. Incomplete formation of a stable siloxane bond with the substrate. 2. The amine group of the silane is not available for reaction. 3. Degradation of the silane layer. | 1. Ensure proper curing of the silanized surface (e.g., baking at an elevated temperature) to promote the formation of covalent Si-O-Si bonds.[5] 2. Optimize the reaction conditions to favor the orientation of the aminopropyl groups away from the surface. 3. Assess the hydrolytic stability of the formed layer, as the amine functionality can catalyze the hydrolysis of the siloxane bonds.[2][3] |
| Loss of surface functionality over time in aqueous media | Hydrolytic instability of the siloxane bonds. The amine group in 3-aminopropylsilanes can catalyze the hydrolysis of the Si-O-Si bonds, leading to the detachment of the silane layer.[2][3] | 1. Use a silane with a longer alkyl chain between the amine and the silicon atom to minimize intramolecular catalysis of hydrolysis.[3] 2. Prepare denser silane layers by optimizing reaction conditions (e.g., in anhydrous toluene at elevated temperatures) as these can exhibit greater hydrolytic stability.[2] 3. For critical applications, consider alternative, more stable surface modification chemistries. |
| Gel formation in the silane solution | Excessive hydrolysis and condensation of the silane due to high water content in the solvent. | 1. Use anhydrous solvents for the reaction.[3] 2. Prepare fresh silane solutions immediately before use. 3. Store the stock solution of the silane under an inert atmosphere. |
Degradation Pathway and Experimental Workflows
The primary degradation mechanism for this compound is hydrolysis of the methoxy group followed by condensation of the resulting silanol.
A typical experimental workflow for surface modification (silanization) involves several critical steps to ensure a stable and functional coating.
Experimental Protocols
Protocol 1: Quality Assessment of this compound by FTIR Spectroscopy
Objective: To detect the presence of hydrolysis and condensation products in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the FTIR spectrum over a range of 4000-650 cm⁻¹.
-
Average at least 32 scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Fresh Sample: A fresh, high-purity sample should show characteristic peaks for Si-O-C stretching (around 1080-1100 cm⁻¹) and N-H bending (around 1600 cm⁻¹). The spectrum should show a minimal broad peak in the -OH region (3200-3600 cm⁻¹).
-
Degraded Sample: A degraded sample will exhibit a broad absorbance band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of silanol (Si-OH) groups and adsorbed water. The appearance or increased intensity of peaks around 1000-1100 cm⁻¹ can indicate the formation of Si-O-Si bonds from condensation.[7] A decrease in the intensity of the Si-O-C peak may also be observed.
-
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Indication |
| O-H stretch (Silanol) | 3200 - 3600 (broad) | Hydrolysis |
| Si-O-Si stretch | 1000 - 1100 | Condensation |
| Si-O-C stretch | 1080 - 1100 | Present in fresh silane |
| N-H bend | ~1600 | Present in fresh silane |
Protocol 2: Monitoring Silanization on a Silica Surface using FTIR
Objective: To confirm the successful deposition of this compound onto a silica-based substrate.
Methodology:
-
Baseline Spectrum:
-
Obtain an FTIR spectrum of the clean, untreated silica substrate.
-
-
Silanization:
-
Follow the experimental workflow for surface silanization as described in Figure 2.
-
-
Post-Silanization Spectrum:
-
Acquire an FTIR spectrum of the silanized and cured substrate.
-
-
Data Analysis:
-
Compare the spectra before and after silanization.
-
Successful deposition will be indicated by the appearance of new peaks corresponding to the aminopropyl group, such as C-H stretching vibrations (around 2800-3000 cm⁻¹) and N-H bending vibrations (around 1500-1600 cm⁻¹). A decrease in the broad Si-OH peak from the silica surface (around 3200-3700 cm⁻¹) may also be observed, indicating the reaction of the silane with the surface hydroxyl groups.[8]
-
References
- 1. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy [mdpi.com]
- 8. researchgate.net [researchgate.net]
influence of water content on (3-Aminopropyl)dimethylmethoxysilane reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (3-Aminopropyl)dimethylmethoxysilane (APDMES), with a specific focus on the critical influence of water content on its reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development who utilize silanization in their work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of APDMES for surface modification?
A1: The reaction occurs in two primary steps: hydrolysis and condensation.
-
Hydrolysis: The methoxy group (-OCH₃) on the silicon atom of APDMES reacts with water to form a reactive silanol group (-Si-OH) and methanol as a byproduct. This step is essential for "activating" the silane molecule.[1][2]
-
Condensation: The newly formed silanol group can then react with a hydroxyl group (-OH) present on the substrate surface (e.g., silica, glass, metal oxides). This forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a water molecule.[3][4]
Q2: Why is water content so critical in my APDMES reaction?
A2: Water is a key reactant and catalyst in the silanization process.[2] Insufficient water leads to incomplete hydrolysis, resulting in a low density of reactive silanol groups and poor surface coverage.[1] Conversely, an excess of water can cause premature self-condensation of silane molecules in the solution, leading to the formation of oligomers and aggregates instead of a uniform monolayer on the surface.[1][3] Therefore, controlling the precise amount of water is the most critical factor for achieving reproducible and high-quality surface functionalization.
Q3: What happens if there is too much water in my reaction solution?
A3: Excess water promotes the self-condensation of hydrolyzed APDMES molecules in the bulk solution. This leads to polymerization, where silanes link together to form dimers, trimers, and larger oligomers.[1][5] These aggregates can then physisorb onto the substrate, resulting in a thick, uneven, and unstable coating that is not covalently bonded to the surface.[5] This is a common cause of poor adhesion and experimental irreproducibility.[3]
Q4: What if I use completely anhydrous conditions?
A4: Under truly anhydrous conditions, the hydrolysis step cannot occur, and the methoxysilane group is significantly less reactive towards surface hydroxyls.[1] However, in practice, "anhydrous" silanization relies on the trace amounts of water that are naturally adsorbed on the substrate surface to catalyze the reaction locally.[6] This surface-limited reaction is often the preferred method for forming a well-defined, uniform monolayer.[7]
Q5: My silane solution became cloudy or formed a precipitate after adding it to the solvent. What is happening?
A5: Cloudiness or precipitation is a clear indicator of uncontrolled and extensive self-condensation (polymerization) of the silane in the solution. This is caused by an excessive amount of water in your solvent.[8] The solution is no longer suitable for creating a uniform surface coating and should be discarded. To prevent this, ensure your solvent is sufficiently dry or prepare the solution immediately before use.
Q6: How does the amine group in APDMES affect the reaction?
A6: The aminopropyl group has a significant catalytic effect on the hydrolysis and condensation of siloxane bonds.[9] It can act as a base catalyst, accelerating the reaction. This internal catalysis means that aminosilanes can be more reactive and susceptible to water content variations than non-amino functionalized silanes.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Inconsistent or Irreproducible Surface Modification | 1. Variable water content in the solvent or environment (humidity). 2. Inconsistent substrate pre-treatment and surface hydroxylation. 3. Silane solution aging and degrading differently between experiments.[3][5] | 1. Use high-purity, dry (anhydrous) solvents and consider running reactions under an inert atmosphere (e.g., Nitrogen, Argon). 2. Standardize your substrate cleaning and activation protocol (e.g., piranha etch, UV/Ozone, plasma treatment) to ensure a consistent density of surface hydroxyl groups. 3. Always prepare the silane solution fresh, immediately before use. |
| Poor Adhesion or Unstable Coating | 1. Deposition of polymerized silane aggregates from the solution instead of covalent bonding to the surface. 2. Incomplete removal of non-covalently bonded (physisorbed) silane layers. | 1. Reduce the water content in the reaction. Use a very low concentration of silane to favor surface reaction over bulk polymerization.[5] 2. After the reaction, perform a thorough rinsing/sonication step with the appropriate solvent (e.g., ethanol, isopropanol) to remove any unbound material. |
| Formation of Aggregates or Multilayers on the Surface | 1. Excessive water in the silanization solution leading to bulk polymerization.[1] 2. Silane concentration is too high, promoting intermolecular reactions.[5] 3. Reaction time is excessively long, allowing for vertical polymerization. | 1. Switch to an anhydrous solvent system where the reaction is mediated only by surface-adsorbed water.[6] 2. Decrease the silane concentration significantly (e.g., to 0.1-1% v/v). 3. Optimize the reaction time; for monolayer formation, shorter times are often sufficient. |
| Low Reaction Yield or Incomplete Surface Coverage | 1. Insufficient water for hydrolysis, leaving the silane unreactive. 2. Substrate surface is not sufficiently activated (lacks -OH groups). 3. Steric hindrance from the aminopropyl group. | 1. If using an anhydrous system, ensure the substrate has an adsorbed water layer. Alternatively, add a controlled, sub-stoichiometric amount of water to the reaction. 2. Verify the effectiveness of your substrate cleaning/activation procedure. 3. Ensure proper pH conditions; acidic conditions can enhance hydrolysis while slowing condensation.[10] |
Section 3: Experimental Protocols
Protocol 1: General Method for Monolayer Formation in an Anhydrous Solvent
This method aims to form a high-quality monolayer by limiting the reaction to the substrate surface.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants (e.g., sonicate in acetone, then isopropanol).
-
Activate the surface to generate a high density of hydroxyl (-OH) groups. Common methods include oxygen plasma treatment (5 min), UV/Ozone exposure (15 min), or immersion in Piranha solution (H₂SO₄/H₂O₂ mixture - Caution: Extremely corrosive and explosive ).
-
Rinse the activated substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen).
-
-
Silanization Solution Preparation:
-
Use a high-purity, anhydrous solvent (e.g., toluene or ethanol, dried over molecular sieves).
-
Immediately before use, prepare a dilute solution (e.g., 1% v/v) of APDMES in the anhydrous solvent under an inert atmosphere to minimize exposure to ambient moisture.
-
-
Reaction:
-
Immerse the activated, dry substrate into the freshly prepared APDMES solution.
-
Allow the reaction to proceed for a specified time (typically 30-120 minutes) at room temperature.
-
-
Post-Reaction Cleanup:
-
Remove the substrate from the silane solution and rinse thoroughly with the fresh solvent to remove excess, unreacted silane.
-
Sonicate the substrate briefly (1-2 minutes) in the fresh solvent to remove any non-covalently bonded molecules.
-
Dry the functionalized substrate under a stream of inert gas.
-
-
Curing (Optional but Recommended):
-
Heat the coated substrate in an oven (e.g., 110-120 °C for 30-60 minutes) to drive the condensation reaction to completion and remove residual water and alcohol, strengthening the covalent bonds.
-
Protocol 2: Preparation of a Pre-hydrolyzed APDMES Solution
This method involves hydrolyzing the silane in a controlled manner before application, which can be useful for aqueous-based systems.[11]
-
Hydrolysis:
-
In a reaction vessel, add distilled water. The molar ratio of water to the methoxy groups on the silane is critical. For APDMES, a 1:1 molar ratio of H₂O to silane is stoichiometric for hydrolysis.
-
While stirring vigorously, slowly add the APDMES dropwise to the water. Maintain the temperature as specified by the protocol (e.g., 20-60 °C).[11] The slow addition is crucial to dissipate heat and prevent uncontrolled polymerization.
-
After the addition is complete, continue to stir the solution for a set period (e.g., 1-2 hours) to ensure complete hydrolysis.
-
-
Application:
-
The resulting solution contains activated silanol species. This solution can now be used as a surface treatment agent or additive in an aqueous formulation.
-
Note: The stability of this hydrolyzed solution is limited. Its reactivity should be evaluated as a function of time.[8]
-
Section 4: Quantitative Data Summary
While specific kinetic data for APDMES is limited in the reviewed literature, studies on the closely related trifunctional silane (3-Aminopropyl)triethoxysilane (APTES) provide valuable insight into how the reaction environment affects surface modification. The following table summarizes data on the silanization of iron oxide nanoparticles, demonstrating the significant impact of solvent choice (and thus water availability) on the final grafting density.
Table 1: Effect of Solvent System on APTES Grafting Density on Nanoparticles [12]
| Solvent System | Reaction Temperature (°C) | Final Grafting Density (mg/g) | Interpretation |
| Water | 70 | ~150 | High water content leads to significant self-condensation in solution, competing with surface grafting and resulting in lower density. |
| Water/Ethanol (1/1) | 70 | ~225 | The presence of alcohol co-solvent likely moderates the activity of water, reducing bulk polymerization and improving surface reaction efficiency. |
| Toluene/Methanol (1/1) | 70 | 301 | This largely non-aqueous system with a controlled amount of hydroxyl-containing co-solvent provides the highest grafting density, likely by promoting hydrolysis while suppressing excessive bulk polymerization. |
This data is for the trifunctional silane APTES and serves as an illustrative example of the principles discussed.[12]
Section 5: Visual Guides
The following diagrams illustrate the key processes and logic discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Water on Silanization of Silica by Trimethoxysilanes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]
- 12. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine-Functionalized Surfaces: (3-Aminopropyl)dimethylmethoxysilane vs. (3-Aminopropyl)triethoxysilane
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is a critical step in the development of advanced materials for applications ranging from biocompatible coatings and biosensors to targeted drug delivery systems. Among the most common choices for introducing reactive primary amine functionalities are aminosilanes. This guide provides an objective comparison of two such agents: (3-Aminopropyl)dimethylmethoxysilane (APDMMS) and the widely-used (3-Aminopropyl)triethoxysilane (APTES).
This comparison leverages experimental data from peer-reviewed studies to elucidate the distinct surface characteristics imparted by these two silanes. We will delve into quantitative data derived from key analytical techniques, provide detailed experimental protocols for surface modification and characterization, and visualize the experimental workflow.
Performance Comparison: APDMMS vs. APTES
The choice between APDMMS and APTES hinges on the desired characteristics of the final surface, particularly with respect to the uniformity and stability of the amine-functionalized layer. APDMMS, being a monofunctional silane (possessing a single methoxy group), is structurally limited to forming a monolayer on the substrate. In contrast, the trifunctional nature of APTES (with three ethoxy groups) allows for both surface binding and intermolecular cross-linking, which can lead to the formation of multilayers.
A key differentiator between these silanes is their hydrolytic stability. The primary amine group in APTES can intramolecularly catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the substrate, potentially leading to instability in aqueous environments[1][2]. Silanes with fewer hydrolyzable groups, such as APDMMS, are generally considered to exhibit greater stability[1].
Data Presentation
The following tables summarize quantitative data from comparative studies on surfaces modified with APDMMS and APTES. It is important to note that surface characteristics are highly dependent on the deposition method (solution vs. vapor phase) and other experimental parameters.
Table 1: Comparison of Layer Thickness and Water Contact Angle
| Silane | Deposition Method | Layer Thickness (Å) | Water Contact Angle (°) | Reference |
| APDMMS | Solution Phase (Toluene) | 4.6 ± 0.2 | 59.0 ± 0.8 | [3] |
| Vapor Phase | 4.6 ± 0.2 | 59.0 ± 0.8 | [3] | |
| APTES | Solution Phase (Aqueous) | ~ monolayer | 40 ± 1 | [3] |
| Solution Phase (Toluene) | 26.3 ± 0.8 (multilayer) | 60 - 70 | [3] | |
| Vapor Phase | 4.2 ± 0.3 | 40 ± 1 | [3] |
Table 2: Comparison of Surface Roughness (AFM)
| Silane | Substrate | Deposition Method | Surface Roughness (RMS, nm) | Reference |
| APDMMS | Silicon Dioxide | Vapor Phase | ~0.2 - 0.3 | [3] |
| APTES | Silicon Dioxide | Vapor Phase | 0.152 - 0.22 | [4] |
| Glass | Aqueous Phase | ~0.6 | [5] | |
| Silicon Wafer | Toluene | 0.3 - 0.69 | [6] |
Table 3: Comparison of Surface Elemental Composition (XPS)
| Silane | Substrate | Deposition Method | N 1s Atomic Conc. (%) | Reference |
| APDMMS | Silicon Dioxide | N/A | Data not available | |
| APTES | Silicon Nitride | Solution Phase | ~5-10 | |
| Glass | Vapor Phase | ~4-8 | ||
| Gold | Solution Phase | ~3-7 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications. Below are representative protocols for surface modification with APDMMS and APTES, followed by the methodologies for the key characterization techniques cited.
Surface Modification Protocols
1. Substrate Preparation (Silicon Wafers):
-
Silicon wafers are first cleaned and hydroxylated to ensure a reactive surface for silanization.
-
Immerse wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen gas.
2. APDMMS Modification (Vapor Phase Deposition):
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
In a small, open container within the desiccator, place a few drops of this compound.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Allow the deposition to proceed for 2 hours at room temperature.
-
After deposition, vent the desiccator and remove the coated wafers.
-
Cure the wafers in an oven at 110°C for 30 minutes.
3. APTES Modification (Aqueous Solution Deposition):
-
Prepare a 2% (v/v) solution of APTES in deionized water.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 20 minutes at room temperature.
-
After immersion, rinse the wafers thoroughly with deionized water to remove any unbound APTES molecules.
-
Cure the wafers in an oven at 110°C for 15 minutes.
Characterization Protocols
1. Water Contact Angle Goniometry:
-
Water contact angles are measured using a goniometer with a sessile drop method.
-
A small droplet (typically 1-5 µL) of deionized water is dispensed onto the modified surface.
-
The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.
-
Measurements are typically taken at multiple locations on the surface to ensure reproducibility.
2. X-ray Photoelectron Spectroscopy (XPS):
-
XPS is used to determine the elemental composition of the modified surface.
-
The analysis is performed in an ultra-high vacuum system using a monochromatic X-ray source (e.g., Al Kα).
-
Survey scans are acquired to identify the elements present on the surface.
-
High-resolution scans of specific elemental regions (e.g., N 1s, Si 2p, C 1s, O 1s) are acquired to determine the chemical states and atomic concentrations of the elements.
3. Atomic Force Microscopy (AFM):
-
AFM is used to visualize the surface topography and quantify surface roughness.
-
The analysis is typically performed in tapping mode using a silicon cantilever with a sharp tip.
-
Images are acquired over various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess the homogeneity of the coating.
-
The root-mean-square (RMS) roughness is calculated from the height data of the AFM images.
Mandatory Visualization
Caption: Workflow for surface modification and characterization.
References
- 1. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
measuring contact angle of surfaces treated with (3-Aminopropyl)dimethylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the contact angle of surfaces treated with (3-Aminopropyl)dimethylmethoxysilane and its alternatives, supported by experimental data.
The ability to precisely control the surface properties of materials is a cornerstone of research and development in fields ranging from biomaterials to microelectronics. Silane coupling agents are instrumental in this regard, enabling the modification of surface wettability to achieve desired levels of hydrophilicity or hydrophobicity. This guide provides a comparative analysis of the water contact angle on surfaces treated with this compound and a range of alternative silanes. The data presented is intended to aid in the selection of the appropriate surface modification strategy for your specific research and development needs.
Performance Comparison of Silane Coupling Agents
The wettability of a surface after treatment with a silane coupling agent is primarily determined by the chemical nature of the silane's organic functional group. Silanes with amine functional groups, such as this compound and its analogs, generally impart a hydrophilic character to the surface due to the presence of polar amine groups. Conversely, silanes with long alkyl chains or fluorinated moieties result in hydrophobic or even superhydrophobic surfaces.
The following table summarizes the water contact angles measured on various substrates treated with this compound and a selection of alternative silane coupling agents.
| Silane Coupling Agent | Chemical Structure | Substrate | Deposition Method | Water Contact Angle (°) | Reference |
| (3-Aminopropyl)dimethylethoxysilane (APDMES) * | CH₃-Si(OCH₂CH₃)(CH₃)-(CH₂)₃-NH₂ | Silicon Dioxide | Vapor Phase | 59.0 ± 0.8 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Si(OCH₂CH₃)₃-(CH₂)₃-NH₂ | Silicon Dioxide | Vapor Phase | 40.0 ± 1.0 | [1] |
| (3-Aminopropyl)methyldiethoxysilane (APMDES) | CH₃-Si(OCH₂CH₃)₂-(CH₂)₃-NH₂ | Silicon Dioxide | Vapor Phase | 53.9 ± 0.7 | [1] |
| Octadecyltrichlorosilane (OTS) | Cl₃Si-(CH₂)₁₇-CH₃ | Glass | Dip-coating | ~105-110 | [2] |
| Phenyltriethoxysilane | Si(OCH₂CH₃)₃-C₆H₅ | Glass | Not Specified | ~70-80 | |
| Chlorotrimethylsilane | (CH₃)₃SiCl | Glass | Not Specified | ~90-100 | |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Cl₃Si-(CH₂)₂-(CF₂)₅-CF₃ | Glass | Vapor Phase | ~110-120 |
Note: (3-Aminopropyl)dimethylethoxysilane (APDMES) is a close structural analog to this compound and is expected to exhibit similar surface properties.
Experimental Protocols
Accurate and reproducible contact angle measurements are critical for comparing the performance of different silane treatments. Below is a detailed protocol for the preparation of silanized surfaces and the subsequent measurement of the water contact angle.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound or alternative silane
-
Anhydrous solvent (e.g., toluene for liquid-phase deposition)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
-
Contact angle goniometer
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in a piranha solution at 90°C for 30-60 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Silanization Procedure:
Two common methods for silanization are vapor-phase deposition and liquid-phase deposition.
A. Vapor-Phase Deposition:
-
Place the cleaned, dry substrates in a vacuum desiccator.
-
In a small, open container within the desiccator, place a few drops of the silane coupling agent.
-
Evacuate the desiccator to allow the silane to vaporize and deposit onto the substrate surfaces.
-
Deposition time can vary from a few minutes to several hours depending on the silane's volatility and the desired layer thickness. A typical time for aminosilanes is 10-30 minutes.[3]
-
After deposition, remove the substrates and cure them in an oven at 110-120°C for 10-15 minutes to promote covalent bonding to the surface.[3]
B. Liquid-Phase Deposition:
-
Prepare a 1-2% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene).
-
Immerse the cleaned, dry substrates in the silane solution for a specified time (e.g., 2-24 hours).[4]
-
After immersion, remove the substrates and rinse them with the anhydrous solvent to remove excess, unreacted silane.
-
Cure the substrates in an oven at 110-120°C for 15-30 minutes.
Contact Angle Measurement:
-
Place the silanized substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on each substrate to ensure statistical validity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the contact angle of silane-treated surfaces.
Caption: Workflow for contact angle measurement of silanized surfaces.
References
A Comparative Guide to Amine Functionalization of Surfaces using (3-Aminopropyl)dimethylmethoxysilane and its Alternatives: An XPS Perspective
For researchers, scientists, and drug development professionals seeking to modify surfaces with amine functionalities, the choice of silanization agent is critical. This guide provides a comparative analysis of (3-Aminopropyl)dimethylmethoxysilane (APDMMS) and its popular alternatives, (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS), with a focus on characterization by X-ray Photoelectron Spectroscopy (XPS).
The introduction of primary amine groups onto a substrate is a fundamental step in many biomedical and biotechnological applications, enabling the covalent immobilization of proteins, DNA, and other biomolecules. The success of this surface modification is heavily reliant on the formation of a stable and uniform silane layer. XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information, making it an indispensable tool for verifying and characterizing the functionalized surface.
This guide offers a detailed experimental protocol for amine functionalization using APDMMS and presents a comparative summary of XPS data for APDMMS, APTES, and APTMS to aid in the selection of the most appropriate silanization agent for your research needs.
Comparative XPS Analysis of Amine-Functionalized Surfaces
The following table summarizes the typical binding energies observed in XPS analysis for surfaces functionalized with APDMMS, APTES, and APTMS. These values are crucial for identifying the chemical states of the elements present on the surface and confirming successful functionalization. Data for APDMMS is based on its close structural analog, (3-Aminopropyl)dimethylethoxysilane (APDMES), due to the limited availability of specific XPS data for APDMMS. The functional groups and, therefore, the expected binding energies are highly similar.
| Element | Core Level | APDMMS/APDMES (eV) | APTES (eV) | APTMS (eV) | Interpretation |
| Silicon | Si 2p | ~102.2[1] | ~102.3 - 103.0[1][2] | ~102.2[3] | Si-O-Substrate, Si-O-Si linkages within the silane layer. |
| Carbon | C 1s | Not specified | ~285.0 (C-C, C-H), ~286.0 (C-N)[2][4] | Not specified | Propyl chain and carbon bound to nitrogen. |
| Nitrogen | N 1s | ~399.2 (-NH2), ~401.0 (-NH3+)[1] | ~399.8 (-NH2), ~402.2 (-NH3+)[2] | Not specified | Presence of primary amine groups, with protonated amines also possible. |
| Oxygen | O 1s | Not specified | ~532.6 (Si-O)[2] | ~532.7 (Si-O-Si)[4] | Oxygen in the siloxane network and the underlying substrate oxide. |
Experimental Protocol: Amine Functionalization and XPS Analysis
This section provides a detailed methodology for the functionalization of a silicon wafer with this compound (APDMMS) and subsequent characterization by XPS.
I. Surface Preparation (Substrate Cleaning and Hydroxylation)
-
Substrate Cleaning: Begin by sonicating the silicon wafers in a sequence of solvents to remove organic contaminants. A typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized (DI) water, for 15 minutes each.
-
Piranha Etching (Hydroxylation): To generate hydroxyl (-OH) groups on the silicon surface, which are essential for the silanization reaction, perform piranha etching. In a fume hood, carefully immerse the cleaned wafers in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water to remove any residual acid. Dry the wafers under a stream of high-purity nitrogen gas.
II. Amine Functionalization with APDMMS
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox or under argon/nitrogen), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in solution.
-
Silanization: Immerse the cleaned and dried silicon wafers in the APDMMS solution. The reaction is typically carried out at room temperature for 2-4 hours, or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1 hour) to promote the reaction.
-
Rinsing: After the reaction, remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene to remove any non-covalently bound silane molecules.
-
Curing: To complete the covalent bond formation and remove residual solvent, cure the functionalized wafers by baking them in an oven at 110-120°C for 30-60 minutes.
III. XPS Analysis
-
Sample Introduction: Mount the functionalized silicon wafer onto the sample holder and introduce it into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV) to identify the elements present on the surface. The presence of Si, C, N, and O is expected.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, N 1s, and O 1s regions to determine the chemical states and bonding environments of these elements.
-
Data Analysis: Process the high-resolution spectra by performing background subtraction (e.g., Shirley background) and peak fitting to identify the different chemical species and their relative concentrations. The binding energies should be charge-referenced, typically to the adventitious C 1s peak at 284.8 eV.
Experimental Workflow
The following diagram illustrates the key stages of the surface functionalization and XPS analysis process.
Objective Comparison and Conclusion
The choice between APDMMS, APTES, and APTMS depends on the desired characteristics of the final amine-functionalized surface.
-
This compound (APDMMS): As a monofunctional silane, APDMMS is expected to form a more ordered and uniform monolayer on the surface.[1] This is because the dimethyl groups prevent the extensive cross-linking and polymerization that can occur with tri-functional silanes. This can be advantageous for applications where a well-defined surface chemistry is critical.
-
(3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS): These tri-functional silanes can form more densely packed and potentially thicker, cross-linked layers on the surface.[1] This can lead to a higher density of amine groups, which may be beneficial for applications requiring a high loading capacity for biomolecules. However, the increased reactivity can also lead to the formation of less uniform, island-like structures.
The XPS data presented provides the necessary benchmarks to confirm the successful deposition of these aminosilanes. The presence of the N 1s peak is a clear indicator of amine functionalization, and the deconvolution of this peak can provide insights into the state of the amine groups (free or protonated). The Si 2p peak shape and position can give information about the siloxane network formation.
References
A Comparative Guide to the AFM Imaging of Amine-Functionalized Silane Monolayers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes is a cornerstone technique in materials science, biotechnology, and drug development. These atomically thin layers allow for the precise tailoring of surface properties, such as wettability, biocompatibility, and chemical reactivity. Among the various organosilanes, those bearing amine terminal groups are particularly valuable for the covalent immobilization of biomolecules, nanoparticles, and other ligands. This guide provides a comparative overview of the surface characteristics of monolayers formed from (3-Aminopropyl)dimethylmethoxysilane (APDMMS) and two widely used alternatives, (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS), with a focus on their characterization by Atomic Force Microscopy (AFM).
Performance Comparison of Silane Monolayers
The choice of silane has a significant impact on the resulting monolayer's morphology, stability, and functionality. The following table summarizes key quantitative parameters for monolayers of APDMMS, APTES, and OTS as characterized by AFM and other surface-sensitive techniques.
| Parameter | This compound (APDMMS) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Terminal Group | Amine (-NH₂) | Amine (-NH₂) | Methyl (-CH₃) |
| Typical RMS Roughness (AFM) | Data not available in searched literature. Due to having a single methoxy group, it is theorized to form more ordered and smoother layers compared to tri-functional silanes like APTES. | 0.1 nm - 0.75 nm[1] | ~0.1 nm[2] |
| Monolayer Thickness | Data not available in searched literature. | 0.5 nm - 1.5 nm[3] | ~2.5 nm[2] |
| Water Contact Angle | Data not available in searched literature; expected to be hydrophilic. | 50° - 70°[4] | 109° - 114°[2] |
| Key Characteristics | Monofunctional silane, which can lead to the formation of a more uniform and less polymerized monolayer compared to trifunctional silanes. | Trifunctional silane, widely used for introducing amine groups but can be prone to forming disordered multilayers or aggregates.[5] | Forms highly ordered, crystalline, and densely packed monolayers, resulting in a very hydrophobic and inert surface.[2] |
Experimental Protocols
Reproducible formation of high-quality SAMs is critical for reliable AFM analysis. The following protocols outline standard procedures for SAM preparation on silicon substrates with a native oxide layer and subsequent AFM imaging.
Protocol 1: Preparation of Silane Self-Assembled Monolayers
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer.
-
Clean the substrates by sonication in a series of solvents, for example, acetone, and ethanol, for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
To create a hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Extreme caution is required when handling Piranha solution.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1 mM solution of the desired silane (APDMMS, APTES, or OTS) in an anhydrous solvent, such as toluene or ethanol.
-
The preparation should be done in a low-humidity environment (e.g., a glovebox) to minimize premature hydrolysis and polymerization of the silane in solution.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the silane solution.
-
The immersion time can vary from a few minutes to several hours. For OTS, longer immersion times (e.g., 12-24 hours) are common to achieve highly ordered monolayers. For shorter chain silanes like APTES, 1-2 hours is often sufficient.
-
-
Rinsing and Curing:
-
After immersion, rinse the substrates with the same anhydrous solvent to remove non-covalently bound molecules.
-
Perform a final rinse with ethanol and dry the SAM-coated substrates under a stream of dry nitrogen.
-
To cure the monolayer and strengthen the siloxane bonds, the coated substrates can be baked at around 120°C for about an hour.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system on a vibration isolation table to minimize environmental noise.
-
For high-resolution imaging of SAMs in air, silicon nitride or silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.
-
-
Imaging Mode:
-
Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic monolayers like SAMs to minimize sample damage from lateral forces.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and uniformity of the SAM. Then, zoom in to smaller areas for high-resolution imaging of the molecular packing and to identify any defects.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
Setpoint: The tapping mode setpoint should be adjusted to be as close to the free air amplitude as possible while maintaining stable imaging to minimize the force applied to the sample.
-
-
Data Acquisition and Analysis:
-
Acquire both height and phase images. Phase images are often sensitive to variations in surface properties and can reveal features not apparent in the topography.
-
Use the AFM analysis software to flatten images and calculate surface roughness parameters, such as the root mean square (RMS) roughness.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preparation and characterization of silane monolayers.
Caption: Experimental workflow for silane monolayer preparation and characterization.
References
A Comparative Guide to Surface Modification: (3-Aminopropyl)dimethylmethoxysilane vs. APTES
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with aminosilanes is a cornerstone technique in materials science, enabling the covalent attachment of biomolecules, the tuning of surface energy, and the enhancement of material compatibility. Among the various aminosilanes available, (3-Aminopropyl)triethoxysilane (APTES) has been a popular choice due to its trifunctional nature, which allows for the formation of robust, cross-linked networks. However, the very characteristic that makes APTES a good cross-linker can also lead to the uncontrolled formation of multilayers, posing challenges for applications requiring precise monolayer control. This guide provides an objective comparison between APTES and a monofunctional alternative, (3-Aminopropyl)dimethylmethoxysilane, for surface modification, supported by experimental data to aid researchers in selecting the optimal silane for their specific application.
Chemical Structures and Reactivity
The key difference between this compound and APTES lies in the number of hydrolyzable alkoxy groups attached to the silicon atom. APTES possesses three ethoxy groups, making it a trifunctional silane, while this compound has only one methoxy group, rendering it monofunctional. This structural distinction fundamentally dictates their reaction mechanism and the nature of the resulting surface modification.
APTES ((3-Aminopropyl)triethoxysilane): The three ethoxy groups of APTES can hydrolyze in the presence of water to form silanetriols. These reactive intermediates can then condense with hydroxyl groups on the substrate surface and with each other, leading to the formation of a cross-linked polysiloxane network.[1] This can result in the deposition of multilayers, which can be advantageous for creating thick, durable coatings but detrimental for applications requiring a well-defined monolayer.[2]
This compound: In contrast, the single methoxy group of this compound hydrolyzes to form a silanol that can only form a single covalent bond with a surface hydroxyl group. This inherent monofunctionality prevents intermolecular cross-linking and promotes the formation of a self-assembled monolayer (SAM).[2]
Performance Comparison: A Data-Driven Analysis
The choice between a monofunctional and a trifunctional aminosilane has significant implications for the resulting surface properties, including layer thickness, stability, and wettability.
| Parameter | This compound | APTES ((3-Aminopropyl)triethoxysilane) | Key Differences & Implications |
| Layer Formation | Primarily forms self-assembled monolayers (SAMs).[2] | Tends to form multilayers, especially under aqueous conditions.[2] | Monolayers from this compound offer better control over surface chemistry and are ideal for applications like biosensors where precise probe immobilization is critical. APTES multilayers can be more robust for creating thick, protective coatings. |
| Layer Thickness | Typically forms thinner, more uniform layers (~0.5 - 1.0 nm). | Can form thicker and less uniform layers (can range from a few nanometers to over 100 nm depending on conditions).[3] | The thinner layers of this compound are advantageous for applications sensitive to the distance between the surface and the immobilized molecule, such as in certain biosensors.[4] |
| Hydrolytic Stability | Generally exhibits higher hydrolytic stability due to the formation of a more defined and less strained monolayer. The presence of fewer siloxane bonds reduces the sites susceptible to hydrolysis.[5] | Can exhibit lower hydrolytic stability, particularly in thick, poorly organized multilayers where internal strain and the presence of unreacted silanols can promote degradation.[5] | For applications requiring long-term stability in aqueous environments, the monolayer formed by this compound may be more reliable. |
| Water Contact Angle | Results in a hydrophobic surface with a water contact angle typically ranging from 50° to 70°.[6] | The water contact angle can vary significantly (40° to 80°) depending on the deposition conditions and the degree of multilayer formation.[7][8] | The more consistent hydrophobicity of this compound-modified surfaces can be beneficial for applications requiring reproducible surface energy. |
| Biomolecule Immobilization | The well-defined monolayer can lead to more controlled and uniform immobilization of biomolecules, potentially improving the performance of biosensors and other diagnostic devices.[9] | The porous and three-dimensional nature of APTES multilayers can sometimes lead to higher loading capacities for biomolecules, but with less control over their orientation and accessibility.[9] | The choice depends on whether the application prioritizes controlled immobilization and orientation (this compound) or high loading capacity (APTES). |
| XPS Analysis (N/Si ratio) | Shows a higher N/Si atomic ratio in the surface layer, indicative of a more densely packed monolayer of aminosilane molecules. | Exhibits a lower N/Si atomic ratio, which can be attributed to the formation of a silicon-rich polysiloxane network in the multilayer structure. | XPS can be a powerful tool to confirm the nature of the silane layer, with the N/Si ratio serving as a key indicator of monolayer versus multilayer formation. |
Experimental Protocols
Surface Preparation (General)
A crucial first step for successful silanization is the preparation of a clean, hydroxylated surface. A typical procedure for silica-based substrates (e.g., glass, silicon wafers) involves:
-
Cleaning: Sonication in a series of solvents such as acetone, and isopropanol to remove organic contaminants.
-
Hydroxylation: Treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thorough rinsing with deionized water followed by drying with a stream of inert gas (e.g., nitrogen or argon).
Silanization with this compound (Vapor Phase Deposition)
Vapor phase deposition is often preferred for monofunctional silanes to achieve a high-quality monolayer.
-
Place the cleaned and hydroxylated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small container with this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the silanization to proceed for a defined period (e.g., 2-12 hours) at a controlled temperature (e.g., 50-70°C).
-
After deposition, vent the chamber with an inert gas and remove the substrates.
-
Rinse the substrates with a solvent like toluene or ethanol to remove any physisorbed silane.
-
Cure the substrates in an oven at a moderate temperature (e.g., 100-120°C) for about 1 hour to promote covalent bond formation.
Silanization with APTES (Solution Phase Deposition)
Solution phase deposition is a common method for APTES, though it requires careful control to minimize multilayer formation.
-
Prepare a fresh solution of APTES in an anhydrous solvent (e.g., toluene or ethanol). A typical concentration is 1-5% (v/v). The presence of a small, controlled amount of water is necessary to initiate hydrolysis.
-
Immerse the cleaned and hydroxylated substrates in the APTES solution.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes to 2 hours) at room temperature or slightly elevated temperatures.
-
Remove the substrates from the solution and rinse them thoroughly with the solvent to remove excess APTES.
-
Cure the substrates in an oven at 110-120°C for 15-30 minutes to cross-link the silane layer and covalently bond it to the surface.
Visualizing the Surface Modification Process
To better understand the fundamental differences in how these two silanes modify a surface, the following diagrams illustrate their respective reaction pathways.
Caption: Workflow for surface modification with this compound leading to a monolayer.
Caption: Workflow for surface modification with APTES often resulting in a cross-linked multilayer.
Conclusion: Selecting the Right Tool for the Job
Both this compound and APTES are valuable reagents for introducing primary amine functionalities onto surfaces. The choice between them should be dictated by the specific requirements of the application.
-
Choose this compound when:
-
A well-defined, uniform monolayer is critical.
-
Precise control over the density and orientation of functional groups is required.
-
High hydrolytic stability in aqueous environments is a priority.
-
Applications include high-sensitivity biosensors, single-molecule studies, and fundamental surface science research.
-
-
Choose APTES when:
-
A thick, robust, and cross-linked coating is desired.
-
High loading capacity of biomolecules is more important than precise orientation.
-
Applications include surface protection, adhesion promotion between inorganic and organic materials, and certain chromatography applications.
-
By understanding the fundamental chemical differences and considering the supporting experimental data, researchers can make an informed decision to select the aminosilane that will best achieve their desired surface modification goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Aminosilane Adhesion Promoters: (3-Aminopropyl)dimethylmethoxysilane vs. (3-Aminopropyl)triethoxysilane
In the realm of materials science, achieving robust adhesion between organic and inorganic materials is a critical challenge. Silane coupling agents are indispensable tools for enhancing this interfacial bonding. Among these, aminosilanes are widely utilized due to their ability to form strong connections with a variety of substrates. This guide provides a detailed comparison of two key aminosilanes: (3-Aminopropyl)dimethylmethoxysilane (APDMMS) and (3-Aminopropyl)triethoxysilane (APTES), with a focus on their adhesion strength and performance for researchers, scientists, and drug development professionals.
Chemical Structure and Reactivity: A Tale of Two Silanes
The primary difference between APDMMS and APTES lies in their chemical structure, specifically in the number of hydrolyzable alkoxy groups attached to the silicon atom. APTES is a trifunctional silane with three ethoxy groups, while APDMMS is a monofunctional silane with one methoxy group and two non-hydrolyzable methyl groups.
(3-Aminopropyl)triethoxysilane (APTES) , with its three reactive ethoxy groups, can form a robust, cross-linked siloxane network on the substrate surface.[1] This network provides a strong and durable bond between the inorganic substrate and the organic polymer. The amino group at the other end of the molecule is then available to react with the organic matrix.[1]
This compound (APDMMS) , having only one methoxy group, can form a single covalent bond with the substrate. This results in a self-assembled monolayer with less cross-linking compared to APTES. The two methyl groups are hydrolytically stable and do not participate in the bonding to the inorganic surface.
Adhesion Performance: A Review of the Evidence
(3-Aminopropyl)triethoxysilane (APTES) has been extensively studied and shown to significantly enhance the adhesion of various coatings, adhesives, and sealants to a wide range of substrates, including glass, metals, and silica.[1] It is a versatile amino-functional coupling agent used to provide superior bonds between inorganic substrates and organic polymers. The triethoxysilyl group readily hydrolyzes in the presence of moisture to form silanol groups, which can then covalently bond with hydroxyl-rich surfaces of inorganic substrates.[1]
The performance of APTES has been demonstrated in numerous applications:
-
Coatings: APTES improves the adhesion of paints and varnishes, preventing delamination and enhancing resistance to moisture and chemicals.[1]
-
Adhesives and Sealants: It is a key additive in epoxy, polyurethane, and acrylic adhesives to improve bonding to various surfaces.[1]
-
Composites: In fiber-reinforced plastics, APTES enhances the flexural, compressive, and interlaminar shear strengths.
The table below summarizes some of the reported adhesion strength improvements with the use of APTES.
| Substrate(s) | Polymer/Adhesive | Adhesion Test | Adhesion Strength Improvement |
| Glass, Aluminum, Steel | Polysulfide, Urethane, RTV silicones, Epoxy, Nitrile, Phenolic adhesives | Not specified | Improved pigment dispersion and adhesion |
| Glass-reinforced thermoset plastics | Thermoset resins | Flexural, compressive, and interlaminar shear strength | Enhanced strength before and after humidity exposure |
| Glass | Phenolic resin binder in grinding wheels | Not specified | Improved, water-resistant bond |
Note: Quantitative data for direct comparison is often application-specific and depends heavily on the substrate, polymer, and testing conditions.
For This compound (APDMMS) , while it is marketed as an adhesion promoter, specific quantitative data on its adhesion strength is scarce in publicly available research. However, based on its monofunctional nature, some performance characteristics can be inferred. The formation of a monolayer without extensive cross-linking might be advantageous in applications where a very thin, well-defined interface is required. The lack of a dense, cross-linked network could potentially lead to lower overall adhesion strength compared to APTES in applications demanding high mechanical robustness.
Comparative Summary
| Feature | This compound (APDMMS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Chemical Structure | Monofunctional aminosilane | Trifunctional aminosilane |
| Hydrolyzable Groups | One methoxy group | Three ethoxy groups |
| Surface Bonding | Forms a self-assembled monolayer with a single covalent bond per molecule to the substrate. | Forms a cross-linked siloxane network with multiple anchor points to the substrate.[1] |
| Adhesion Mechanism | Covalent bonding to the substrate and interaction of the amine group with the polymer matrix. | Formation of a robust, cross-linked interlayer that covalently bonds to both the substrate and the polymer matrix.[1] |
| Adhesion Strength | Quantitative data not readily available. Theoretically, may provide lower adhesion strength in high-stress applications due to less cross-linking. | Well-documented to significantly improve adhesion across a wide range of substrates and polymers.[1] |
| Potential Applications | Applications requiring a well-defined, thin interface; surface modification for biocompatibility. | General-purpose adhesion promoter for coatings, adhesives, sealants, and composites.[1] |
Experimental Protocols for Adhesion Testing
The evaluation of adhesion strength is critical for determining the efficacy of a silane coupling agent. Several standardized methods are commonly employed:
-
Peel Test: This test measures the force required to peel a flexible coating or adhesive from a rigid substrate at a specified angle and rate. The result is often reported as force per unit width of the bond line.
-
Tape Test (ASTM D3359): This is a qualitative test used to assess the adhesion of coatings. A lattice pattern is cut into the coating, a pressure-sensitive tape is applied over the lattice and then pulled off. The adhesion is rated based on the amount of coating removed by the tape.
-
Push-Out or Pull-Off Test: These tests measure the force required to push or pull a bonded assembly apart. The result is typically reported as the stress (force per unit area) at failure.
Experimental Workflow for Surface Functionalization and Adhesion Testing
The following diagram illustrates a typical workflow for treating a substrate with an aminosilane and subsequently testing the adhesion of a coating or adhesive.
Conclusion
(3-Aminopropyl)triethoxysilane (APTES) is a well-established and versatile adhesion promoter with a proven track record of significantly enhancing the bond strength between a wide variety of organic and inorganic materials. Its trifunctional nature allows for the formation of a robust, cross-linked network at the interface, providing excellent adhesion in demanding applications.
While this compound (APDMMS) is also utilized as an adhesion promoter, the lack of publicly available, direct comparative data on its adhesion strength makes a definitive performance comparison challenging. Based on its monofunctional structure, it is expected to form a self-assembled monolayer with less cross-linking than APTES. This may be advantageous for applications requiring a precisely defined, thin interfacial layer, but could result in lower absolute adhesion strength in mechanically stressful environments.
For researchers and professionals in drug development and materials science, the choice between these two silanes will depend on the specific requirements of the application. For general-purpose, high-strength adhesion, APTES remains the well-documented and reliable choice. Where a well-ordered monolayer is the primary objective, APDMMS presents a viable, albeit less characterized, alternative. Further experimental investigation is warranted to provide quantitative data for a direct comparison of the adhesion strength of these two aminosilanes.
References
A Researcher's Guide to the Validation of Amine Group Availability on Functionalized Surfaces
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with amine groups is a critical step in a multitude of applications, from biosensor development to the immobilization of therapeutic molecules. The density and accessibility of these surface amine groups directly influence the efficiency of subsequent conjugation reactions and the overall performance of the final product. Therefore, accurate and reliable quantification of available amine groups is paramount.
This guide provides an objective comparison of common methods for the validation of amine group availability on functionalized surfaces. We will delve into the principles, advantages, and limitations of three widely used techniques: X-ray Photoelectron Spectroscopy (XPS), the Ninhydrin Assay, and the Fluorescamine Assay. This guide is supported by experimental data and provides detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Amine Quantification Methods
The choice of a suitable quantification method depends on several factors, including the nature of the substrate, the required sensitivity, the availability of specialized equipment, and whether a distinction between the total and the accessible amine groups is necessary. The following table summarizes the key characteristics of the methods discussed in this guide.
| Method | Principle | Typical Substrates | Sensitivity | Advantages | Limitations | Quantitative Range (approx.) |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.[1][2] | Solid substrates (e.g., polymers, silicon wafers, nanoparticles).[3] | High (surface sensitive, ~5-10 nm depth).[2] | Provides elemental composition and information on chemical bonding states.[2] | Requires high vacuum, specialized equipment, and complex data analysis. May not distinguish between accessible and buried amine groups.[4][5] | Parts per thousand, with parts per million achievable with long collection times.[2] |
| Ninhydrin Assay | Reacts with primary amines to form a deep purple-colored product (Ruhemann's purple) that can be quantified spectrophotometrically at ~570 nm.[4][6] | Solid supports, nanoparticles.[1][4] | Moderate | Well-established, cost-effective, and applicable to a wide range of primary amines.[4] | Can be influenced by ammonia and secondary amines; requires heating.[4] | 5 to 200 pmol/mm².[7][8] |
| Fluorescamine Assay | A non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product.[4][9][10] | Solid supports, nanoparticles, proteins in solution.[4][11][12] | High (picomole range).[4] | Highly sensitive, rapid reaction at room temperature, and the reagent itself is non-fluorescent, reducing background signal.[4] | The reagent is unstable in aqueous solutions and can be sensitive to pH.[4] | 8—500 µg/µl for BSA (as a reference).[12] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the three key quantification methods.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical state of the elements within the top 5-10 nm of a material's surface.[2] For amine-functionalized surfaces, XPS can determine the atomic concentration of nitrogen, which can be correlated to the density of amine groups.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is clean, dry, and representative of the surface to be analyzed.
-
Mount the sample on a compatible sample holder using double-sided, vacuum-compatible tape or clips.
-
Introduce the sample into the high-vacuum or ultra-high-vacuum chamber of the XPS instrument.[2]
-
-
Data Acquisition:
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the N 1s and C 1s regions to determine the chemical states and quantify the amount of nitrogen and carbon. The binding energy of the N 1s peak can provide information about the protonation state of the amine groups.[13]
-
-
Data Analysis:
-
Process the spectra to remove background noise and fit peaks to the high-resolution scans.
-
Calculate the atomic concentrations of the elements from the peak areas using appropriate relative sensitivity factors.
-
The surface density of amine groups can be estimated from the N/C or N/Si (for silica surfaces) atomic ratio.[1]
-
Ninhydrin Assay
The Ninhydrin assay is a colorimetric method used to detect and quantify primary amines.[6] The reaction between ninhydrin and a primary amine, when heated, produces a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically.[4][6]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Place the amine-functionalized substrate in a reaction vessel.
-
Add a defined volume of the ninhydrin reagent, ensuring the surface is completely covered.
-
Heat the reaction at 100°C for 10-15 minutes.[4]
-
After cooling to room temperature, transfer the resulting solution to a cuvette.
-
Measure the absorbance at approximately 570 nm using a spectrophotometer.[4][14]
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.
-
Determine the concentration of amine groups on the sample surface by interpolating its absorbance on the standard curve.
-
Fluorescamine Assay
The Fluorescamine assay is a highly sensitive fluorescence-based method for the quantification of primary amines.[4] Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines to form a fluorescent product.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescamine Solution: Dissolve fluorescamine in acetone or DMSO to a final concentration of approximately 0.3 mg/mL. This solution should be prepared fresh.[4]
-
Borate Buffer: 0.1 M, pH 9.0.
-
Standard Solution: Prepare a series of known concentrations of a primary amine standard in the borate buffer.[4]
-
-
Assay Procedure:
-
Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a microplate).
-
Add a defined volume of the borate buffer to the vessel.
-
Rapidly add the fluorescamine solution to the buffer and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes in the dark.[4]
-
Measure the fluorescence intensity with an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.[4]
-
-
Quantification:
-
Construct a standard curve using the fluorescence values of the standard solutions.
-
Determine the concentration of amine groups on the sample surface from the standard curve.[3]
-
References
- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 2. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.uic.edu [chem.uic.edu]
- 14. Amino Acid Assay [user.eng.umd.edu]
A Researcher's Guide to Quantitative Analysis of Surface Amine Density After Silanization
For researchers, scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount. Silanization is a widely employed technique to introduce functional groups, such as amines, onto various substrates, enabling the covalent attachment of biomolecules, drugs, and nanoparticles. The density of these surface amine groups is a critical parameter that dictates the efficiency of subsequent conjugation reactions and the overall performance of the functionalized material. This guide provides a comparative overview of common techniques for the quantitative analysis of surface amine density, complete with experimental protocols and supporting data.
Comparison of Quantitative Methods for Surface Amine Density
The selection of an appropriate method for quantifying surface amine density depends on several factors, including the nature of the substrate, the required sensitivity, available instrumentation, and cost. Below is a comparison of commonly used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Amine Density (amines/nm²) |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that measures the elemental composition and chemical state of the top 1-10 nm of a surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. The nitrogen (N 1s) signal is used to quantify amine groups.[1][2][3] | Provides quantitative elemental composition. Can distinguish between different chemical states of nitrogen (e.g., amine vs. amide). Non-destructive. | Requires ultra-high vacuum and specialized, expensive equipment. Data analysis can be complex. Lower sensitivity compared to fluorescence methods. | 2 - 5[4] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A highly surface-sensitive technique where a pulsed primary ion beam sputters the top 1-2 nm of the surface, and the resulting secondary ions are analyzed by a time-of-flight mass spectrometer. Specific fragment ions related to the amine-containing silane are monitored for quantification.[5][6][7] | Extremely high surface sensitivity (ppm to ppb range). Provides molecular information. Capable of chemical imaging. | Quantification can be challenging due to matrix effects and requires appropriate standards.[8][9] Requires specialized and expensive instrumentation under high vacuum. | Can detect very low surface coverages, but absolute quantification is complex. |
| Fluorescence-Based Assays (e.g., Fluorescamine, Fmoc-Cl) | Involves the reaction of a fluorogenic dye with primary amines on the surface to produce a fluorescent product. The fluorescence intensity, measured with a fluorometer, is proportional to the number of amine groups.[10][11][12] | High sensitivity (can be up to 50-fold more sensitive than UV assays).[12] Relatively simple and can be adapted for high-throughput screening. | Indirect method. Potential for dye self-quenching at high amine densities, which can be mitigated by competitive labeling schemes.[1] Requires a fluorescent label and fluorometer. | 0.1 - 50 pmol/mm² (equivalent to ~0.06 - 30 amines/nm²)[1] |
| Colorimetric Assays (e.g., Ninhydrin, 4-Nitrobenzaldehyde) | Based on a chemical reaction between a reagent and the surface amine groups, resulting in a colored product. The absorbance of the product, measured with a spectrophotometer, correlates with the amine density.[1][13] | Simple, cost-effective, and suitable for routine analysis.[1] Can be performed with standard laboratory equipment. | Lower sensitivity compared to fluorescence assays. The reaction may be susceptible to interference from other substances. Can be destructive to the sample. | 0.5 - 3 amines/nm² |
| Contact Angle Goniometry | Measures the contact angle of a liquid droplet on the surface. Changes in the contact angle after silanization can be correlated to the presence and density of amine groups, which alter the surface energy.[14][15] | Simple, non-destructive, and provides information about surface wettability and energy. | Indirect method for amine quantification. The relationship between contact angle and amine density is not always linear and can be influenced by surface roughness and heterogeneity.[14][16][17] | Not a direct measure of amine density, but provides qualitative and semi-quantitative information. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the silanized substrate onto a compatible sample holder. Ensure the surface is clean and free of contaminants.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the area under each peak.
-
Use the appropriate relative sensitivity factors (RSFs) to calculate the atomic concentration of each element.
-
The surface density of amine groups can be estimated from the atomic concentration of nitrogen.[19]
-
Fluorescamine Assay
This protocol is designed for the sensitive quantification of primary surface amines.
-
Reagent Preparation:
-
Fluorescamine Solution: Prepare a 0.3 mg/mL solution of fluorescamine in acetone or DMSO. This solution should be prepared fresh.[1]
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.
-
Standard Curve: Prepare a series of standard solutions with known concentrations of a primary amine (e.g., aminopropylsilane) in the borate buffer.
-
-
Labeling Procedure:
-
Immerse the amine-functionalized substrate in the borate buffer.
-
Add the fluorescamine solution to the buffer and mix gently.
-
Incubate the substrate in the dark at room temperature for 10-15 minutes.
-
-
Measurement:
-
Thoroughly rinse the substrate with the borate buffer to remove any unbound fluorescamine.
-
Measure the fluorescence intensity of the surface using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.[11]
-
-
Quantification:
-
Construct a standard curve by plotting the fluorescence intensity of the standard solutions against their known concentrations.
-
Determine the amine density on the sample surface by interpolating its fluorescence intensity on the standard curve.
-
Ninhydrin Assay
A cost-effective method for the quantification of primary amines.
-
Reagent Preparation:
-
Reaction Procedure:
-
Immerse the amine-functionalized substrate in a known volume of the ninhydrin reagent.
-
Heat the reaction mixture in a water bath at 80-100°C for 15-20 minutes. A deep purple color (Ruhemann's purple) will develop in the presence of primary amines.[20][21]
-
Allow the solution to cool to room temperature.
-
-
Measurement:
-
Transfer the colored solution to a cuvette.
-
Measure the absorbance at approximately 570 nm using a spectrophotometer.[20]
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standard solutions against their concentrations.
-
Calculate the amine concentration on the sample by comparing its absorbance to the standard curve.
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate quantification method, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imaging Analysis of Carbohydrate-Modified Surfaces Using ToF-SIMS and SPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 7. mdpi.com [mdpi.com]
- 8. Laboratory for ToF-SIMS analysis - Tascon - Surface Analysis [tascon.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. OneMine | Correlation Of Contact Angles, Adsorption Density, Zeta Potentials, And Flotation Rate [onemine.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biolinscientific.com [biolinscientific.com]
- 17. dropletlab.com [dropletlab.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
(3-Aminopropyl)dimethylmethoxysilane: A Comparative Guide to Hydrolytic Stability
For researchers, scientists, and drug development professionals, the choice of silane coupling agent is critical for ensuring the long-term stability and performance of surface modifications, particularly in aqueous or high-humidity environments. This guide provides an objective comparison of the hydrolytic stability of (3-Aminopropyl)dimethylmethoxysilane (APDMMS) against other common aminosilanes, supported by experimental data.
The hydrolytic stability of a silane is a crucial factor, as the degradation of the silane layer can compromise the integrity of functionalized surfaces. This degradation is often initiated by the hydrolysis of siloxane (Si-O-Si) bonds, a process that can be influenced by the silane's molecular structure.
Comparative Hydrolytic Stability of Aminosilanes
The stability of aminosilane monolayers is significantly influenced by factors such as the number of hydrolyzable alkoxy groups and the structure of the amine functionality. Monofunctional silanes like APDMMS, which have only one alkoxy group, are expected to form more defined monolayers compared to their trifunctional counterparts, which can polymerize into complex multilayer structures.
Key Aminosilanes Compared:
-
This compound (APDMMS): A monofunctional silane with a single methoxy group.
-
(3-Aminopropyl)triethoxysilane (APTES): A widely used trifunctional silane with three ethoxy groups.
-
(3-Aminopropyl)trimethoxysilane (APTMS): A trifunctional silane with three methoxy groups.
-
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES): A trifunctional silane with a secondary amine group.
Data Presentation
The following table summarizes the hydrolytic stability of various aminosilane layers on a silicon dioxide surface, as determined by changes in layer thickness after immersion in water. Thicker initial layers for trifunctional silanes suggest the formation of multilayers due to polymerization.[1] A smaller change in thickness after water exposure indicates greater hydrolytic stability.
| Silane | Functionality | Initial Layer Thickness (Å) | Thickness after 24h in Water at 40°C (Å) | % Thickness Loss | Reference |
| This compound (APDMMS) | Monofunctional | ~5 | ~4 | ~20% | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Trifunctional | ~10-50 | Significant Loss | High | [1][2] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Trifunctional | ~47 | Significant Loss | High | [1] |
| N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Trifunctional | ~11 | ~8 | ~27% | [3] |
Note: The data presented are from separate studies and are for illustrative purposes. Direct comparison of absolute values between different studies may be misleading due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Silanization of Silicon Dioxide Surfaces
-
Substrate Preparation: Silicon wafers are cleaned to remove organic contaminants. A common method is immersion in a "piranha" solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 45 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care. The wafers are then thoroughly rinsed with ultrapure water and dried under a stream of nitrogen.
-
Vapor Phase Deposition: This method is often preferred for creating uniform monolayers. The cleaned silicon wafers are placed in a vacuum chamber along with a container of the aminosilane. The chamber is evacuated and then heated to a specific temperature (e.g., 70°C) for a set duration (e.g., 24 hours) to allow the silane to deposit onto the wafer surface.
-
Solution Phase Deposition: Wafers are immersed in a solution of the aminosilane (e.g., 1% v/v in anhydrous toluene) for a specific time (e.g., 1-24 hours) at a controlled temperature (e.g., 70°C). After deposition, the wafers are rinsed with the solvent (e.g., toluene) to remove excess silane and then cured in an oven.
Hydrolytic Stability Challenge
-
Initial Characterization: The thickness and surface properties (e.g., water contact angle) of the freshly prepared aminosilane layers are measured using techniques such as ellipsometry and contact angle goniometry.
-
Water Immersion: The silanized wafers are immersed in ultrapure water at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24-48 hours). This simulates an aqueous environment and challenges the stability of the silane layer.
-
Post-Immersion Characterization: After immersion, the wafers are removed, rinsed with ultrapure water, and dried with nitrogen. The thickness and water contact angle are re-measured to determine any changes resulting from hydrolysis.
Surface Analysis Techniques
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1][4][5][6] It can be used to quantify the loss of the aminosilane layer by monitoring the nitrogen signal from the amine group.[3]
-
Atomic Force Microscopy (AFM): A high-resolution type of scanning probe microscopy used to visualize the surface topography of the silane layers and assess any changes in morphology after the hydrolytic challenge.[1]
Mandatory Visualization
Caption: General mechanism of silane hydrolysis, condensation, and surface bonding.
Caption: Logical relationship between silane functionality and hydrolytic stability.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: Monofunctional vs. Trifunctional Aminosilanes for Surface Modification
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a multitude of applications, from immobilizing biomolecules on biosensors to preparing nanoparticles for targeted drug delivery. The choice of aminosilane for this purpose can dramatically influence the stability, uniformity, and ultimate performance of the modified surface. This guide provides a detailed performance comparison of monofunctional and trifunctional aminosilanes, supported by experimental data, to inform the selection of the optimal surface modification agent.
The fundamental difference between these two classes of aminosilanes lies in their reactive heads. Monofunctional aminosilanes possess a single hydrolyzable group, allowing them to form a single bond with the substrate surface. This structure inherently favors the formation of well-ordered, self-assembled monolayers. In contrast, trifunctional aminosilanes have three hydrolyzable groups, enabling them to form multiple bonds with the surface and to cross-link with adjacent silane molecules. This cross-linking can create a more robust and stable surface layer, but it also introduces the risk of forming less-controlled, thicker multilayers.[1]
Performance Metrics: A Quantitative Comparison
The selection of an aminosilane should be driven by the specific requirements of the application. Key performance indicators include the uniformity and thickness of the deposited layer, the resulting surface energy (hydrophilicity/hydrophobicity), and the stability of the functionalized surface, especially in aqueous environments. The following table summarizes quantitative data from a comparative study of a monofunctional (3-aminopropyl dimethyl ethoxysilane, APDMES), and a trifunctional (3-aminopropyl triethoxysilane, APTES) aminosilane deposited on silicon dioxide surfaces.[1]
| Performance Metric | Monofunctional Aminosilane (APDMES) | Trifunctional Aminosilane (APTES) | Deposition Method |
| Layer Thickness (Å) | 4.6 ± 0.2 | 4.2 ± 0.3 | Vapor Phase |
| Water Contact Angle (°) | 59.0 ± 0.8 | 40 ± 1 | Vapor Phase |
| Surface Roughness (RMS, nm) | ~0.2 | ~0.2 | Vapor Phase |
| Hydrolytic Stability | Less stable than APTES in some conditions | Generally more stable | General Observation |
Data sourced from a comparative study on silicon dioxide surfaces.[1] It is important to note that performance can vary depending on the substrate, deposition protocol, and specific aminosilane used.
Experimental Protocols
Achieving a uniform and stable aminosilane layer is highly dependent on the experimental protocol. Both vapor-phase and solution-phase deposition methods are commonly employed.
I. Substrate Preparation (General)
A pristine and well-hydroxylated surface is crucial for successful silanization.
-
Cleaning: The substrate (e.g., silicon wafer, glass slide) is thoroughly cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone and isopropyl alcohol.
-
Hydroxylation: To generate reactive hydroxyl (-OH) groups on the surface, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED when handling piranha solution as it is highly corrosive.
-
Rinsing and Drying: The substrate is extensively rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen). A final baking step in an oven (e.g., 110-120°C) is often performed to remove any adsorbed water.
II. Aminosilane Deposition: A Comparative Workflow
The following protocols outline the general steps for vapor-phase and solution-phase deposition for a comparative study of monofunctional and trifunctional aminosilanes.
Chemical Structures and Reaction Mechanisms
The functionality of aminosilanes is dictated by their molecular structure. A trifunctional aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES), has three reactive ethoxy groups, while a monofunctional aminosilane, like (3-Aminopropyl)dimethylethoxysilane (APDMES), has only one.
The surface modification process, known as silanization, involves two key steps: hydrolysis and condensation. The alkoxy groups on the silicon atom first react with water molecules present on the substrate surface to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. In the case of trifunctional aminosilanes, the silanol groups can also react with each other, leading to cross-linking and the formation of a polymeric network on the surface.
Conclusion: Making the Right Choice
The choice between a monofunctional and a trifunctional aminosilane is not a one-size-fits-all decision.
-
Monofunctional aminosilanes are the preferred choice when a highly uniform, well-ordered monolayer is critical. The self-limiting nature of their reaction with the surface minimizes the risk of aggregation and multilayer formation. However, the resulting monolayer may exhibit lower hydrolytic stability compared to cross-linked trifunctional layers.
-
Trifunctional aminosilanes are advantageous when robustness and long-term stability are paramount. The ability to form a cross-linked network provides a more durable surface modification. However, this comes at the cost of potentially reduced uniformity and the tendency to form thicker, less-defined layers.
For applications in drug development and biosensing, where precise control over surface chemistry and minimal non-specific binding are crucial, the well-defined nature of a monofunctional aminosilane monolayer may be more suitable. Conversely, for applications requiring strong adhesion promotion in composites or coatings, the enhanced stability of a trifunctional aminosilane layer might be the deciding factor. Ultimately, the optimal choice will depend on a careful consideration of the specific performance requirements of the intended application.
References
Safety Operating Guide
Navigating the Disposal of (3-Aminopropyl)dimethylmethoxysilane: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like (3-Aminopropyl)dimethylmethoxysilane is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to ensure that this silane coupling agent is handled and disposed of in a manner that prioritizes safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a moisture-sensitive, combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1][4] Due to its reactivity with water, it may release flammable and toxic byproducts such as methanol or ethanol upon exposure to moisture.[5][6] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves must be inspected before use.[7] Contaminated gloves should be disposed of in accordance with laboratory best practices.[7][8]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[7][9]
-
Protective Clothing: A flame-resistant lab coat should be worn.[10] Contaminated clothing must be removed immediately and washed thoroughly before reuse.[1][2][3]
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][8][9]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the sink or in regular trash.[2][11]
-
Containment:
-
For spills, immediately contain the spillage using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1]
-
Do not use water to clean up spills, as the material is moisture-sensitive.[5][9]
-
Ensure all sources of ignition are removed from the area.[7][8][9]
-
-
Collection and Storage of Waste:
-
Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for hazardous waste.[1][8][9]
-
The waste container must be made of a compatible material and have a tightly fitting cap.[12]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, oxidizing agents, and water.[2][3][13]
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[7][8][9]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Ensure that the disposal is carried out in accordance with all applicable federal, state, and local regulations.[1][4][14]
-
-
Decontamination:
Hazard Summary and Quantitative Data
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][4] | P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Skin Corrosion | Causes severe skin burns.[1][2][3] | P280: Wear protective gloves/protective clothing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| Eye Damage | Causes serious eye damage.[1][2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Flammability | Combustible liquid.[2][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |
| Reactivity | Moisture sensitive. Reacts with water.[5][9] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Silane Coupling Agent Handling Precautions - Knowledge [sanjichem.com]
- 6. capatue.com [capatue.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. louisville.edu [louisville.edu]
- 10. uwm.edu [uwm.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. gelest.com [gelest.com]
- 14. jpscm.com [jpscm.com]
- 15. chemistry.osu.edu [chemistry.osu.edu]
Personal protective equipment for handling (3-Aminopropyl)dimethylmethoxysilane
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for handling (3-Aminopropyl)dimethylmethoxysilane. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses significant health risks upon exposure. It is classified as a substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also a flammable liquid and vapor. The primary hazards necessitate strict adherence to PPE protocols to minimize exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact which can cause severe burns.[1] |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn. | To prevent contact with eyes, which can result in serious eye damage.[1] |
| Skin and Body | Wear suitable protective clothing. | To protect against accidental skin exposure.[1] |
| Respiratory | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator. | To avoid inhalation of vapors, which can cause respiratory tract irritation.[1] |
Safe Handling and Operational Plan
Proper handling procedures are critical to prevent accidents and exposure. The following step-by-step guidance should be followed.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][4]
-
Use a chemical fume hood for all procedures involving this substance.[5]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of degradation or perforation.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1]
-
Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, peroxides, moisture, and water.[1][2]
-
Hygiene: After handling, wash hands and other exposed areas thoroughly with mild soap and water. Do not eat, drink, or smoke in the laboratory area.[1][6][7]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| In case of skin contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and water. Seek immediate medical attention.[1][2] |
| If inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical advice if you feel unwell.[1] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2] |
Spill Response: In case of a spill, evacuate the area. Use an absorbent material to collect the spill and place it in a suitable container for disposal.[1]
Storage and Disposal Plan
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store in a designated corrosives area.[5]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[4]
-
Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][6]
-
Do not allow the chemical to enter drains or the environment.[1]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. 3-Aminopropyldimethylmethoxysilane, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 3-Aminopropylmethyldiethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
